molecular formula C9H18N2O2 B058693 tert-Butyl (3-aminocyclobutyl)carbamate CAS No. 1212395-34-0

tert-Butyl (3-aminocyclobutyl)carbamate

Cat. No.: B058693
CAS No.: 1212395-34-0
M. Wt: 186.25 g/mol
InChI Key: OPDOEOOBYOABCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (3-aminocyclobutyl)carbamate is a high-purity chemical intermediate of significant value in modern medicinal chemistry and drug discovery research. This compound features both a primary amine and a tert-butoxycarbonyl (Boc)-protected carbamate group on a cyclobutyl scaffold, making it a versatile building block for the synthesis of more complex molecules. Applications and Research Value: The primary application of this compound is as a key synthon in the construction of potential pharmacologically active molecules. The carbamate group, specifically the Boc protecting group, is a fundamental tool in organic synthesis for the protection of amines . The cyclobutyl ring introduces unique steric and conformational properties that can be leveraged to modulate the potency, selectivity, and metabolic stability of drug candidates . Its structure is particularly valuable in the design of protease inhibitors, chemotherapeutic agents, and other bioactive compounds where the carbamate group acts as a stable, non-cleavable linker or a key pharmacophore . Chemical Profile: The carbamate functional group (-O-CO-N-) in this reagent is known for its excellent chemical and proteolytic stability compared to amide bonds, which contributes to the improved metabolic stability of resulting compounds . It can act as both a hydrogen bond donor and acceptor, facilitating crucial interactions with biological targets . The Boc group can be readily removed under mild acidic conditions to unveil the free amine, allowing for further functionalization . Handling and Safety: This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the Safety Data Sheet for proper handling, storage, and disposal information. The compound should be stored in a cool, dark place, and it may be sensitive to air and moisture .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(3-aminocyclobutyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-7-4-6(10)5-7/h6-7H,4-5,10H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPDOEOOBYOABCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1212395-34-0, 1090904-48-5, 871014-19-6
Record name real- TERT-BUTYL N-(3-AMINOCYCLOBUTYL)CARBAMATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name tert-butyl N-(3-aminocyclobutyl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name rac-tert-butyl N-[(1r,3r)-3-aminocyclobutyl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl (3-aminocyclobutyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of tert-butyl (3-aminocyclobutyl)carbamate, with a focus on its relevance to researchers, scientists, and drug development professionals. This document details its physicochemical characteristics, provides experimental protocols, and explores its role in contemporary pharmaceutical research.

Chemical Properties and Data

This compound is a bifunctional molecule featuring a primary amine and a Boc-protected amine within a cyclobutyl scaffold. This structure makes it a valuable building block in medicinal chemistry, particularly as a linker in the synthesis of targeted therapeutics. The majority of commercially available and researched data pertains to the trans-isomer.

Table 1: Physicochemical Properties of tert-Butyl (trans-3-aminocyclobutyl)carbamate

PropertyValueReference
CAS Number 871014-19-6[1][2]
Molecular Formula C₉H₁₈N₂O₂[1]
Molecular Weight 186.25 g/mol [1]
Physical Form Solid[3]
Boiling Point 102 °C at 0.5 mmHg[4]
Purity ≥96%[1]
Storage 4°C, protect from light[1]

Table 2: Computational Chemistry Data for tert-Butyl (trans-3-aminocyclobutyl)carbamate

DescriptorValueReference
Topological Polar Surface Area (TPSA) 67.84 Ų[1]
LogP 1.2052[1]
Hydrogen Bond Acceptors 3[1]
Hydrogen Bond Donors 2[1]
Rotatable Bonds 1[1]

Solubility: While specific quantitative solubility data for this compound is not extensively published, it is expected to be soluble in a range of organic solvents such as dichloromethane (DCM), chloroform, methanol, and dimethylformamide (DMF), which is typical for Boc-protected amines.[5] Its solubility in non-polar solvents like hexanes is likely to be limited.

Spectral Data: Detailed spectral data for this compound is not readily available in the public domain. However, the expected spectral characteristics can be inferred from the analysis of its functional groups and data from similar compounds.

  • ¹H NMR: The spectrum is expected to show a characteristic singlet at approximately 1.4 ppm corresponding to the nine equivalent protons of the tert-butyl group.[6] Signals for the cyclobutyl ring protons would appear as multiplets in the aliphatic region, and protons adjacent to the nitrogen atoms would be shifted downfield.

  • ¹³C NMR: The spectrum would feature signals for the quaternary and methyl carbons of the tert-butyl group, as well as carbons of the cyclobutyl ring. The carbonyl carbon of the carbamate would appear at approximately 155-156 ppm.

  • IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹) and the carbamate N-H (around 3300 cm⁻¹). A strong absorption corresponding to the C=O stretch of the carbamate will be present around 1680-1700 cm⁻¹.[7]

  • Mass Spectrometry: The mass spectrum would be expected to show the molecular ion peak and characteristic fragmentation patterns, including the loss of the tert-butyl group.

Experimental Protocols

The following protocols are representative methods for the synthesis, use, and deprotection of this compound, based on standard procedures for similar molecules.

2.1. Synthesis of this compound

A general method for the synthesis of Boc-protected amines involves the reaction of a diamine with di-tert-butyl dicarbonate (Boc₂O).

  • Objective: To synthesize this compound from 1,3-diaminocyclobutane.

  • Materials:

    • 1,3-diaminocyclobutane

    • Di-tert-butyl dicarbonate (Boc₂O)

    • Triethylamine (TEA) or another suitable base

    • Dichloromethane (DCM) or a similar aprotic solvent

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate or sodium sulfate

  • Procedure:

    • Dissolve 1,3-diaminocyclobutane in DCM in a round-bottom flask.

    • Add triethylamine (1.1 equivalents) to the solution.

    • Slowly add a solution of Boc₂O (1.0 equivalent) in DCM to the reaction mixture at 0°C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield this compound.

2.2. Use in PROTAC Synthesis: Coupling to a Carboxylic Acid

This compound serves as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The free primary amine can be coupled to a carboxylic acid-functionalized "warhead" (targeting the protein of interest) or an E3 ligase ligand.

  • Objective: To couple this compound to a carboxylic acid.

  • Materials:

    • This compound

    • Carboxylic acid-functionalized molecule (e.g., a warhead)

    • A peptide coupling reagent, such as HATU, HBTU, or EDC with HOBt

    • A non-nucleophilic base, such as diisopropylethylamine (DIPEA)

    • Anhydrous dimethylformamide (DMF)

  • Procedure:

    • Dissolve the carboxylic acid in anhydrous DMF.

    • Add the coupling reagent (e.g., HATU, 1.1 equivalents) and DIPEA (2-3 equivalents) and stir for a few minutes to pre-activate the carboxylic acid.

    • Add a solution of this compound (1.2 equivalents) in DMF to the reaction mixture.

    • Stir the reaction at room temperature for 2-12 hours, monitoring by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer and concentrate under reduced pressure.

    • Purify the product by column chromatography or preparative HPLC.

2.3. Boc Deprotection

The Boc protecting group can be removed under acidic conditions to reveal the second primary amine for further functionalization.

  • Objective: To deprotect the Boc group from this compound or its derivatives.

  • Materials:

    • Boc-protected substrate

    • Trifluoroacetic acid (TFA) or a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the Boc-protected compound in DCM.

    • Add an excess of TFA (e.g., 20-50% v/v in DCM) or the HCl solution.

    • Stir the mixture at room temperature for 1-4 hours.

    • Monitor the deprotection by TLC or LC-MS.

    • Upon completion, remove the solvent and excess acid under reduced pressure. The product is often obtained as the corresponding salt (e.g., trifluoroacetate or hydrochloride).

Applications in Drug Development

The primary application of this compound in drug development is as a linker for the construction of PROTACs.[8] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.[9]

PROTAC Mechanism of Action:

A PROTAC molecule consists of three components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker plays a crucial role in the efficacy of the PROTAC by determining the spatial orientation of the target protein and the E3 ligase, which is critical for the formation of a productive ternary complex and subsequent ubiquitination and degradation of the target protein.

The cyclobutyl scaffold of this compound provides a degree of conformational rigidity to the linker, which can be advantageous in optimizing the geometry of the ternary complex.

Visualizations

Diagram 1: General PROTAC Synthesis Workflow

PROTAC_synthesis linker tert-Butyl (3-aminocyclobutyl)carbamate boc_linker_warhead Boc-Linker-Warhead linker->boc_linker_warhead Coupling warhead Warhead-COOH warhead->boc_linker_warhead deprotected H2N-Linker-Warhead boc_linker_warhead->deprotected Boc Deprotection protac Final PROTAC deprotected->protac Coupling e3_ligand E3 Ligase Ligand-COOH e3_ligand->protac

Caption: A generalized workflow for the synthesis of a PROTAC using this compound as a linker.

Diagram 2: PROTAC-Mediated Protein Degradation Pathway

PROTAC_pathway PROTAC PROTAC TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein TargetProtein->TernaryComplex E3Ligase E3 Ligase E3Ligase->TernaryComplex UbiquitinatedProtein Ubiquitinated Target Protein TernaryComplex->UbiquitinatedProtein Ubiquitination Ubiquitin Ubiquitin Ubiquitin->UbiquitinatedProtein Proteasome Proteasome UbiquitinatedProtein->Proteasome Degradation Protein Degradation Proteasome->Degradation

Caption: The signaling pathway of PROTAC-mediated protein degradation.

Safety and Handling

This compound should be handled in accordance with good laboratory practices. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for drug discovery and development, particularly in the rapidly evolving field of targeted protein degradation. Its bifunctional nature, combined with the conformational constraint of the cyclobutyl ring, makes it an attractive linker for the synthesis of PROTACs and other complex molecular architectures. This guide provides a foundational understanding of its chemical properties and practical applications for researchers in the pharmaceutical sciences.

References

An In-depth Technical Guide to the Physical Properties of tert-Butyl (3-aminocyclobutyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of tert-butyl (3-aminocyclobutyl)carbamate, a bifunctional molecule increasingly utilized as a linker in the development of novel therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs). This document compiles available data on its isomers, details experimental protocols for property determination, and illustrates its application in synthetic workflows.

Core Physical Properties

This compound exists as cis and trans isomers, the physical properties of which can differ. The following tables summarize the available quantitative data for both isomers to facilitate comparison.

trans-tert-Butyl (3-aminocyclobutyl)carbamate
PropertyValue
CAS Number 871014-19-6
Molecular Formula C₉H₁₈N₂O₂
Molecular Weight 186.25 g/mol
Physical Form Solid
Boiling Point 102 °C at 0.5 mmHg
Purity ≥96%
Storage 4°C, protect from light
cis-tert-Butyl (3-aminocyclobutyl)carbamate
PropertyValue
CAS Number 1212395-34-0
Molecular Formula C₉H₁₈N₂O₂
Molecular Weight 186.26 g/mol
Purity 97%

Spectroscopic Data

While specific spectra for this compound are not widely published, the expected characteristic signals can be inferred from its structural motifs: the tert-butoxycarbonyl (Boc) protecting group, the cyclobutane ring, and the primary amine.

  • ¹H NMR: Expected signals would include a singlet around 1.4 ppm corresponding to the nine protons of the tert-butyl group, and multiplets for the cyclobutyl ring protons. The chemical shifts and coupling constants of the cyclobutyl protons would differ between the cis and trans isomers.

  • IR Spectroscopy: Key vibrational bands would be observed for the N-H stretching of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), the N-H bending of the carbamate, and the strong C=O stretching of the carbamate group (around 1680-1700 cm⁻¹).

Experimental Protocols

Detailed methodologies for the determination of key physical properties and for spectroscopic analysis are provided below.

Melting Point Determination

The melting point of a solid organic compound is a crucial indicator of its purity. A sharp melting range (typically 0.5-1°C) is characteristic of a pure substance, while impurities tend to depress and broaden the melting range.

Methodology: Capillary Method

  • Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or an automated detection system.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, especially near the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded as the melting range.

Solubility Determination

Understanding the solubility of a compound is essential for its purification, formulation, and biological testing.

Methodology: Qualitative Solubility Testing

  • Solvent Selection: A range of solvents with varying polarities is chosen, such as water, diethyl ether, 5% aqueous HCl, 5% aqueous NaOH, and concentrated sulfuric acid.

  • Procedure: Approximately 25 mg of the compound is added to 0.75 mL of the solvent in a test tube. The mixture is vigorously shaken.

  • Observation: The compound is classified as soluble if it dissolves completely. Solubility in acidic or basic solutions provides information about the presence of basic or acidic functional groups, respectively. For instance, the primary amine in this compound would render it soluble in 5% HCl.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Methodology: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Spectrum Acquisition: The IR spectrum is recorded by passing a beam of infrared light through the sample. The instrument measures the absorption of light at different frequencies.

  • Data Analysis: The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule.

Application in PROTAC Synthesis

This compound is a valuable building block in the synthesis of PROTACs, where it serves as a rigid and stereochemically defined linker connecting a target protein-binding ligand and an E3 ligase-recruiting ligand. The Boc-protected amine allows for selective functionalization of the free primary amine, followed by deprotection and subsequent reaction at the newly revealed amine.

Below is a diagram illustrating a general workflow for the synthesis of a PROTAC using a bifunctional linker like this compound.

PROTAC_Synthesis_Workflow General Workflow for PROTAC Synthesis cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product and Analysis Linker This compound Step1 Step 1: Couple Linker to E3 Ligand Linker->Step1 E3_Ligand E3 Ligase Ligand (with reactive group) E3_Ligand->Step1 POI_Ligand Protein of Interest (POI) Ligand (with reactive group) Step3 Step 3: Couple to POI Ligand POI_Ligand->Step3 Step2 Step 2: Deprotect Boc Group Step1->Step2 Step2->Step3 PROTAC Final PROTAC Molecule Step3->PROTAC Purification Purification (e.g., HPLC) PROTAC->Purification Characterization Characterization (NMR, MS) Purification->Characterization

An In-depth Technical Guide to the Synthesis of tert-Butyl (3-aminocyclobutyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tert-Butyl (3-aminocyclobutyl)carbamate, a valuable building block in medicinal chemistry, particularly as a constrained diamine scaffold in drug discovery. The document outlines synthetic strategies for both cis and trans isomers, detailing experimental protocols, and presenting quantitative data in a structured format.

Introduction

This compound is a bifunctional molecule featuring a cyclobutane ring, a primary amine, and a Boc-protected amine. This structural motif is of significant interest in the design of novel therapeutics, offering a rigid scaffold that can help in optimizing the pharmacological properties of a drug candidate. The presence of a free amino group allows for further functionalization, while the Boc-protecting group offers orthogonal protection that can be removed under acidic conditions. This guide consolidates information from various sources to provide a practical protocol for the synthesis of this compound.

Synthetic Strategy Overview

The synthesis of this compound isomers primarily involves two key stages: the formation of the 1,3-diaminocyclobutane core and the selective mono-Boc protection of one of the amino groups. The stereochemistry (cis or trans) is typically established during the synthesis of the cyclobutane ring or through separation of the final products.

A common approach begins with a suitable cyclobutane precursor, which is then converted to a diamine. The crucial step is the selective protection of one amine in the presence of the other. A widely used method for achieving mono-protection of symmetrical diamines involves the in-situ generation of one equivalent of a hydrochloride salt. The protonated amine is deactivated towards the Boc-anhydride, allowing for the selective protection of the free amine.

Synthesis_Overview cluster_0 Cyclobutane Core Synthesis cluster_1 Selective Protection cluster_2 Purification Cyclobutane_Precursor Suitable Cyclobutane Precursor 1_3_Diaminocyclobutane 1,3-Diaminocyclobutane (cis/trans mixture or pure isomer) Cyclobutane_Precursor->1_3_Diaminocyclobutane Amination/ Reduction Mono_Protonation Mono-protonation of Diamine 1_3_Diaminocyclobutane->Mono_Protonation Boc_Protection Reaction with Boc Anhydride Mono_Protonation->Boc_Protection Final_Product tert-Butyl (3-aminocyclobutyl)carbamate Boc_Protection->Final_Product Isomer_Separation Isomer Separation (if necessary) Final_Product->Isomer_Separation

Figure 1: General synthetic workflow for this compound.

Experimental Protocols

The following protocols are generalized procedures adapted from methodologies for the synthesis of similar mono-Boc-protected diamines.[1][2][3] Researchers should optimize these conditions for their specific needs.

Protocol 1: Selective Mono-Boc Protection of 1,3-Diaminocyclobutane

This protocol describes a "one-pot" procedure for the selective mono-Boc protection of 1,3-diaminocyclobutane using trimethylsilyl chloride (Me3SiCl) as an in-situ source of HCl.[1]

Materials:

  • 1,3-Diaminocyclobutane (as a mixture of isomers or a pure isomer)

  • Anhydrous Methanol (MeOH)

  • Trimethylsilyl chloride (Me3SiCl)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH) solution (2N)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

  • Diethyl ether

Procedure:

  • In a round-bottom flask, dissolve 1,3-diaminocyclobutane (1.0 eq) in anhydrous methanol and cool the solution to 0 °C in an ice bath.

  • Slowly add trimethylsilyl chloride (1.0 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

  • Add deionized water (approximately 1 mL per 10 mmol of diamine), followed by a solution of di-tert-butyl dicarbonate (1.0 eq) in methanol.

  • Stir the mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.

  • Dilute the reaction mixture with water and wash with diethyl ether to remove any di-Boc protected by-product.

  • Adjust the pH of the aqueous layer to >12 with a 2N NaOH solution.

  • Extract the product into dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography if necessary.

Protocol 2: Boc Deprotection

This protocol outlines the removal of the Boc protecting group to yield the free diamine, which can be useful for subsequent synthetic steps.[4]

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add trifluoroacetic acid (5-10 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution to neutralize excess acid.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the deprotected diamine.

Data Presentation

The following tables summarize typical quantitative data for the mono-Boc protection of diamines. Yields are representative and may vary based on the specific substrate and reaction conditions.

Table 1: Reagents for Mono-Boc Protection

ReagentMolar EquivalentsRole
1,3-Diaminocyclobutane1.0Starting Material
Trimethylsilyl chloride (Me3SiCl)1.0In-situ HCl source
Di-tert-butyl dicarbonate (Boc₂O)1.0Boc-protecting agent
Anhydrous Methanol-Solvent
2N Sodium Hydroxide-Basification
Dichloromethane-Extraction Solvent

Table 2: Typical Reaction Conditions and Yields

ParameterValue
Reaction Temperature0 °C to Room Temperature
Reaction Time1-2 hours
Typical Yield40-70%[3]
Purity>95% after chromatography[5]

Visualization of the Experimental Workflow

The following diagram illustrates the step-by-step experimental workflow for the selective mono-Boc protection of 1,3-diaminocyclobutane.

experimental_workflow arrow arrow start Start: Dissolve Diamine in MeOH cool Cool to 0 °C start->cool add_me3sicl Add Me3SiCl dropwise cool->add_me3sicl warm_rt Warm to Room Temp (Stir for 30 min) add_me3sicl->warm_rt add_h2o_boc2o Add H₂O and Boc₂O solution warm_rt->add_h2o_boc2o react_rt Stir at Room Temp (1-2 hours) add_h2o_boc2o->react_rt dilute_wash Dilute with H₂O Wash with Ether react_rt->dilute_wash basify Adjust pH > 12 with 2N NaOH dilute_wash->basify extract Extract with DCM basify->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify end_node Final Product purify->end_node

Figure 2: Experimental workflow for mono-Boc protection.

This in-depth guide provides a foundational understanding and practical protocols for the synthesis of this compound. Researchers are encouraged to adapt and optimize these methods to achieve the best results for their specific applications in drug discovery and development.

References

In-Depth Technical Guide: Mono-N-Boc Protection of 1,3-Diaminocyclobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selective mono-N-Boc protection of cis- and trans-1,3-diaminocyclobutane. This critical chemical transformation yields versatile building blocks essential for the synthesis of novel therapeutics and other advanced materials. This document details the prevalent synthetic strategies, provides explicit experimental protocols, and presents quantitative data to support reproducible and efficient laboratory execution.

Introduction

The selective protection of one of two equivalent functional groups is a fundamental challenge in organic synthesis. In the context of drug discovery and development, mono-protected diamines, such as the mono-N-Boc protected 1,3-diaminocyclobutanes, are highly valuable intermediates. The cyclobutane ring offers a rigid scaffold that can impart unique conformational constraints on molecules, making it an attractive structural motif for medicinal chemistry. The mono-functionalized nature of these compounds allows for sequential and controlled derivatization of the two amino groups, enabling the construction of complex molecular architectures.

A widely adopted and highly effective method for the mono-protection of diamines is the "one-pot" protocol involving the selective deactivation of one amino group through mono-protonation.[1] By treating the diamine with one equivalent of an acid, one of the amino groups is converted to its non-nucleophilic ammonium salt. The remaining free amino group can then selectively react with an electrophilic protecting group reagent, such as di-tert-butyl dicarbonate ((Boc)₂O), to afford the desired mono-protected product in high yield.[1] This strategy is particularly advantageous as it often obviates the need for a large excess of the diamine starting material or tedious chromatographic separations to isolate the mono-protected product from the di-protected and unreacted starting material.[1]

Reaction Scheme and Mechanism

The general strategy for the mono-N-Boc protection of a diamine via mono-protonation is depicted below. The initial step involves the selective protonation of one of the amino groups by an acid, typically hydrochloric acid (HCl), which can be generated in situ. This is followed by the nucleophilic attack of the free amino group on the di-tert-butyl dicarbonate.

reaction_scheme Diamine H₂N-R-NH₂ (1,3-Diaminocyclobutane) MonoProtonated H₂N-R-NH₃⁺Cl⁻ (Mono-protonated Diamine) Diamine->MonoProtonated in MeOH Acid + HCl (1 equiv.) Boc2O + (Boc)₂O (1 equiv.) MonoBoc BocHN-R-NH₂ (mono-N-Boc-1,3-diaminocyclobutane) MonoProtonated->MonoBoc in MeOH experimental_workflow start Dissolve 1,3-diaminocyclobutane in anhydrous MeOH cool Cool to 0 °C start->cool add_me3sicl Add Me₃SiCl (1 equiv.) dropwise cool->add_me3sicl warm_stir Warm to RT and stir for 30 min add_me3sicl->warm_stir add_h2o_boc2o Add H₂O and (Boc)₂O solution warm_stir->add_h2o_boc2o react Stir at RT for 1-2 h add_h2o_boc2o->react concentrate Concentrate in vacuo react->concentrate extraction1 Partition between H₂O and Et₂O concentrate->extraction1 wash_ether Wash aqueous layer with Et₂O extraction1->wash_ether basify Basify aqueous layer to pH > 12 with NaOH wash_ether->basify extraction2 Extract with DCM or EtOAc basify->extraction2 dry_concentrate Dry organic layer and concentrate extraction2->dry_concentrate purify Purify by column chromatography (if needed) dry_concentrate->purify product mono-N-Boc-1,3-diaminocyclobutane purify->product troubleshooting start Low yield of mono-Boc product? check_reagents Check purity and stoichiometry of reagents start->check_reagents check_conditions Verify reaction time and temperature start->check_conditions purification_issue Difficulty in purification? start->purification_issue Yield OK, but impure di_boc_formation Significant di-Boc formation? check_reagents->di_boc_formation Reagents OK incomplete_reaction Incomplete reaction? check_conditions->incomplete_reaction Conditions OK slow_addition Consider slower addition of (Boc)₂O di_boc_formation->slow_addition Yes excess_diamine Use a slight excess of diamine slow_addition->excess_diamine extend_time Extend reaction time incomplete_reaction->extend_time Yes increase_temp Slightly increase reaction temperature extend_time->increase_temp acid_base_extraction Optimize acid-base extraction purification_issue->acid_base_extraction column_chromatography Optimize column chromatography conditions acid_base_extraction->column_chromatography

References

In-Depth Structural Analysis of tert-Butyl (3-aminocyclobutyl)carbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive structural analysis of tert-butyl (3-aminocyclobutyl)carbamate, a bifunctional molecule featuring a cyclobutane core. This compound and its derivatives are of interest in medicinal chemistry and drug development due to their constrained cyclic structure, which can impart favorable conformational properties to bioactive molecules. This document outlines the synthetic pathway, spectroscopic characteristics, and key structural features of both cis and trans isomers, supported by experimental protocols and data presented for comparative analysis.

Synthesis and Isomerism

This compound is synthesized as a mixture of cis and trans isomers. A common synthetic route involves the reductive amination of tert-butyl (3-oxocyclobutyl)carbamate, followed by a deprotective hydrogenation step[1]. The presence of stereoisomers is a critical consideration in its application, as the spatial orientation of the amino and carbamate substituents can significantly influence biological activity and physicochemical properties.

The general synthetic approach is outlined in the workflow below:

G cluster_synthesis Synthesis Workflow start tert-Butyl (3-oxocyclobutyl)carbamate reductive_amination Reductive Amination (e.g., with Benzylamine, NaBH(OAc)3) start->reductive_amination intermediate N-Benzyl protected intermediate reductive_amination->intermediate deprotection Deprotective Hydrogenation (e.g., H2, Pd/C) intermediate->deprotection product This compound (cis/trans mixture) deprotection->product

Caption: General synthetic workflow for this compound.
Experimental Protocol: Synthesis

A representative protocol for the synthesis of this compound is as follows[1]:

  • Reductive Amination: To a solution of tert-butyl (3-oxocyclobutyl)carbamate in a suitable solvent (e.g., dichloromethane), add benzylamine followed by a reducing agent such as sodium triacetoxyborohydride. The reaction is stirred at room temperature until completion.

  • Work-up and Purification: The reaction mixture is quenched, and the organic layer is washed, dried, and concentrated. The crude product can be purified by column chromatography.

  • Deprotective Hydrogenation: The N-benzyl protected intermediate is dissolved in a solvent like ethanol and subjected to hydrogenation in the presence of a palladium on carbon (Pd/C) catalyst.

  • Final Product: After filtration of the catalyst and removal of the solvent, the final product is obtained as a mixture of cis and trans isomers.

Spectroscopic and Structural Data

Detailed experimental data for this compound is not extensively available in the public domain. Therefore, representative data from analogous compounds are presented for comparative structural analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Representative ¹H NMR Spectral Data for a Boc-protected Diamine

Signal AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
-C(CH₃)₃~1.4Singlet9H
Cyclobutyl-H~1.8 - 2.5Multiplet4H
CH-NH₂~3.0 - 3.5Multiplet1H
CH-NHBoc~3.5 - 4.0Multiplet1H
NH₂Broad Singlet2H
NHBocBroad Singlet1H
Note: This is a generalized representation. Actual chemical shifts and coupling constants will differ between the cis and trans isomers.

Table 2: Representative ¹³C NMR Spectral Data

Signal AssignmentChemical Shift (δ, ppm)
-C(CH₃)₃~28
Cyclobutyl-CH₂~30-40
Cyclobutyl-CH~40-50
-C(CH₃)₃~80
C=O~156
Note: The chemical shifts for the cyclobutyl carbons will be distinct for the cis and trans isomers.
Experimental Protocol: NMR Spectroscopy

The following is a general protocol for acquiring ¹H NMR spectra, adapted from a procedure for a similar compound[2]:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in an NMR tube.

  • Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz).

  • Acquisition Parameters:

    • Pulse sequence: Standard proton pulse sequence.

    • Number of scans: 16-64 (depending on concentration).

    • Relaxation delay: 1-5 seconds.

    • Acquisition time: 2-4 seconds.

  • Data Processing: Perform Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

The logical workflow for NMR analysis is depicted below:

G cluster_nmr NMR Analysis Workflow sample_prep Sample Preparation acquisition Data Acquisition (¹H, ¹³C, COSY, etc.) sample_prep->acquisition processing Data Processing (FT, Phasing, Baseline Correction) acquisition->processing analysis Spectral Analysis (Peak Picking, Integration, J-coupling) processing->analysis structure_elucidation Structure and Stereochemistry Determination analysis->structure_elucidation

Caption: A typical workflow for NMR-based structural analysis.
Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the key functional groups present in the molecule.

Table 3: Expected IR Absorption Bands

Functional GroupVibrational ModeExpected Frequency (cm⁻¹)
N-H (amine)Stretch3300-3500 (two bands for primary amine)
N-H (carbamate)Stretch3200-3400
C-H (alkane)Stretch2850-3000
C=O (carbamate)Stretch1680-1720
N-H (amine)Bend1590-1650
C-NStretch1000-1250
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

A standard protocol for obtaining an IR spectrum is as follows[3]:

  • Background Scan: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Spectrum Acquisition: Collect the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 16-32 scans are co-added.

  • Data Processing: The final spectrum is generated by ratioing the sample spectrum against the background spectrum.

Physicochemical Properties

The following table summarizes some of the key physicochemical properties of the trans isomer of this compound.

Table 4: Physicochemical Properties of trans-tert-Butyl (3-aminocyclobutyl)carbamate

PropertyValueReference
Molecular FormulaC₉H₁₈N₂O₂[4]
Molecular Weight186.25 g/mol [4]
Boiling Point102 °C at 0.5 mmHg[4]
Purity>95% (GC)[5]

Conclusion

This technical guide has provided an overview of the structural analysis of this compound. While a complete set of experimental data for this specific molecule is not widely published, this guide has presented a framework for its analysis based on established synthetic methods and spectroscopic data from closely related analogs. The provided experimental protocols and comparative data tables serve as a valuable resource for researchers working with this and similar small molecules in the context of drug discovery and development. Further detailed characterization of the individual cis and trans isomers would be beneficial for a more complete understanding of their structure-activity relationships.

References

The Versatile Role of tert-Butyl (3-aminocyclobutyl)carbamate in Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (3-aminocyclobutyl)carbamate has emerged as a critical building block in modern organic synthesis, prized for its unique structural features and versatile reactivity. This guide provides an in-depth technical overview of its synthesis, key reactions, and its significant role in the development of novel therapeutics, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). The strategic incorporation of the cyclobutane scaffold offers a degree of conformational rigidity that is highly sought after in drug design, while the differentially protected diamine functionalities allow for selective and sequential chemical modifications.

Synthesis of this compound

The synthesis of this compound can be achieved from commercially available starting materials. A common route involves the reductive amination of tert-butyl (3-oxocyclobutyl)carbamate. This method typically produces a mixture of cis and trans isomers, which can be separated by chromatography.

A representative synthetic scheme is the reductive amination of tert-butyl (3-oxocyclobutyl)carbamate with benzylamine, followed by a deprotective hydrogenation step to yield the target compound as a mixture of cis and trans isomers.

Experimental Protocol: Synthesis of a cis/trans Mixture of this compound[1]
  • Reductive Amination: To a solution of tert-butyl (3-oxocyclobutyl)carbamate in a suitable solvent (e.g., methanol or dichloromethane), add benzylamine and a reducing agent such as sodium triacetoxyborohydride.

  • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work up the reaction by quenching with a saturated aqueous solution of sodium bicarbonate and extracting the product with an organic solvent.

  • Purify the intermediate, tert-butyl (3-(benzylamino)cyclobutyl)carbamate, by column chromatography.

  • Deprotective Hydrogenation: Dissolve the purified intermediate in a solvent like ethanol and add a palladium on carbon (Pd/C) catalyst.

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir until the reaction is complete.

  • Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain this compound as a mixture of cis and trans isomers.

Key Reactions and Applications

The synthetic utility of this compound lies in the orthogonal reactivity of its two amino groups. The Boc-protected amine is stable under various reaction conditions, allowing for selective functionalization of the free primary amine.

Acylation Reactions

The free primary amine of this compound readily undergoes acylation with various acylating agents, such as acid chlorides and activated esters, to form amide bonds. This reaction is fundamental to its use as a linker in more complex molecules.

Table 1: Representative Acylation Reaction

Acylating AgentProductYieldReference
3-Methoxypropanoyl chlorideN-((1r,3r)-3-aminocyclobutyl)-3-methoxypropanamide71%WO2019236631A1
Experimental Protocol: Acylation with 3-Methoxypropanoyl chloride

A patent describes the acylation of tert-butyl 3-aminocyclobutyl carbamate with 3-methoxypropanoyl chloride. To a solution of tert-butyl 3-aminocyclobutyl carbamate (1.07 mmol) in a suitable solvent, the acid chloride is added, and the reaction is stirred at ambient temperature for 18 hours. Following an aqueous workup and extraction with ethyl acetate, the product is purified by column chromatography to yield N-((1r,3r)-3-aminocyclobutyl)-3-methoxypropanamide (71% yield).

Alkylation Reactions

The primary amine can also be selectively alkylated under appropriate conditions. Reductive amination with aldehydes or ketones is a common method to introduce substituents.

Role in PROTACs

This compound and its derivatives are valuable linkers in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's degradation. The linker plays a crucial role in the efficacy of a PROTAC by dictating the distance and orientation between the target protein and the E3 ligase. The semi-rigid nature of the cyclobutane scaffold in these linkers can be advantageous for optimizing the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase).

The synthesis of a PROTAC using a cyclobutane-based linker generally involves a multi-step sequence where one end of the linker is attached to the target protein ligand and the other end to the E3 ligase ligand. The Boc-protecting group on the this compound linker allows for a modular and controlled assembly.

PROTAC_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_end Final Product Start_Ligand_POI Ligand for Protein of Interest (POI) Step1 Acylation/Alkylation of Linker with POI Ligand Start_Ligand_POI->Step1 Start_Linker tert-Butyl (3-aminocyclobutyl)carbamate Start_Linker->Step1 Start_Ligand_E3 Ligand for E3 Ligase Step3 Coupling with E3 Ligase Ligand Start_Ligand_E3->Step3 Step2 Boc Deprotection Step1->Step2 Step2->Step3 Final_PROTAC PROTAC Molecule Step3->Final_PROTAC

Signaling Pathways and Logical Relationships

The utility of this compound as a building block is rooted in the principles of protecting group chemistry and multi-step synthesis. The logical relationship for its use in creating complex molecules is outlined below.

Logical_Relationship Start This compound (Orthogonally Protected Diamine) Free_Amine Free Primary Amine (Nucleophilic) Start->Free_Amine Protected_Amine Boc-Protected Amine (Unreactive) Start->Protected_Amine Reaction1 Selective Reaction at Primary Amine (e.g., Acylation, Alkylation) Free_Amine->Reaction1 Intermediate Functionalized Intermediate Reaction1->Intermediate Deprotection Boc Deprotection (Acidic Conditions) Intermediate->Deprotection New_Free_Amine Newly Exposed Primary Amine Deprotection->New_Free_Amine Reaction2 Further Functionalization New_Free_Amine->Reaction2 Final_Product Complex Target Molecule (e.g., PROTAC) Reaction2->Final_Product

This compound is a valuable and versatile building block in organic synthesis. Its utility stems from the presence of a conformationally restricted cyclobutane core and two differentially protected amino groups. This allows for its strategic and selective incorporation into complex molecules, most notably as a linker in the design of PROTACs and other targeted therapeutics. The synthetic methods and reactions outlined in this guide provide a foundation for researchers to harness the potential of this important chemical entity in their drug discovery and development endeavors.

The Strategic Integration of tert-Butyl (3-aminocyclobutyl)carbamate as a Bifunctional Linker in Proteolysis Targeting Chimeras (PROTACs): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of tert-butyl (3-aminocyclobutyl)carbamate as a bifunctional linker, a critical component in the rational design of Proteolysis Targeting Chimeras (PROTACs). With a focus on providing actionable insights, this document details the physicochemical properties, a representative synthetic protocol, and the mechanistic implications of incorporating this rigid cyclic linker into PROTAC design.

Introduction: The Pivotal Role of Linkers in PROTAC Efficacy

PROTACs have emerged as a revolutionary therapeutic modality, redirecting the cellular ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases. These heterobifunctional molecules consist of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The linker is not a mere spacer but a crucial determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the key ternary complex (POI-PROTAC-E3 ligase).

While flexible linkers like polyethylene glycol (PEG) and alkyl chains have been widely used, there is a growing interest in rigid linkers, such as those incorporating cyclic structures. The cyclobutane moiety in this compound offers a degree of conformational constraint that can pre-organize the PROTAC into a bioactive conformation, potentially reducing the entropic penalty upon ternary complex formation and enhancing its stability. This guide focuses on the trans isomer, tert-butyl (trans-3-aminocyclobutyl)carbamate, a commercially available building block for PROTAC synthesis.

Physicochemical Properties of the Cyclobutyl Linker Building Block

The foundational properties of the linker building block are essential for planning its incorporation into a PROTAC synthesis workflow. The data presented below is for tert-butyl (trans-3-aminocyclobutyl)carbamate.

PropertyValueReference
Molecular Formula C₉H₁₈N₂O₂[1]
Molecular Weight 186.26 g/mol [1]
CAS Number 871014-19-6[1]
Appearance Solid[2]
Storage 4°C, protect from light[3]

Synthesis of a PROTAC Utilizing the Cyclobutyl Linker: A Representative Protocol

This section outlines a detailed, multi-step protocol for the synthesis of a hypothetical PROTAC using tert-butyl (trans-3-aminocyclobutyl)carbamate as the central linker component. This protocol is illustrative and assumes the availability of a carboxylic acid-functionalized E3 ligase ligand (e.g., a derivative of pomalidomide) and an amine-functionalized ligand for the protein of interest.

Step 1: Coupling of the E3 Ligase Ligand to the Cyclobutyl Linker

This initial step involves the formation of an amide bond between the free amine of the cyclobutyl linker and a carboxylic acid on the E3 ligase ligand.

Materials:

  • tert-Butyl (trans-3-aminocyclobutyl)carbamate

  • Carboxylic acid-functionalized E3 ligase ligand

  • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the carboxylic acid-functionalized E3 ligase ligand (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir at room temperature for 15 minutes to activate the carboxylic acid.

  • Add a solution of tert-butyl (trans-3-aminocyclobutyl)carbamate (1.2 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature overnight under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the Boc-protected Linker-E3 Ligase Ligand conjugate.

Step 2: Boc Deprotection to Expose the Second Reactive Amine

The tert-butoxycarbonyl (Boc) protecting group is removed under acidic conditions to reveal the second primary amine for subsequent coupling.

Materials:

  • Boc-protected Linker-E3 Ligase Ligand conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected Linker-E3 Ligase Ligand conjugate (1.0 eq) in a 1:1 mixture of DCM and TFA.

  • Stir the solution at room temperature for 1-2 hours.

  • Monitor the deprotection by LC-MS.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. The resulting amine salt is typically used in the next step without further purification.

Step 3: Final Coupling to the Protein of Interest (POI) Ligand

The final step involves the formation of a second amide bond, connecting the linker to the POI ligand.

Materials:

  • Deprotected Linker-E3 Ligase Ligand conjugate

  • Carboxylic acid-functionalized POI ligand

  • HATU

  • DIPEA

  • Anhydrous DMF

  • Preparative reverse-phase HPLC system

Procedure:

  • Dissolve the crude deprotected Linker-E3 Ligase Ligand conjugate (1.0 eq) and the carboxylic acid-functionalized POI ligand (1.1 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature under a nitrogen atmosphere for 4-6 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the final PROTAC by preparative reverse-phase HPLC.

  • Lyophilize the pure fractions to obtain the final PROTAC product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Experimental Workflow Diagram

PROTAC_Synthesis_Workflow cluster_0 Step 1: First Coupling cluster_1 Step 2: Deprotection cluster_2 Step 3: Second Coupling E3_Ligand_COOH E3 Ligase Ligand (with -COOH) Coupling_1 Amide Coupling (HATU, DIPEA, DMF) E3_Ligand_COOH->Coupling_1 Linker_Boc tert-Butyl (trans-3-aminocyclobutyl)carbamate Linker_Boc->Coupling_1 Intermediate_1 Boc-Protected Linker-E3 Ligand Coupling_1->Intermediate_1 Deprotection Boc Deprotection (TFA, DCM) Intermediate_1->Deprotection Intermediate_2 Deprotected Linker-E3 Ligand Deprotection->Intermediate_2 Coupling_2 Amide Coupling (HATU, DIPEA, DMF) Intermediate_2->Coupling_2 POI_Ligand_COOH POI Ligand (with -COOH) POI_Ligand_COOH->Coupling_2 Final_PROTAC Final PROTAC Coupling_2->Final_PROTAC

Caption: Synthetic workflow for a PROTAC with a cyclobutyl linker.

Mechanism of Action and the Ternary Complex

The efficacy of a PROTAC is contingent on its ability to induce and stabilize a ternary complex, bringing the target protein and the E3 ligase into close proximity. The rigid nature of the cyclobutane linker can play a significant role in this process by reducing the conformational flexibility of the PROTAC, which may lead to a more defined orientation of the two ligands and a more stable ternary complex.

Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the target protein. Following polyubiquitination, the target protein is recognized and degraded by the 26S proteasome. The PROTAC is then released and can participate in further catalytic cycles of protein degradation.

Signaling Pathway Diagram

PROTAC_Mechanism POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex binds PROTAC Cyclobutyl-Linker PROTAC PROTAC->Ternary_Complex mediates E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex binds Ubiquitination Polyubiquitination Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome recognition Degradation Degraded Peptides Proteasome->Degradation

Caption: Mechanism of action for a PROTAC-mediated protein degradation.

Quantitative Analysis of PROTAC Performance (Representative Data)

The following table presents hypothetical but realistic quantitative data for a PROTAC synthesized with a cyclobutyl linker. This data is for illustrative purposes to demonstrate the typical parameters evaluated for a novel PROTAC.

ParameterDescriptionRepresentative Value
Binding Affinity (POI) Dissociation constant (Kd) for the PROTAC binding to the protein of interest.50 nM
Binding Affinity (E3 Ligase) Dissociation constant (Kd) for the PROTAC binding to the E3 ligase.150 nM
DC₅₀ Concentration of PROTAC required to degrade 50% of the target protein.25 nM
Dₘₐₓ Maximum percentage of target protein degradation achieved.>90%
Ternary Complex Cooperativity (α) A measure of the favorable interaction between the POI and E3 ligase within the ternary complex. An α > 1 indicates positive cooperativity.5
Cellular Permeability (Caco-2) A measure of a compound's ability to cross intestinal epithelial cells, indicating potential for oral bioavailability.5 x 10⁻⁶ cm/s

Conclusion

This compound represents a valuable building block for the synthesis of PROTACs with rigid linkers. The conformational constraint provided by the cyclobutane ring can offer advantages in the formation of a stable and productive ternary complex, a critical step in the mechanism of action of these targeted protein degraders. The synthetic accessibility of this linker, coupled with its potential to improve the pharmacological properties of PROTACs, makes it an attractive option for researchers in the field of drug discovery and development. Further empirical studies are warranted to fully elucidate the structure-activity relationships of PROTACs incorporating this and other cyclic linkers.

References

In-Depth Technical Guide: tert-Butyl (3-aminocyclobutyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 871014-19-6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl (3-aminocyclobutyl)carbamate, a key building block in modern medicinal chemistry, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).

Chemical and Physical Properties

This compound, predominantly available as the trans isomer, is a bifunctional molecule featuring a Boc-protected amine and a free primary amine on a cyclobutane scaffold. This structure makes it an ideal linker component in the synthesis of complex molecules.

PropertyValueReference
Molecular Formula C₉H₁₈N₂O₂[1]
Molecular Weight 186.25 g/mol [1]
Appearance White to light yellow powder or crystal
Purity Typically >95% or ≥96%[1]
Synonyms trans-tert-Butyl (3-aminocyclobutyl)carbamate, trans-N-Boc-1,3-diaminocyclobutane[1]
Storage Conditions 4°C, protect from light[1]
Solubility Soluble in common organic solvents such as dichloromethane (DCM) and methanol.
Melting Point Not consistently reported across suppliers.

Synthesis and Characterization

The synthesis of tert-butyl (trans-3-aminocyclobutyl)carbamate can be achieved through a two-step process involving the synthesis of the precursor, trans-1,3-diaminocyclobutane, followed by selective Boc-protection of one of the amino groups.

Experimental Protocol: Synthesis of trans-1,3-Diaminocyclobutane Dihydrochloride

This protocol is adapted from the synthesis of related cyclobutane-derived diamines.[2]

Materials:

  • trans-Cyclobutane-1,3-dicarboxylic acid

  • Diphenylphosphoryl azide (DPPA)

  • Triethylamine (TEA)

  • tert-Butanol

  • Hydrochloric acid (HCl) in 1,4-dioxane

  • Anhydrous toluene

  • Diethyl ether

Procedure:

  • Curtius Rearrangement: A solution of trans-cyclobutane-1,3-dicarboxylic acid (1 eq) and triethylamine (2.2 eq) in anhydrous toluene is heated to 80 °C. Diphenylphosphoryl azide (2.1 eq) is added dropwise, followed by the addition of tert-butanol (excess). The reaction mixture is stirred at 80 °C for several hours until the reaction is complete (monitored by TLC).

  • Work-up: The reaction mixture is cooled to room temperature and washed with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the di-Boc-protected trans-1,3-diaminocyclobutane.

  • Deprotection: The crude di-Boc protected intermediate is dissolved in a minimal amount of methanol and an excess of HCl in 1,4-dioxane is added. The mixture is stirred at room temperature overnight.

  • Isolation: The resulting precipitate is collected by filtration, washed with diethyl ether, and dried under vacuum to afford trans-1,3-diaminocyclobutane dihydrochloride as a white solid.

Experimental Protocol: Synthesis of tert-Butyl (trans-3-aminocyclobutyl)carbamate

Materials:

  • trans-1,3-Diaminocyclobutane dihydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Sodium bicarbonate

  • Dichloromethane (DCM) or a biphasic system (e.g., DCM/water)

Procedure:

  • Reaction Setup: trans-1,3-Diaminocyclobutane dihydrochloride (1 eq) is dissolved in water, and the solution is cooled in an ice bath.

  • Boc Protection: A solution of di-tert-butyl dicarbonate (1 eq) in dichloromethane is added to the aqueous solution. A base such as sodium bicarbonate or triethylamine (2.2 eq) is added portion-wise to maintain a basic pH. The reaction mixture is stirred vigorously at room temperature overnight.

  • Work-up: The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of methanol in dichloromethane to yield tert-butyl (trans-3-aminocyclobutyl)carbamate.

Characterization Data
  • ¹H NMR: A characteristic singlet for the nine protons of the tert-butyl group is expected around δ 1.4 ppm. The protons on the cyclobutane ring will appear as multiplets in the upfield region.

  • ¹³C NMR: The carbonyl carbon of the carbamate group is expected around δ 156 ppm, and the quaternary carbon of the tert-butyl group around δ 80 ppm.

  • Mass Spectrometry: The expected [M+H]⁺ ion would be at m/z 187.14.

Applications in Drug Discovery: A PROTAC Linker

The primary application of this compound is as a bifunctional linker in the synthesis of PROTACs.[3] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The cyclobutane scaffold of this linker provides a rigid and defined spatial orientation between the target protein ligand and the E3 ligase ligand, which can be crucial for the formation of a stable and productive ternary complex. The Boc-protected amine allows for a modular and controlled synthesis of the PROTAC molecule.

Logical Workflow for PROTAC Synthesis

The general workflow for utilizing this compound in PROTAC synthesis involves a series of protection, coupling, and deprotection steps.

PROTAC_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_end Final Product A This compound D Couple Target Ligand to free amine A->D B Target Protein Ligand (with reactive group) B->D C E3 Ligase Ligand (with reactive group) F Couple E3 Ligase Ligand to newly freed amine C->F E Boc Deprotection (e.g., TFA or HCl) D->E E->F G Final PROTAC Molecule F->G

Caption: General workflow for PROTAC synthesis.

Safety and Handling

This compound should be handled in a well-ventilated area by trained personnel. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for drug discovery and development. Its rigid cyclobutane core and orthogonal protecting groups make it an important tool for the synthesis of PROTACs and other complex molecular architectures. This guide provides essential information for researchers to effectively utilize this compound in their scientific endeavors.

Diagrams

Synthesis Pathway

Synthesis_Pathway cluster_precursor Precursor Synthesis cluster_final Final Product Synthesis A trans-Cyclobutane- 1,3-dicarboxylic acid B Di-Boc-trans-1,3- diaminocyclobutane A->B 1. DPPA, TEA, t-BuOH 2. Toluene, 80°C C trans-1,3-Diaminocyclobutane dihydrochloride B->C HCl in 1,4-dioxane D tert-Butyl (trans-3- aminocyclobutyl)carbamate C->D Boc₂O, Base (e.g., TEA) DCM

Caption: Synthetic route to the target molecule.

References

Navigating the Solubility of tert-Butyl (3-aminocyclobutyl)carbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers a comprehensive overview of the solubility characteristics of tert-Butyl (3-aminocyclobutyl)carbamate, a key building block in contemporary drug discovery and development. Designed for researchers, scientists, and professionals in the pharmaceutical and chemical industries, this document provides a detailed framework for understanding and experimentally determining the solubility of this compound in various organic solvents. While specific quantitative data for this compound is not widely available in published literature, this guide furnishes robust experimental protocols and predictive insights based on its structural attributes and the behavior of analogous compounds.

Predicted Solubility Profile

The molecular structure of this compound, featuring a polar primary amine, a carbamate group capable of hydrogen bonding, and a non-polar tert-Butyl group, suggests a nuanced solubility profile. It is anticipated to exhibit favorable solubility in polar organic solvents. This is attributed to the polar functional groups which can engage in hydrogen bonding with the solvent molecules. Conversely, its solubility is expected to be limited in non-polar solvents.

Quantitative Solubility Data

Precise, experimentally determined solubility data is crucial for process development, formulation, and synthetic route optimization. Researchers are encouraged to utilize the protocols outlined in this guide to generate empirical data. The following table provides a standardized format for recording and comparing solubility measurements at a specified temperature (e.g., 25°C).

SolventChemical FormulaPolarity IndexSolubility (mg/mL)Notes
Dichloromethane (DCM)CH₂Cl₂3.1To be determinedExpected to be a good solvent.
ChloroformCHCl₃4.1To be determinedExpected to be a good solvent.
Methanol (MeOH)CH₃OH5.1To be determinedExpected to be a good solvent.
Ethanol (EtOH)C₂H₅OH4.3To be determined
Isopropanol (IPA)C₃H₈O3.9To be determined
Acetonitrile (ACN)C₂H₃N5.8To be determined
N,N-Dimethylformamide (DMF)C₃H₇NO6.4To be determined
Dimethyl Sulfoxide (DMSO)C₂H₆OS7.2To be determinedA good solvent for many organic compounds.[1]
Tetrahydrofuran (THF)C₄H₈O4.0To be determined
Ethyl Acetate (EtOAc)C₄H₈O₂4.4To be determined
TolueneC₇H₈2.4To be determined
HexaneC₆H₁₄0.1To be determinedExpected to be a poor solvent.
WaterH₂O10.2To be determinedExpected to have low solubility.

Experimental Protocols for Solubility Determination

The following protocols provide standardized methodologies for the qualitative and quantitative assessment of the solubility of this compound.

Qualitative Solubility Determination

This method offers a rapid assessment of solubility in a range of solvents.

Materials:

  • This compound

  • Selection of organic solvents

  • Small vials (e.g., 1.5 mL)

  • Vortex mixer

  • Pipettes

Procedure:

  • Accurately weigh a small amount (e.g., 1-5 mg) of this compound and place it into a vial.

  • Add a measured volume of the selected solvent (e.g., 100 µL) to the vial.

  • Vortex the mixture vigorously for 1-2 minutes.

  • Visually inspect the solution. If the solid has completely dissolved, the compound is considered soluble at that concentration.

  • If the solid has not completely dissolved, add another measured volume of the solvent and repeat the vortexing and observation steps.

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining thermodynamic solubility.[2]

Materials:

  • This compound

  • Selection of organic solvents

  • Sealable glass vials

  • Thermostatically controlled shaker

  • Analytical balance

  • Pipettes and syringe filters (chemically compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations to create a calibration curve for quantitative analysis.

  • Sample Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealable glass vial. Ensure a visible amount of undissolved solid remains.

  • Equilibration: Seal the vials tightly to prevent solvent evaporation and place them in a thermostatically controlled shaker at a constant temperature (e.g., 25°C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[1]

  • Sample Collection and Preparation: After equilibration, allow the undissolved solid to settle. Carefully withdraw an aliquot of the clear, saturated supernatant.

  • Filtration: Filter the aliquot through a chemically resistant syringe filter to remove any suspended solid particles.

  • Dilution: Dilute the filtered aliquot with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

  • Quantitative Analysis: Analyze the diluted samples and the standard solutions using a calibrated HPLC or GC method.

  • Calculation of Solubility: Use the calibration curve to determine the concentration of this compound in the diluted samples and calculate the solubility in the original saturated solution.

Experimental Workflow Visualization

The following diagram illustrates the workflow for the quantitative determination of solubility using the shake-flask method.

G Quantitative Solubility Determination Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_calculation Calculation prep_standards Prepare Standard Solutions analysis Analyze via HPLC/GC prep_standards->analysis Calibration prep_sample Prepare Saturated Solution (Excess Solute in Solvent) equilibrate Agitate at Constant Temperature (e.g., 24-48h) prep_sample->equilibrate sample_collection Collect Supernatant equilibrate->sample_collection filtration Filter Sample sample_collection->filtration dilution Dilute Sample filtration->dilution dilution->analysis calculation Calculate Solubility from Calibration Curve analysis->calculation

References

An In-Depth Technical Guide to the Stability of Boc-Protected Aminocyclobutane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone in modern organic synthesis, providing a robust and versatile strategy for the protection of amines.[1][2] Its widespread use stems from its predictable stability across a range of chemical environments and its facile, selective removal under specific acidic conditions.[1][3] Aminocyclobutane moieties are increasingly incorporated into pharmaceutical candidates to enhance potency, selectivity, and pharmacokinetic profiles due to their rigid, puckered conformation.[4] Consequently, Boc-protected aminocyclobutane derivatives serve as critical building blocks in the synthesis of complex bioactive molecules and active pharmaceutical ingredients (APIs).[5][6]

This technical guide offers a comprehensive examination of the stability of Boc-protected aminocyclobutane derivatives. It details the chemical principles governing their stability, provides quantitative data on their lability under various conditions, and presents detailed experimental protocols for their protection and deprotection.

Core Principles of the Boc Protecting Group

The utility of the Boc group is defined by its distinct stability profile. It is notably stable in the presence of bases, nucleophiles, and under catalytic hydrogenation conditions.[3][7][8] This stability makes it an excellent "orthogonal" partner to other common amine protecting groups, such as the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group and the hydrogenolysis-labile carboxybenzyl (Cbz) group.[1][3]

The key characteristic of the Boc group is its susceptibility to cleavage under acidic conditions.[3][9] This deprotection is typically rapid and proceeds with high yield.

Mechanism of Acid-Catalyzed Deprotection

The acid-catalyzed removal of the Boc group is a well-understood process initiated by the protonation of the carbamate's carbonyl oxygen.[7][10][11] This is followed by fragmentation of the protonated intermediate to yield a stable tert-butyl cation, carbon dioxide, and the free amine, which is typically protonated by the acid medium.[7][10] The tert-butyl cation can be scavenged by nucleophiles or may eliminate a proton to form isobutene.[7][11]

Caption: Acid-catalyzed deprotection mechanism of a Boc-protected amine.[7]

Quantitative Stability Profile

The stability of the Boc group is highly dependent on the reaction conditions. While generally robust, its lability in acid is the most critical factor for synthetic planning.

Acid Stability

Boc-protected aminocyclobutanes are readily deprotected under acidic conditions. The choice of acid and solvent system can be tailored based on the presence of other acid-sensitive functional groups and the desired salt form of the product amine.[5] Strong acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are most commonly employed.[5][9][12] While specific quantitative data for aminocyclobutane derivatives is often substrate-dependent, the general conditions are well-established and highly reliable.

Table 1: Common Acidic Conditions for Boc Deprotection

Deprotecting Agent Solvent Temperature (°C) Reaction Time Typical Yield (%) Notes
Trifluoroacetic Acid (TFA) Dichloromethane (DCM) 0 to Room Temp. 1 - 4 hours >90 A common and highly effective method. TFA is volatile and easily removed under reduced pressure.[5]
Hydrogen Chloride (HCl) 1,4-Dioxane 0 to Room Temp. 1 - 4 hours >90 Yields the amine hydrochloride salt, which can be advantageous for purification, handling, and stability.[5][7]
Hydrogen Chloride (HCl) Methanol (MeOH) Room Temperature 2 - 6 hours >90 An alternative to dioxane, though the reaction may be slightly slower.[5]
Oxalyl Chloride Methanol (MeOH) Room Temperature 1 - 4 hours up to 90 A mild alternative for substrates sensitive to strong acids like TFA or HCl.[13]

| Aqueous Phosphoric Acid | Tetrahydrofuran (THF) | Room Temperature | Varies | High | An environmentally benign and selective reagent.[8] |

Generally, the Boc group is unstable at a pH below 4, and strong acids will lead to rapid cleavage.[14] Milder acidic conditions, such as using citric acid, can sometimes be employed for sensitive substrates, though reaction times may be significantly longer.[14]

Base and Nucleophile Stability

A key advantage of the Boc group is its high stability under basic and nucleophilic conditions, which allows for a wide range of subsequent chemical transformations without premature deprotection.[1][7] It is resistant to hydrolysis by common inorganic bases like sodium hydroxide and potassium carbonate.[1][15] However, under certain conditions, particularly with electron-withdrawing groups attached to the nitrogen, deprotection with bases like sodium carbonate can be achieved, although this is not a standard method for simple alkylamines.[15]

Thermal Stability

Thermal deprotection of the Boc group is possible but typically requires high temperatures (e.g., 150-270°C), often in a continuous flow setup.[5][16] This method can be useful for substrates that are sensitive to strong acids.[5] The mechanism likely involves fragmentation to the carbamic acid, isobutylene, and CO2.[16] At moderate temperatures, such as 37°C, the Boc group is considered stable, provided the medium is not acidic.[17]

Stability Towards Catalytic Hydrogenation

The Boc group is stable under conditions of catalytic hydrogenation (e.g., H₂ over Pd/C).[1][7] This property is crucial for orthogonal protection strategies, allowing for the selective removal of groups like Cbz in the presence of a Boc-protected amine.[1][10]

Detailed Experimental Protocols

The following protocols provide standardized procedures for the protection and deprotection of aminocyclobutane derivatives.

Protocol 1: General N-Boc Protection of an Aminocyclobutane

This protocol describes a standard method for the protection of a primary or secondary aminocyclobutane using di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • Aminocyclobutane derivative (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.5 eq)[13][18]

  • Base (e.g., Triethylamine (TEA), Sodium Bicarbonate (NaHCO₃), or Sodium Hydroxide (NaOH)) (1.2 - 3.0 eq)[3][13][18]

  • Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), 1,4-Dioxane/Water)[3][18]

  • Standard laboratory glassware, magnetic stirrer

Procedure:

  • Dissolve the aminocyclobutane derivative (1.0 eq) in the chosen solvent (e.g., a 1:1 mixture of 1,4-Dioxane and water).[18]

  • Add the base (e.g., NaHCO₃, 3.0 eq) to the solution at 0°C.[18]

  • Slowly add a solution of di-tert-butyl dicarbonate (1.2 eq) to the reaction mixture.[18]

  • Allow the reaction to warm to room temperature and stir for 12-15 hours.[18]

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, wash the reaction mixture with an organic solvent like ethyl acetate to remove impurities.[18]

  • Acidify the aqueous layer with 1N HCl to a pH of 2-3.[18]

  • Extract the product with an organic solvent (e.g., CH₂Cl₂ or Ethyl Acetate, 3 times).[18]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the Boc-protected product.[18]

Boc_Protection_Workflow start Dissolve Amine and Base in Solvent add_boc Add Boc₂O at 0°C start->add_boc react Stir at RT (12-15h) add_boc->react monitor Monitor by TLC/LC-MS react->monitor workup Aqueous Workup & Extraction monitor->workup purify Dry & Concentrate workup->purify end_node Purified Boc-Protected Product purify->end_node

Caption: General experimental workflow for N-Boc protection.
Protocol 2: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a standard, highly effective method for removing the Boc group.[5]

Materials:

  • Boc-protected aminocyclobutane derivative (1.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA) (5-10 eq)[5]

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine, anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the Boc-protected amine in anhydrous DCM in a round-bottom flask.[5]

  • Cool the solution to 0°C using an ice bath.

  • Slowly add TFA (typically to a final concentration of 20-50% v/v) to the stirred solution.[3][5] Caution: The reaction can be exothermic and evolves gas (CO₂ and isobutene). Ensure adequate ventilation.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.[5]

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[5]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.[5]

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and carefully wash with a saturated NaHCO₃ solution to neutralize residual acid.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free amine.[5]

Protocol 3: Deprotection using Hydrogen Chloride (HCl) in 1,4-Dioxane

This protocol is advantageous when the hydrochloride salt of the amine is the desired final product.[5]

Materials:

  • Boc-protected aminocyclobutane derivative

  • 4M HCl in 1,4-Dioxane solution

  • Diethyl ether

Procedure:

  • Dissolve or suspend the Boc-protected amine in a minimal amount of 1,4-dioxane (or add the HCl solution directly if the substrate is soluble).

  • Add the 4M HCl in 1,4-dioxane solution (typically a large excess) to the substrate at room temperature.[7]

  • Stir the reaction mixture for 1-4 hours. The hydrochloride salt of the product may precipitate out of the solution.[5]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, if a precipitate has formed, collect the solid by filtration.[5][7]

  • Wash the resulting solid with diethyl ether to remove non-polar impurities.[5][7]

  • Dry the solid under vacuum to obtain the pure aminocyclobutane hydrochloride salt.[5]

Boc_Deprotection_Workflow start Dissolve Boc-Amine in Solvent add_acid Add Acid (e.g., TFA or HCl) start->add_acid react Stir at RT (1-4h) add_acid->react monitor Monitor by TLC/LC-MS react->monitor workup Quench/Neutralize or Filter Salt monitor->workup purify Concentrate or Wash Solid workup->purify end_node Purified Amine or Amine Salt purify->end_node

Caption: General experimental workflow for Boc deprotection.

Orthogonal Deprotection Strategies

The stability of the Boc group to catalytic hydrogenation and basic conditions allows for selective deprotection in molecules containing other protecting groups. For instance, a Cbz group can be removed by hydrogenolysis while the Boc group remains intact, and an Fmoc group can be removed with a base (e.g., piperidine) without affecting the Boc group. This orthogonality is fundamental in complex multi-step syntheses, particularly in peptide chemistry.[1][3]

G cluster_Boc Boc Deprotection cluster_Cbz Cbz Deprotection Start Molecule with Boc and Cbz Groups Boc_Condition Acidic Conditions (e.g., TFA) Start->Boc_Condition Cbz_Condition Hydrogenolysis (H₂, Pd/C) Start->Cbz_Condition Boc_Product Cbz-Protected Amine Boc_Condition->Boc_Product Cbz_Product Boc-Protected Amine Cbz_Condition->Cbz_Product

Caption: Orthogonal deprotection of Boc and Cbz groups.

Conclusion

Boc-protected aminocyclobutane derivatives are invaluable intermediates in medicinal chemistry and organic synthesis. The Boc group provides robust protection under a wide array of synthetic conditions, particularly basic, nucleophilic, and reductive environments. Its defining characteristic is its clean and efficient removal under mild to strong acidic conditions. A thorough understanding of this stability profile, supported by the reliable protocols presented herein, empowers researchers to strategically and effectively utilize these building blocks in the design and execution of complex synthetic routes.

References

Methodological & Application

Application Notes and Protocols for PROTAC Synthesis Utilizing tert-Butyl (3-aminocyclobutyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Role of tert-Butyl (3-aminocyclobutyl)carbamate

Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules engineered to hijack the cell's native protein degradation machinery, the ubiquitin-proteasome system, to selectively eliminate target proteins of interest (POIs). A PROTAC molecule is comprised of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. By inducing proximity between the POI and the E3 ligase, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome. This catalytic mechanism offers a powerful strategy to target proteins previously considered "undruggable."

The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical properties. This compound is a versatile building block for the synthesis of PROTAC linkers.[1][2][3] Its cyclobutyl scaffold provides a degree of rigidity and a defined spatial orientation that can be advantageous for optimizing ternary complex formation. The Boc-protected amine allows for a modular and controlled synthetic approach, enabling sequential coupling to the E3 ligase ligand and the POI ligand.

These application notes provide a detailed framework for the synthesis of PROTACs utilizing this compound as a core linker component. The protocols provided are representative and may require optimization for specific target proteins and E3 ligase ligands.

PROTAC Synthesis Workflow

The synthesis of a PROTAC using this compound typically follows a modular, multi-step process. The general workflow involves the sequential coupling of the linker to the E3 ligase ligand and the POI ligand. The order of these coupling steps can be adapted based on the specific chemistry of the ligands.

PROTAC_Synthesis_Workflow cluster_0 Step 1: Boc Deprotection cluster_1 Step 2: First Coupling Reaction cluster_2 Step 3: Second Coupling Reaction cluster_3 Step 4: Purification & Characterization Linker tert-Butyl (3-aminocyclobutyl)carbamate DeprotectedLinker Deprotected Linker (Free Diamine) Linker->DeprotectedLinker  TFA/DCM   Intermediate Ligand-Linker Intermediate DeprotectedLinker->Intermediate  HATU, DIPEA, DMF   Ligand1 E3 Ligase Ligand (with COOH) Ligand1->Intermediate FinalPROTAC Final PROTAC Intermediate->FinalPROTAC  HATU, DIPEA, DMF   Ligand2 POI Ligand (with COOH) Ligand2->FinalPROTAC Purification Purification (HPLC) FinalPROTAC->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization

A generalized workflow for PROTAC synthesis.

Experimental Protocols

Note: The following protocols are generalized and should be adapted and optimized for specific substrates and reaction scales. All reactions involving air- or moisture-sensitive reagents should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the free diamine, which can then be used in subsequent coupling reactions.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM (approximately 0.1-0.2 M concentration) in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA (5-10 eq) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Redissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution to neutralize any remaining acid.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected diamine linker. The crude product is often used in the next step without further purification.

Protocol 2: Amide Coupling of the Linker to a Carboxylic Acid-Functionalized Ligand (E3 Ligase or POI Ligand)

This protocol outlines the coupling of the deprotected diamine linker with a carboxylic acid-functionalized E3 ligase ligand or POI ligand using HATU as the coupling agent.

Materials:

  • Deprotected (3-aminocyclobutyl)amine linker (from Protocol 1)

  • Carboxylic acid-functionalized ligand (E3 ligase or POI ligand)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a clean, dry round-bottom flask, dissolve the carboxylic acid-functionalized ligand (1.0 eq) in anhydrous DMF.

  • To this solution, add HATU (1.1-1.2 eq) and DIPEA (2.0-3.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • In a separate vial, dissolve the deprotected (3-aminocyclobutyl)amine linker (1.0-1.2 eq) in a minimal amount of anhydrous DMF.

  • Add the linker solution to the activated ligand solution.

  • Stir the reaction mixture at room temperature for 4-16 hours.

  • Monitor the reaction progress by LC-MS.

  • Once the reaction is complete, quench by adding water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic layers sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to yield the pure ligand-linker conjugate.

Note on Sequential Synthesis: To synthesize the final PROTAC, the resulting ligand-linker conjugate from the first coupling will have a remaining Boc-protected or free amine. If it was a free amine that was coupled, the other end of the linker will still be Boc-protected. This Boc group would then be removed using Protocol 1 before proceeding with a second amide coupling (Protocol 2) with the other ligand (POI or E3 ligase).

Data Presentation

No specific quantitative data for the synthesis of PROTACs using this compound was identified in the searched literature. The table below is a template for researchers to record their own experimental results.

StepStarting Material(s)ProductReagents and ConditionsYield (%)Purity (%)Analytical Method(s)
Boc Deprotection This compound(3-aminocyclobutyl)amineTFA, DCM, 0 °C to RT, 1-4 he.g., 95e.g., >90LC-MS, NMR
First Coupling (3-aminocyclobutyl)amine, E3 Ligand-COOHE3 Ligand-Linker-NH₂HATU, DIPEA, DMF, RT, 4-16 he.g., 60e.g., >95LC-MS, NMR, HPLC
Second Coupling E3 Ligand-Linker-NH₂, POI Ligand-COOHFinal PROTACHATU, DIPEA, DMF, RT, 4-16 he.g., 55e.g., >98LC-MS, NMR, HPLC

Mechanism of Action: PROTAC-Mediated Protein Degradation

The ultimate goal of synthesizing a PROTAC is to induce the degradation of a target protein. The mechanism is a catalytic cycle that leverages the cell's ubiquitin-proteasome system.

PROTAC_Mechanism POI Protein of Interest (POI) TernaryComplex Ternary Complex (POI-PROTAC-E3) POI->TernaryComplex PROTAC PROTAC PROTAC->TernaryComplex Recycle Recycle E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex TernaryComplex->PROTAC Release Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Ub transfer UbPOI Polyubiquitinated POI Ubiquitination->UbPOI Proteasome 26S Proteasome UbPOI->Proteasome Recognition Degradation Degradation Proteasome->Degradation Peptides Degraded Peptides Degradation->Peptides

PROTAC-mediated protein degradation pathway.
  • Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI and an E3 ubiquitin ligase, forming a ternary complex.

  • Ubiquitination: The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the surface of the POI.

  • Proteasomal Recognition and Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, which then unfolds and degrades the target protein into small peptides.

  • PROTAC Recycling: The PROTAC molecule is not degraded in this process and is released to induce the degradation of another POI molecule, acting catalytically.

Characterization of the Final PROTAC

After synthesis and purification, the final PROTAC molecule should be thoroughly characterized to confirm its identity, purity, and activity.

Physicochemical Characterization:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight and assess the purity of the final compound.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the PROTAC.

Biological Characterization:

  • Ternary Complex Formation Assays (e.g., TR-FRET, SPR): To confirm that the PROTAC can induce the formation of the POI-PROTAC-E3 ligase ternary complex.

  • Target Protein Degradation Assays (e.g., Western Blot, In-Cell Western): To quantify the reduction in the levels of the target protein in cells treated with the PROTAC. This is used to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values.

  • Cell Viability Assays (e.g., MTT, CellTiter-Glo): To assess the cytotoxic effects of the PROTAC on cells.

By following these synthetic protocols and characterization methods, researchers can effectively utilize this compound to develop novel and potent PROTACs for therapeutic and research applications.

References

Application Notes and Protocols for the Synthesis and Evaluation of PROTACs via E3 Ligase Ligand Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a groundbreaking therapeutic modality, moving beyond traditional occupancy-based inhibition to the complete removal of disease-causing proteins.[1] At the forefront of this strategy are Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules engineered to hijack the cell's native ubiquitin-proteasome system (UPS).[2][3] A PROTAC consists of two key ligands connected by a chemical linker: one binds to a target Protein of Interest (POI), and the other recruits an E3 ubiquitin ligase.[4][5] The coupling of these two ligands is the central step in PROTAC synthesis.

This document provides a comprehensive guide to the experimental protocols for creating and evaluating PROTACs. It covers the chemical synthesis through the coupling of an E3 ligase ligand to a POI ligand and details the subsequent biochemical and cellular assays required to validate the PROTAC's function, including ternary complex formation, ubiquitination, and ultimately, target protein degradation.

PROTAC Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

PROTACs function by inducing proximity between the POI and an E3 ligase, facilitating the formation of a ternary complex.[3][6] This proximity enables the E3 ligase to transfer ubiquitin from an E2-conjugating enzyme to lysine residues on the POI's surface.[3] The resulting polyubiquitin chain serves as a molecular flag, marking the POI for recognition and degradation by the 26S proteasome.[7][8] The PROTAC molecule is not degraded in this process and is released to catalytically induce the degradation of multiple POI molecules.[3][8]

PROTAC_Mechanism cluster_Cell Cellular Environment POI Protein of Interest (POI) TernaryComplex POI-PROTAC-E3 Ternary Complex POI->TernaryComplex Binds PROTAC PROTAC Molecule PROTAC->TernaryComplex E3 E3 Ubiquitin Ligase E3->TernaryComplex Recruited by TernaryComplex->PROTAC Catalytic Release PolyUb_POI Polyubiquitinated POI TernaryComplex->PolyUb_POI Induces Proximity Ub Ubiquitin (from E1/E2 Cascade) Ub->PolyUb_POI Polyubiquitination Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Figure 1. PROTAC-mediated protein degradation pathway.

Part 1: PROTAC Synthesis via Ligand Coupling

The synthesis of a PROTAC involves the chemical conjugation of a POI-binding ligand to a pre-functionalized E3 ligase ligand-linker conjugate.[4][9] Amide coupling is a common and robust method for this final step.

Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow start Start: E3 Ligase Ligand with Linker step1 Activate Carboxylic Acid on Linker (e.g., with HATU) start->step1 step2 Couple with Amine-functionalized POI Ligand step1->step2 step3 Reaction Monitoring (LC-MS) step2->step3 step4 Quench, Work-up & Purification (e.g., HPLC) step3->step4 end Final PROTAC Molecule step4->end

Figure 2. General workflow for PROTAC synthesis via amide coupling.
Detailed Protocol: Amide Coupling for PROTAC Synthesis[5]

This protocol describes a general procedure for coupling a POI ligand containing a primary or secondary amine to an E3 ligase ligand-linker conjugate that terminates in a carboxylic acid.

Materials:

  • E3 Ligase Ligand-Linker-COOH conjugate (1.0 eq)

  • POI Ligand-NH2 (1.0-1.2 eq)

  • Coupling reagent: HATU (1.2 eq)

  • Base: Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reaction vessel, magnetic stirrer, nitrogen or argon atmosphere

  • Purification: Preparative HPLC system

Procedure:

  • Activation: In a clean, dry reaction vessel under an inert atmosphere, dissolve the E3 Ligase Ligand-Linker-COOH conjugate (1.0 eq), HATU (1.2 eq), and DIPEA (3.0 eq) in anhydrous DMF.

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Coupling: Add the POI ligand (1.0 eq), dissolved in a minimal amount of anhydrous DMF, to the activated E3 Ligase Ligand solution.[4]

  • Reaction: Allow the reaction to proceed at room temperature for 4-12 hours.[4] Monitor the reaction progress periodically by LC-MS to check for the consumption of starting materials and the formation of the desired product mass.

  • Quenching and Work-up: Once the reaction is complete, quench by adding water.[4] Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[4]

  • Purification: Purify the crude product by preparative HPLC to obtain the final PROTAC conjugate with high purity.[4]

  • Characterization: Confirm the identity and purity of the final PROTAC using LC-MS and NMR.

Part 2: Experimental Validation of PROTAC Activity

A comprehensive validation strategy is essential to confirm the mechanism of action and efficacy of a newly synthesized PROTAC.[10] This involves a tiered approach, starting with biochemical assays and progressing to cell-based degradation and functional assays.[11]

Biochemical & Biophysical Assays

These assays confirm the fundamental molecular interactions required for PROTAC function in a cell-free environment.

1. Ternary Complex Formation Assays The formation of a stable ternary complex (POI-PROTAC-E3 ligase) is the critical initiating event in the PROTAC mechanism.[6] Several biophysical techniques can quantify this interaction.[][13][14]

Assay Method Principle Throughput Key Outputs Advantages Limitations
Surface Plasmon Resonance (SPR) Measures real-time changes in refractive index as molecules bind to an immobilized partner.[15]Low-MediumKD, kon, koff, Cooperativity (α)[3]Label-free, provides full kinetic data.[15]Requires specialized equipment, protein immobilization can affect activity.
Isothermal Titration Calorimetry (ITC) Measures heat changes upon molecular binding.[13][14]LowKD, ΔH, ΔS, Stoichiometry (n)Gold standard for thermodynamics, label-free.[16]Requires large amounts of pure protein, low throughput.
Time-Resolved FRET (TR-FRET) Measures energy transfer between donor and acceptor fluorophores on POI and E3 ligase.[11]HighProximity signal, relative KDHomogeneous, sensitive, suitable for HTS.[11]Requires labeled proteins, potential for artifacts from labels.[11]
AlphaLISA/AlphaScreen Measures proximity using donor and acceptor beads that generate a chemiluminescent signal.[11][14]HighProximity signal, relative KDNo-wash, high sensitivity, large dynamic range.[11]Requires specific antibody pairs or tagged proteins.

Protocol: SPR Analysis of Ternary Complex Formation [3][15] This protocol describes how to measure the binding kinetics and affinity of a PROTAC in forming a ternary complex.

  • Immobilization: Covalently immobilize a purified recombinant E3 ligase (e.g., Cereblon or VHL complex) onto a sensor chip surface (e.g., CM5 chip via amine coupling).[15]

  • Binary Binding Analysis (PROTAC to E3): Inject a series of concentrations of the PROTAC alone over the E3 ligase surface to determine the binary binding affinity (KD).[3]

  • Ternary Binding Analysis: Prepare a series of analyte solutions, each containing a fixed, near-saturating concentration of the POI mixed with a range of PROTAC concentrations.[3]

  • Binding Measurement: Inject these analyte solutions over the immobilized E3 ligase surface. Monitor the association and dissociation phases in real-time.[16]

  • Regeneration: Between cycles, inject a regeneration solution to remove any bound components from the chip surface.[15]

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model to determine the kinetic parameters (kon, koff) and the dissociation constant (KD) for the ternary complex.[16] Cooperativity (alpha) can be calculated by comparing binary and ternary affinities.[3]

2. In Vitro Ubiquitination Assays These assays directly confirm that the PROTAC-induced ternary complex is functional and can mediate the ubiquitination of the POI.[10][17]

Protocol Outline: Target Ubiquitination Assay

  • Reaction Setup: In a microfuge tube, combine purified recombinant proteins: E1 activating enzyme, E2 conjugating enzyme, E3 ligase, the POI, and ubiquitin.

  • Treatment: Add the PROTAC at various concentrations (and a vehicle control).

  • Initiation: Initiate the reaction by adding ATP and incubate at 37°C for a set time (e.g., 60-120 minutes).

  • Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Analyze the reaction products by Western blot, probing with an antibody specific to the POI. A ladder of higher molecular weight bands corresponding to ubiquitinated POI indicates a positive result.

Cell-Based Assays

These assays measure the ultimate outcome of PROTAC activity in a biologically relevant context: the degradation of the target protein within the cell.

1. Western Blot for Protein Degradation Western blotting is the gold-standard method for visualizing and quantifying the reduction in target protein levels following PROTAC treatment.[7][18]

WB_Workflow cluster_wb Western Blot Experimental Workflow A 1. Cell Culture & Treatment B 2. Cell Lysis & Protein Quantification A->B C 3. SDS-PAGE B->C D 4. Protein Transfer (to PVDF membrane) C->D E 5. Immunoblotting (Primary & Secondary Abs) D->E F 6. Detection (Chemiluminescence) E->F G 7. Data Analysis (Densitometry) F->G

Figure 3. Western blot experimental workflow for assessing protein degradation.

Protocol: Western Blot for Target Protein Degradation [7][19]

  • Cell Treatment: Seed cells in multi-well plates and allow them to adhere (typically overnight). Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a desired period (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (e.g., DMSO).[4][15]

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS. Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.[19][20] Centrifuge the lysates to pellet cell debris.[21]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[4]

  • Sample Preparation: Normalize protein amounts for all samples (e.g., 20 µg per lane). Add 4x Laemmli sample buffer and denature by heating at 95-100°C for 5-10 minutes.[7]

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a PVDF membrane.[7][21]

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[21]

    • Incubate the membrane with a primary antibody against the POI overnight at 4°C.[19][21]

    • Wash the membrane three times with TBST.[7]

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[19]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[19]

  • Loading Control: To ensure equal protein loading, strip the membrane and re-probe with an antibody against a stable housekeeping protein (e.g., GAPDH, β-actin).[7]

  • Analysis: Quantify the band intensities using densitometry software. Normalize the POI signal to the corresponding loading control signal for each lane.[4]

2. Determination of DC50 and Dmax The efficacy of a PROTAC is quantified by two key parameters: DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achievable).[1][8] These values are derived from the dose-response data generated by Western blot or other quantitative methods.

DC50_Logic cluster_dc50 Logic for DC50 and Dmax Determination A Generate Dose-Response Data (e.g., via Western Blot) B Quantify Band Intensity (Densitometry) A->B C Normalize POI to Loading Control B->C D Calculate % Degradation vs. Vehicle Control C->D E Plot: % Remaining Protein vs. log[PROTAC] D->E F Fit Data to Non-Linear Regression Model (e.g., 4-parameter logistic) E->F G Determine DC50 & Dmax from curve F->G

Figure 4. Logic for DC50 and Dmax determination from dose-response data.

Protocol: Data Analysis for DC50 and Dmax [1][19]

  • Data Plotting: Using the normalized, quantified data from the Western blot experiment, plot the percentage of remaining POI (relative to the vehicle control) against the logarithm of the PROTAC concentration.

  • Curve Fitting: Use graphing software (e.g., GraphPad Prism) to fit the data to a four-parameter logistic (4PL) non-linear regression model.[1][19]

  • Parameter Calculation:

    • DC50: The concentration of the PROTAC that results in a 50% reduction in the target protein level, derived directly from the fitted curve.[1]

    • Dmax: The maximum percentage of protein degradation observed, which corresponds to the lower plateau of the dose-response curve (Dmax = 100 - Bottom Plateau %).[1]

Representative Quantitative Data

The following table presents representative data for a hypothetical BRD4-degrading PROTAC to illustrate the outcome of a dose-response experiment.

PROTAC Conc. (nM) % BRD4 Degradation (Western Blot) [6]% BRD4 Degradation (HiBiT Assay) [6]BRD4 Fold Change (Proteomics) [6]
0 (Vehicle)0%0%1.00
125%22%0.78
1055%51%0.47
10088%85%0.14
100091%89%0.11
1000085% (Hook Effect)82%0.16
Calculated DC50 ~8 nM ~9 nM ~8.5 nM
Calculated Dmax ~91% ~89% ~89%
Note: Data is hypothetical and for illustrative purposes. The "Hook Effect" at high concentrations is a known phenomenon for some PROTACs.[13]
Conclusion

The development of effective PROTACs is a systematic process that begins with the successful chemical coupling of a POI ligand to an E3 ligase ligand.[9] Rigorous validation through a combination of biochemical and cellular assays is critical to confirm the intended mechanism of action and to quantify the potency and efficacy of the resulting molecule.[6][10] The protocols and workflows detailed in this guide provide a robust framework for researchers to synthesize, characterize, and advance novel protein-degrading therapeutics.

References

Application Notes and Protocols for tert-Butyl (3-aminocyclobutyl)carbamate in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Rigid Linkers in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. These heterobifunctional molecules are composed of a ligand that binds the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), which is essential for subsequent ubiquitination and degradation of the target protein.

While flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, have been widely employed, there is growing interest in the use of rigid linkers to enhance the potency and selectivity of PROTACs. Rigid linkers can pre-organize the PROTAC molecule into a bioactive conformation, potentially reducing the entropic penalty upon binding to the POI and E3 ligase, thereby facilitating more stable ternary complex formation.

tert-Butyl (3-aminocyclobutyl)carbamate is a valuable building block for the synthesis of PROTACs, providing a rigid cyclobutane core. The Boc-protected amine allows for sequential and controlled chemical modifications, making it an ideal component for constructing linkers in complex molecules such as PROTACs. This document provides detailed application notes and experimental protocols for the utilization of this compound and related rigid linkers in the development of protein degraders.

Signaling Pathway of PROTAC-Mediated Protein Degradation

PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the 26S proteasome. The two most commonly recruited E3 ligases are Cereblon (CRBN) and von Hippel-Lindau (VHL).

Cereblon (CRBN)-based PROTACs

CRBN_Pathway POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-CRBN Ternary Complex POI->Ternary_Complex PROTAC PROTAC (CRBN-recruiting) PROTAC->Ternary_Complex CRBN_complex CUL4-DDB1-CRBN E3 Ligase Complex CRBN_complex->Ternary_Complex PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

von Hippel-Lindau (VHL)-based PROTACs

VHL_Pathway POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-VHL Ternary Complex POI->Ternary_Complex PROTAC PROTAC (VHL-recruiting) PROTAC->Ternary_Complex VHL_complex CUL2-EloB/C-VHL E3 Ligase Complex VHL_complex->Ternary_Complex PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Data Presentation: Performance of PROTACs with Rigid Linkers

PROTAC Target Protein E3 Ligase Cell Line DC50 (nM) Dmax (%)
ARD-69Androgen Receptor (AR)VHLLNCaP<1>95
ARD-69Androgen Receptor (AR)VHLVCaP1-10>95

Note: Data is representative of potent AR degraders with rigid linkers.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using a Boc-Protected Amine Linker

This protocol describes a general workflow for the synthesis of a PROTAC using a bifunctional linker like this compound.

Synthesis_Workflow Start Boc-Protected Amine Linker Step1 Couple to E3 Ligase Ligand Start->Step1 Intermediate1 Boc-Linker-E3 Ligand Step1->Intermediate1 Step2 Boc Deprotection (e.g., TFA) Intermediate1->Step2 Intermediate2 Amine-Linker-E3 Ligand Step2->Intermediate2 Step3 Couple to POI Ligand Intermediate2->Step3 Final_PROTAC Final PROTAC Step3->Final_PROTAC

Materials:

  • This compound

  • E3 ligase ligand with a carboxylic acid functional group

  • POI ligand with a carboxylic acid functional group

  • Coupling reagents (e.g., HATU, HOBt)

  • Base (e.g., DIPEA)

  • Anhydrous DMF

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Solvents for purification (e.g., acetonitrile, water)

  • Preparative HPLC system

Procedure:

  • Coupling of Linker to E3 Ligase Ligand:

    • Dissolve the E3 ligase ligand (1.0 eq) in anhydrous DMF.

    • Add coupling reagents (e.g., HATU (1.1 eq), HOBt (1.1 eq)) and a base (e.g., DIPEA (2.0 eq)).

    • Stir for 15 minutes at room temperature to activate the carboxylic acid.

    • Add a solution of this compound (1.2 eq) in DMF.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction by LC-MS.

    • Upon completion, purify the product by preparative HPLC.

  • Boc Deprotection:

    • Dissolve the Boc-protected intermediate in a 1:1 mixture of DCM and TFA.

    • Stir at room temperature for 1-2 hours.

    • Monitor deprotection by LC-MS.

    • Remove the solvent and excess TFA under reduced pressure. The resulting amine salt is often used directly in the next step.

  • Coupling of Linker-E3 Ligase Ligand to POI Ligand:

    • Dissolve the POI ligand (1.0 eq) in anhydrous DMF.

    • Add coupling reagents and a base to activate the carboxylic acid.

    • Add the deprotected amine-linker-E3 ligase ligand conjugate.

    • Stir at room temperature overnight.

    • Monitor the reaction by LC-MS.

    • Purify the final PROTAC by preparative HPLC.

Protocol 2: Western Blotting for Protein Degradation Analysis

This is the most direct method to quantify the reduction in target protein levels following PROTAC treatment.

Materials:

  • Cultured cells expressing the POI

  • PROTAC stock solution (in DMSO)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash cells with cold PBS and lyse with lysis buffer.

    • Clarify lysates by centrifugation.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (for POI and loading control) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the POI signal to the loading control signal.

    • Plot the normalized protein levels against the PROTAC concentration to determine DC50 and Dmax values.

Protocol 3: Ternary Complex Formation Assays

Several biophysical techniques can be used to characterize the formation of the POI-PROTAC-E3 ligase ternary complex.

A. Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters of the interaction.

Procedure:

  • Prepare purified POI, E3 ligase complex, and PROTAC in the same buffer.

  • Perform binary titrations (PROTAC into POI, PROTAC into E3 ligase) to determine binary binding affinities.

  • For the ternary complex titration, load the E3 ligase into the sample cell and the POI premixed with the PROTAC into the syringe.

  • Analyze the resulting thermogram to determine the binding affinity (Kd) of the ternary complex.

B. Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI)

These techniques measure the binding of molecules to a sensor surface in real-time.

Procedure:

  • Immobilize the POI or E3 ligase onto the sensor chip.

  • Flow the PROTAC over the surface to measure binary binding kinetics.

  • To measure ternary complex formation, flow a pre-incubated mixture of the PROTAC and the third component (the one not immobilized) over the sensor surface.

  • Analyze the sensorgrams to determine association and dissociation rate constants and calculate the binding affinity.

C. NanoBRET™ Ternary Complex Assay

This is a cell-based assay that measures the proximity of the POI and E3 ligase in live cells.

Procedure:

  • Co-express the POI fused to NanoLuc® luciferase and the E3 ligase fused to a HaloTag® in cells.

  • Label the HaloTag®-E3 ligase with a fluorescent ligand.

  • Treat the cells with the PROTAC.

  • Add the NanoLuc® substrate and measure the bioluminescence resonance energy transfer (BRET) signal. An increase in the BRET signal indicates the formation of the ternary complex.

Conclusion

The use of rigid linkers, such as those derived from this compound, is a promising strategy in the design of potent and selective PROTACs. A systematic approach to the synthesis and evaluation of these molecules, employing the detailed protocols outlined in these application notes, is essential for the successful development of novel protein degraders. While the optimal linker is highly dependent on the specific POI and E3 ligase pair, the principles and methodologies described herein provide a robust framework for researchers in the field of targeted protein degradation.

Application Notes and Protocols: Boc Deprotection of tert-Butyl (3-aminocyclobutyl)carbamate with Trifluoroacetic Acid (TFA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is one of the most prevalent amine protecting groups in organic synthesis, particularly within peptide synthesis and the development of pharmaceutical agents.[1] Its widespread use is attributed to its straightforward installation and its stability across a broad spectrum of reaction conditions, including basic, nucleophilic, and catalytic hydrogenation environments.[1] The cyclobutane motif is a valuable building block in medicinal chemistry, recognized for introducing conformational rigidity, which can enhance binding affinity and selectivity for biological targets.[2][3] Consequently, molecules like tert-butyl (3-aminocyclobutyl)carbamate are crucial intermediates.

This document provides a detailed protocol for the efficient removal of the Boc protecting group from this compound using trifluoroacetic acid (TFA), yielding the corresponding cyclobutane-1,3-diamine. This transformation is a critical step in synthetic routes requiring a free amine for subsequent elaboration.

Mechanism of Acid-Catalyzed Boc Deprotection

The deprotection of a Boc-protected amine with a strong acid like trifluoroacetic acid is a well-established and reliable reaction.[4] The mechanism proceeds through a series of defined steps:

  • Protonation: The process begins with the protonation of the carbamate oxygen atom by TFA.[4][5]

  • Fragmentation: The protonated intermediate is unstable and fragments, leading to the loss of a stable tertiary carbocation (the tert-butyl cation) and the formation of a carbamic acid intermediate.[4][5]

  • Decarboxylation: The carbamic acid rapidly decarboxylates, releasing carbon dioxide gas.[5]

  • Amine Salt Formation: The resulting free amine is protonated under the acidic reaction conditions to form the corresponding trifluoroacetate salt.[5]

The generated tert-butyl cation can be quenched by a nucleophilic scavenger, or it can deprotonate to form isobutylene gas.[5] It is crucial to perform this reaction in a well-ventilated fume hood and to avoid a closed system to allow the evolved CO2 and isobutylene gases to escape safely.[5]

Boc_Deprotection_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products & Byproducts Start Boc-Protected Amine Protonated Protonated Carbamate Start->Protonated + H⁺ TFA TFA (H⁺) TFA->Protonated CarbamicAcid Carbamic Acid Protonated->CarbamicAcid Loss of t-Bu⁺ tBu t-Butyl Cation Protonated->tBu AmineSalt Amine TFA Salt CarbamicAcid->AmineSalt Decarboxylation & Protonation CO2 CO₂ (gas) CarbamicAcid->CO2 Isobutylene Isobutylene (gas) tBu->Isobutylene - H⁺

Caption: Mechanism of TFA-mediated Boc deprotection.

Data Presentation: Reaction Parameters

The efficiency of Boc deprotection can be influenced by several factors. The following table summarizes typical conditions for this transformation in solution phase.

ParameterConditionNotesTypical Yield (%)References
Deprotecting Agent Trifluoroacetic Acid (TFA)A strong, volatile acid that is highly effective.>90[6]
Solvent Dichloromethane (DCM)Anhydrous DCM is commonly used to dissolve the substrate.[7][8]
TFA Concentration 20% - 50% (v/v) in DCMA 1:1 mixture of TFA:DCM is often effective.[7] Neat TFA can also be used.[4][7][8]
Temperature 0 °C to Room TemperatureThe reaction is typically started at 0 °C and allowed to warm to room temperature.[6][7]
Reaction Time 30 minutes - 4 hoursProgress should be monitored by TLC or LC-MS.[7] Many substrates react completely within 1-2 hours.[6][8][6][7]

Experimental Protocols

This section provides detailed methodologies for the deprotection reaction. Two distinct work-up procedures are described: one to isolate the free diamine and another to isolate the diamine as its TFA salt.

Materials and Reagents
  • This compound

  • Trifluoroacetic acid (TFA), reagent grade

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Toluene

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Protocol 1: Deprotection and Isolation of the Free Amine

This protocol is designed to yield the neutral cyclobutane-1,3-diamine product.

  • Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask to a concentration of 0.1–0.5 M.[7]

  • Cooling: Place the flask in an ice bath and cool the solution to 0 °C with stirring.[7]

  • TFA Addition: Slowly add TFA (typically a 1:1 volume ratio with DCM) to the stirred solution.[7] An exothermic reaction may be observed.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-3 hours.[6]

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all starting material has been consumed.[7]

  • Solvent Removal: Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[7] To aid in the removal of residual TFA, co-evaporation with toluene can be performed.[7]

  • Neutralization: Dissolve the resulting residue in ethyl acetate.[7] Transfer the solution to a separatory funnel and carefully wash with a saturated aqueous solution of NaHCO₃ to neutralize the remaining acid.[1] Caution: CO₂ evolution will occur.

  • Extraction: Wash the organic layer with brine, then dry it over anhydrous Na₂SO₄ or MgSO₄.[7]

  • Isolation: Filter the drying agent and concentrate the filtrate in vacuo to yield the free cyclobutane-1,3-diamine.[7]

Protocol 2: Isolation of the Amine Trifluoroacetate Salt

If the TFA salt is the desired product for subsequent steps, the basic work-up should be omitted.[7]

  • Follow steps 1-5 from Protocol 1.

  • Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.[8]

  • Azeotropic Removal of TFA: Add DCM to the residue and evaporate again under reduced pressure. Repeat this process 2-3 times to ensure the removal of most residual TFA.[9]

  • Final Product: The resulting residue is the diamine TFA salt, which can often be used directly in the next synthetic step without further purification.[10]

Experimental_Workflow start Dissolve Boc-Amine in anhydrous DCM cool Cool to 0°C in Ice Bath start->cool add_tfa Slowly Add TFA (e.g., 1:1 v/v) cool->add_tfa react Stir at RT (1-3h) Monitor by TLC/LC-MS add_tfa->react evaporate Evaporate Solvent & Excess TFA react->evaporate workup_choice Desired Product? evaporate->workup_choice dissolve_res Dissolve Residue in EtOAc workup_choice->dissolve_res Free Amine co_evap Co-evaporate with DCM to Remove Residual TFA workup_choice->co_evap TFA Salt neutralize Wash with sat. NaHCO₃ Solution dissolve_res->neutralize extract_dry Wash with Brine, Dry over Na₂SO₄ neutralize->extract_dry final_evap_free Filter & Evaporate to Yield Free Amine extract_dry->final_evap_free final_salt Product is TFA Salt co_evap->final_salt

Caption: Experimental workflow for Boc deprotection using TFA.

References

Application Note: HPLC Analysis of tert-Butyl (3-aminocyclobutyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the purity analysis of tert-Butyl (3-aminocyclobutyl)carbamate using High-Performance Liquid Chromatography (HPLC).

Introduction

This compound is a key building block in pharmaceutical synthesis, valued for its cyclobutane scaffold. The purity of this starting material is critical to ensure the quality and reliability of subsequent synthetic transformations and the final active pharmaceutical ingredients. This application note details a robust reversed-phase HPLC (RP-HPLC) method for the quantitative analysis of this compound, suitable for assessing purity and identifying potential impurities.

The analytical method presented here is adapted from established procedures for similar aliphatic carbamates, specifically tert-Butyl (3-aminopropyl)carbamate.[1] The primary analytical challenge for this compound is its lack of a strong UV chromophore, necessitating detection at low UV wavelengths. The tert-butoxycarbonyl (Boc) protecting group is also known to be sensitive to acidic conditions, a factor that must be considered during sample preparation and analysis.[2]

Experimental Protocols

This section details the necessary equipment, reagents, and procedures for the HPLC analysis.

Instrumentation and Equipment
  • HPLC system equipped with a gradient pump, autosampler, column oven, and a UV detector or Charged Aerosol Detector (CAD).[1]

  • Data acquisition and processing software.

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm).

Chromatographic Conditions

The following table summarizes the recommended HPLC conditions for the analysis.

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)[1]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient Program See Table 2 for the detailed gradient elution program.
Flow Rate 1.0 mL/min[1]
Column Temperature 30 °C[1]
Detection UV at 210 nm[1]
Injection Volume 10 µL[1]
Gradient Elution Program

The use of a gradient is recommended to ensure the elution of any impurities with different polarities.

Time (minutes)% Mobile Phase A% Mobile Phase B
0955
20595
25595
26955
30955
Table 1: Gradient Elution Program. This program is adapted from a method for a similar compound and may require optimization.[1]
Sample Preparation
  • Accurately weigh approximately 10 mg of this compound.[1]

  • Dissolve the sample in a diluent matching the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% TFA) to achieve a final concentration of 1 mg/mL.[1]

  • Vortex the solution until the sample is fully dissolved.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.[1]

Data Presentation

The following table presents representative quantitative data that could be expected from the analysis of a sample of this compound using the described method.

Analyte/ImpurityRetention Time (min)Peak AreaPeak HeightPurity (%)
This compound 8.52 4895120 350123 99.5
Impurity A4.151254010500.25
Impurity B11.89120109800.25
Table 2: Representative Quantitative HPLC Data. Note: These values are illustrative and will vary based on the specific sample and instrumentation.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the HPLC analysis protocol.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh 1. Weigh Sample dissolve 2. Dissolve in Diluent weigh->dissolve filter 3. Filter with Syringe Filter dissolve->filter autosampler 4. Inject Sample via Autosampler filter->autosampler column 5. Separation on C18 Column autosampler->column detector 6. UV Detection at 210 nm column->detector integrate 7. Integrate Peak Areas detector->integrate calculate 8. Calculate Purity integrate->calculate report 9. Generate Report calculate->report

Caption: Workflow for HPLC purity analysis of this compound.

Discussion

The described RP-HPLC method is effective for determining the purity of this compound. The use of a C18 column provides good retention and separation based on polarity.[1] A gradient elution is employed to ensure that both the main analyte and any potential impurities, which may have a wide range of polarities, are successfully eluted and quantified.

Due to the absence of a significant chromophore in the molecule, UV detection is performed at a low wavelength of 210 nm to detect the carbamate functional group.[1] For higher sensitivity or to avoid potential interferences at this low wavelength, alternative detection methods such as Charged Aerosol Detection (CAD) or Mass Spectrometry (MS) could be employed. Additionally, for compounds like this that lack a strong chromophore, pre-column derivatization with a UV-absorbing or fluorescent tag can be a valuable strategy to enhance detection sensitivity.[3]

The mobile phase contains 0.1% trifluoroacetic acid (TFA) to improve peak shape and resolution. However, it is important to note that the Boc protecting group can be labile under strongly acidic conditions.[2] Therefore, samples should be prepared fresh and analyzed promptly to minimize the risk of degradation in the acidic mobile phase.

Conclusion

The HPLC method outlined in this application note provides a reliable and robust approach for the purity assessment of this compound. By employing a standard C18 reversed-phase column with a gradient elution and low-wavelength UV detection, this protocol can be readily implemented in a quality control or research laboratory setting. Method optimization, particularly regarding the gradient slope and detection parameters, may be necessary to resolve specific impurities for a given sample.

References

Application Note: 1H NMR Characterization of cis-tert-Butyl (3-aminocyclobutyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

cis-tert-Butyl (3-aminocyclobutyl)carbamate is a valuable building block in medicinal chemistry and drug development, frequently utilized in the synthesis of novel therapeutic agents. The presence of a cyclobutane ring introduces conformational rigidity, which can be advantageous for optimizing ligand-receptor interactions. The Boc-protected amine allows for selective functionalization at the free amino group. Accurate structural elucidation and purity assessment are critical for its application in multi-step syntheses. This application note details the use of Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy for the characterization of cis-tert-Butyl (3-aminocyclobutyl)carbamate.

Molecular Structure and Proton Environments

The structure of cis-tert-Butyl (3-aminocyclobutyl)carbamate contains several distinct proton environments that give rise to a characteristic ¹H NMR spectrum. The key structural features include the tert-butyl group of the Boc protecting group, the methine protons on the cyclobutane ring attached to the nitrogen atoms, and the methylene protons of the cyclobutane ring.

¹H NMR Spectral Data

The ¹H NMR spectrum of cis-tert-Butyl (3-aminocyclobutyl)carbamate provides characteristic signals that confirm its structure. The chemical shifts are influenced by the stereochemistry of the cyclobutane ring and the electronic effects of the amino and carbamate substituents.

Table 1: ¹H NMR Spectral Data for cis-tert-Butyl (3-aminocyclobutyl)carbamate

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
a~1.4Singlet9H-C(CH ₃)₃
b2.8 – 3.2Multiplet2H-CH -NH₂ / -CH -NHBoc
c2.8 – 3.2Multiplet4H-CH ₂-
dVariableBroad Singlet2H-NH
eVariableBroad Singlet1H-NH -Boc

Note: The chemical shifts for the cyclobutyl protons are reported as a range based on available data for the oxalic acid salt of the compound. The exact chemical shifts and coupling constants may vary depending on the solvent and sample concentration.

Experimental Protocols

1. Sample Preparation

  • Weigh 5-10 mg of cis-tert-Butyl (3-aminocyclobutyl)carbamate into a clean, dry vial.

  • Add approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

  • Gently agitate the vial to ensure complete dissolution of the sample.

  • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

2. ¹H NMR Data Acquisition

  • Instrument: 400 MHz (or higher) NMR Spectrometer

  • Solvent: CDCl₃ (unless otherwise specified)

  • Temperature: 298 K

  • Pulse Program: Standard single-pulse experiment (zg30)

  • Number of Scans: 16-64 (depending on sample concentration)

  • Relaxation Delay: 1-5 seconds

  • Acquisition Time: 2-4 seconds

  • Spectral Width: Appropriate range to cover all proton signals (e.g., 0-10 ppm)

3. Data Processing

  • Apply Fourier transformation to the Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Perform phase correction to ensure all peaks are in the absorptive mode.

  • Apply baseline correction to obtain a flat baseline.

  • Calibrate the chemical shift axis using the residual solvent peak as an internal standard (e.g., CHCl₃ at 7.26 ppm).

  • Integrate all peaks to determine the relative number of protons for each signal.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.

Mandatory Visualizations

Figure 1: Structure and ¹H NMR assignments for cis-tert-Butyl (3-aminocyclobutyl)carbamate.

workflow prep Sample Preparation (5-10 mg in 0.7 mL CDCl₃) acq Data Acquisition (400 MHz NMR, 16-64 scans) prep->acq proc Data Processing (FT, Phasing, Baseline Correction) acq->proc analysis Spectral Analysis (Integration, Peak Picking, Assignment) proc->analysis report Characterization Report analysis->report

Figure 2: Workflow for ¹H NMR characterization.

Application Notes and Protocols for tert-Butyl (3-aminocyclobutyl)carbamate in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins. These heterobifunctional molecules consist of a ligand that binds to the protein of interest, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The linker plays a crucial role in the efficacy of a PROTAC, influencing the formation and stability of the ternary complex (protein of interest-PROTAC-E3 ligase) and the overall physicochemical properties of the molecule.

tert-Butyl (3-aminocyclobutyl)carbamate is a versatile building block for the synthesis of PROTACs, offering a rigid cyclobutane scaffold. This rigidity can be advantageous in pre-organizing the PROTAC molecule into a conformationally favorable state for ternary complex formation, potentially leading to improved potency and selectivity.

This document provides detailed application notes and protocols for the use of this compound in the development of PROTACs targeting the Bromodomain and Extra-Terminal (BET) family of proteins, specifically BRD4, a key regulator of oncogene transcription. The protocols and data presented are based on established methodologies for PROTAC development and serve as a comprehensive guide for the synthesis and evaluation of a hypothetical BRD4-degrading PROTAC, herein referred to as PROTAC-CB-1 .

PROTAC-CB-1: A Hypothetical BRD4 Degrader

PROTAC-CB-1 is conceptualized as a potent and selective degrader of BRD4. It is designed to recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase to BRD4, leading to its ubiquitination and subsequent proteasomal degradation. The structure of PROTAC-CB-1 incorporates:

  • A BRD4-binding moiety derived from the well-characterized BET inhibitor, JQ1.

  • A VHL E3 ligase-recruiting ligand.

  • A linker synthesized from this compound.

Quantitative Data Summary (Hypothetical)

The following table summarizes the hypothetical in vitro performance of PROTAC-CB-1 in a relevant cancer cell line (e.g., MCF-7, breast cancer).

ParameterValueCell Line
DC50 (BRD4 Degradation) 50 nMMCF-7
Dmax (BRD4 Degradation) >90%MCF-7
IC50 (Cell Viability) 100 nMMCF-7
Binding Affinity (BRD4) 25 nMBiochemical Assay
Binding Affinity (VHL) 150 nMBiochemical Assay

Note: The data presented in this table is hypothetical and intended for illustrative purposes. Actual values would need to be determined experimentally.

Signaling Pathway Diagram

PROTAC_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm BRD4 BRD4 Acetyl_Histone Acetylated Histones BRD4->Acetyl_Histone binds to Transcription_Machinery Transcription Machinery BRD4->Transcription_Machinery recruits Proteasome 26S Proteasome BRD4->Proteasome targeted for degradation Ternary_Complex Ternary Complex (BRD4-PROTAC-VHL) BRD4->Ternary_Complex Oncogenes Oncogene Transcription (e.g., c-MYC) Transcription_Machinery->Oncogenes initiates PROTAC_CB1 PROTAC-CB-1 PROTAC_CB1->BRD4 binds to VHL VHL E3 Ligase PROTAC_CB1->VHL recruits PROTAC_CB1->Ternary_Complex VHL->Ternary_Complex Ub Ubiquitin Degraded_BRD4 Degraded BRD4 Fragments Proteasome->Degraded_BRD4 degrades into Ternary_Complex->BRD4 Ubiquitination

Caption: PROTAC-CB-1 mediated degradation of BRD4.

Experimental Protocols

Protocol 1: Synthesis of PROTAC-CB-1

This protocol describes a plausible synthetic route for PROTAC-CB-1, starting from this compound, a JQ1 derivative with a carboxylic acid handle, and a VHL ligand with an amine handle.

Experimental Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Boc Deprotection cluster_step2 Step 2: Coupling with JQ1 derivative cluster_step3 Step 3: Coupling with VHL Ligand cluster_step4 Step 4: Purification Boc_Linker This compound Deprotected_Linker 3-Aminocyclobutanamine Boc_Linker->Deprotected_Linker TFA, DCM JQ1_Linker JQ1-Cyclobutyl-Amine Deprotected_Linker->JQ1_Linker JQ1_COOH JQ1-COOH JQ1_COOH->JQ1_Linker HATU, DIPEA, DMF PROTAC_CB1 PROTAC-CB-1 JQ1_Linker->PROTAC_CB1 VHL_Amine VHL-NH2 VHL_Amine->PROTAC_CB1 HATU, DIPEA, DMF Purified_PROTAC Purified PROTAC-CB-1 PROTAC_CB1->Purified_PROTAC Prep-HPLC

Caption: Synthetic workflow for PROTAC-CB-1.

Materials and Reagents:

  • This compound

  • JQ1-carboxylic acid derivative

  • VHL-amine ligand

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) system

Procedure:

  • Boc Deprotection of the Linker:

    • Dissolve this compound (1.0 eq) in DCM.

    • Add TFA (10 eq) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 2 hours.

    • Remove the solvent under reduced pressure to obtain the crude 3-aminocyclobutanamine as a TFA salt.

  • Coupling with JQ1 Derivative:

    • Dissolve JQ1-carboxylic acid (1.0 eq) in DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature.

    • Add a solution of the crude 3-aminocyclobutanamine TFA salt (1.1 eq) in DMF.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction by LC-MS.

    • Upon completion, purify the intermediate by flash chromatography.

  • Coupling with VHL Ligand:

    • Dissolve the purified JQ1-cyclobutyl-amine intermediate (1.0 eq) in DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes.

    • Add the VHL-amine ligand (1.1 eq).

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction by LC-MS.

  • Purification of PROTAC-CB-1:

    • Purify the crude final product by preparative HPLC to obtain pure PROTAC-CB-1.

    • Characterize the final compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: In-Cell BRD4 Degradation Assay

This protocol describes the evaluation of PROTAC-CB-1's ability to induce the degradation of BRD4 in a cellular context.

Experimental Workflow Diagram

Degradation_Assay_Workflow Start Seed MCF-7 cells Treat Treat with PROTAC-CB-1 (various concentrations) Start->Treat Incubate Incubate for 24 hours Treat->Incubate Lyse Lyse cells and collect protein Incubate->Lyse Quantify Quantify protein concentration (BCA assay) Lyse->Quantify WB Western Blot Analysis (Anti-BRD4, Anti-GAPDH) Quantify->WB Analyze Densitometry Analysis (Determine DC50 and Dmax) WB->Analyze

Caption: Workflow for BRD4 degradation assay.

Materials and Reagents:

  • MCF-7 cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • PROTAC-CB-1 stock solution (in DMSO)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA Protein Assay Kit

  • Primary antibodies: anti-BRD4, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Seed MCF-7 cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of PROTAC-CB-1 (e.g., 0, 1, 10, 100, 1000 nM) for 24 hours.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with RIPA buffer on ice for 30 minutes.

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4 °C and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • Western Blotting:

    • Normalize protein amounts and separate by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against BRD4 and GAPDH overnight at 4 °C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the BRD4 band intensity to the GAPDH band intensity.

    • Plot the percentage of BRD4 degradation relative to the vehicle control against the logarithm of the PROTAC-CB-1 concentration to determine the DC50 and Dmax values.

Logical Relationship Diagram

Logical_Relationship cluster_design PROTAC Design cluster_activity Biological Activity Linker This compound (Rigid Linker) PROTAC PROTAC-CB-1 Linker->PROTAC Warhead BRD4 Ligand (e.g., JQ1 derivative) Warhead->PROTAC E3_Ligand VHL Ligand E3_Ligand->PROTAC Ternary_Complex Formation of Stable Ternary Complex PROTAC->Ternary_Complex Induces Degradation BRD4 Degradation Ternary_Complex->Degradation Leads to Cell_Death Cancer Cell Apoptosis Degradation->Cell_Death Results in

Caption: Logical flow from design to activity.

Conclusion

This compound represents a valuable building block for the synthesis of PROTACs, offering a rigid linker scaffold that can favorably influence the formation of the ternary complex. The hypothetical BRD4 degrader, PROTAC-CB-1, illustrates a potential application of this linker in targeting a key oncogenic protein. The provided protocols offer a comprehensive framework for the synthesis and evaluation of such PROTACs, guiding researchers in the development of novel targeted protein degraders. Experimental validation is essential to confirm the utility of this linker for specific protein targets and E3 ligases.

Application Notes: Linker Chemistry for von Hippel-Lindau (VHL) E3 Ligase-Based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Proteolysis Targeting Chimeras (PROTACs) are revolutionary therapeutic agents that co-opt the cell's native protein disposal machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules are comprised of a ligand that binds a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1][2][3] The von Hippel-Lindau (VHL) E3 ligase is among the most utilized E3 ligases in PROTAC design due to the availability of potent, well-characterized small molecule ligands and its broad tissue expression.[1][4]

The linker is not a passive spacer but a critical determinant of a PROTAC's efficacy, selectivity, and physicochemical properties.[5] It actively influences the formation and stability of the key ternary complex (POI-PROTAC-VHL), which is essential for efficient ubiquitination and subsequent proteasomal degradation of the target protein.[5][6] This document provides a comprehensive guide to the linker chemistry of VHL-based PROTACs, including quantitative data, detailed experimental protocols, and visualizations of key processes to aid researchers in this field.

I. The VHL-PROTAC Signaling Pathway

The mechanism of action for a VHL-based PROTAC is a multi-step process. The PROTAC molecule first forms a ternary complex by simultaneously binding to the target protein and the VHL E3 ligase complex.[7] This induced proximity allows an E2 ubiquitin-conjugating enzyme to transfer ubiquitin molecules to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[7]

VHL_PROTAC_Pathway cluster_main VHL-PROTAC Mechanism of Action POI Protein of Interest (POI) TernaryComplex POI-PROTAC-VHL Ternary Complex POI->TernaryComplex Binds PROTAC PROTAC PROTAC->TernaryComplex VHL VHL E3 Ligase Complex VHL->TernaryComplex Recruits PolyUb Polyubiquitinated POI TernaryComplex->PolyUb Polyubiquitination E1 E1 Ub-Activating Enzyme E2 E2 Ub-Conjugating Enzyme E1->E2 Activates Ub E2->TernaryComplex Recruitment Ub Ubiquitin Ub->E1 Proteasome 26S Proteasome PolyUb->Proteasome Recognition Fragments Degraded Protein Fragments Proteasome->Fragments Degradation

VHL-based PROTAC mechanism of action.[7][8]

II. Linker Design: Impact on PROTAC Properties

The choice of linker profoundly affects the biological activity and pharmaceutical properties of a VHL-based PROTAC. Key considerations include linker length, composition, and rigidity.

  • Linker Length: The distance between the POI and E3 ligase is crucial. A linker that is too short may cause steric hindrance, preventing ternary complex formation, while an overly long linker can lead to unproductive binding and reduced degradation efficacy.[5][9] The optimal length is target-dependent and often requires empirical determination.[9]

  • Linker Composition: The most common linker types are polyethylene glycol (PEG) and alkyl chains.[5] PEG linkers can enhance solubility and permeability.[10] However, in some cases, replacing an alkyl chain with a PEG linker can inhibit PROTAC activity, suggesting the oxygen atoms may be detrimental for certain ternary complexes.[5]

  • Conformation and Permeability: The linker influences the PROTAC's ability to adopt folded conformations. Linkers that facilitate the formation of intramolecular hydrogen bonds or other interactions (e.g., NH–π, π–π) can shield polar surface area, leading to increased passive cell permeability—a critical factor for oral bioavailability.[11][12]

III. Quantitative Data Summary

The efficacy of VHL ligands and the resulting PROTACs is assessed using several key quantitative parameters. The binding affinity of the ligand to VHL is a prerequisite for function, while the degradation potency (DC₅₀) and efficacy (Dₘₐₓ) define the PROTAC's cellular activity.

Table 1: VHL Ligand Binding Affinities This table summarizes the binding affinities of common VHL ligands measured by various biophysical assays.

VHL LigandBinding AssayAffinity (nM)Reference
VH032Fluorescence Polarization (FP)185[7]
VH101Fluorescence Polarization (FP)44[7]
VH298Isothermal Titration Calorimetry (ITC)260[7]
AB-1Surface Plasmon Resonance (SPR)130[7]

Table 2: Impact of Linker on Physicochemical Properties and Cell Permeability of ERK5 PROTACs This table presents data on a series of VHL-based PROTACs targeting ERK5, highlighting how linker composition affects key properties.

PROTACLinker TypecLogPMW (Da)Permeability (Pₑ, 10⁻⁶ cm s⁻¹)
1 Flexible Aliphatic7.6893.2Low (0.2)
2 Flexible PEG-based6.0911.2High (15.1)
3 Rigid Amide-containing5.2892.1Low (0.4)
4 Rigid Piperazine5.8917.2Moderate (4.2)
6 Rigid Pyridine5.9899.1High (10.9)
7 Flexible Tertiary Amine6.4920.3High-Moderate (7.1)
8 Rigid Piperidine6.9946.3Low (0.9)
Data adapted from ACS Med. Chem. Lett.[11][12]

IV. Experimental Protocols

A systematic workflow is essential for the design and evaluation of VHL-based PROTACs. This involves synthesis, confirmation of binding, and assessment of protein degradation in a cellular context.

PROTAC_Development_Workflow cluster_workflow Generalized VHL-PROTAC Development Workflow A Phase 1: Design & Synthesis B 1. Target & Ligand Selection A->B C 2. Linker Design & PROTAC Synthesis B->C D Phase 2: In Vitro Evaluation C->D E 3. Binary Binding Assays (SPR, ITC, FP) D->E F 4. Ternary Complex Formation Assays E->F G 5. Protein Degradation Assays (Western Blot) F->G H 6. Cellular Activity & Toxicity Assays G->H I Phase 3: In Vivo Evaluation H->I J 7. Pharmacokinetics & Pharmacodynamics I->J K 8. In Vivo Efficacy Models J->K

A generalized workflow for VHL-based PROTAC development.[5][8]
Protocol 1: Synthesis of a VHL Ligand-Linker Conjugate

This protocol describes a representative procedure for coupling a linker to a VHL ligand via a nucleophilic substitution (Sₙ2) reaction.[1]

Synthesis_Workflow cluster_synthesis VHL Ligand-Linker Conjugation Workflow A 1. Dissolve VHL Ligand in anhydrous DMF B 2. Add Base (e.g., DIPEA) A->B C 3. Add Linker (e.g., Alkyl-Halide) B->C D 4. Stir at RT (12-24h) C->D E 5. Workup (Dilute, Wash) D->E F 6. Dry & Concentrate E->F G 7. Purify (Flash Chromatography) F->G H 8. Characterize (LC-MS, NMR) G->H

Workflow for VHL ligand-linker synthesis.[1]

Materials:

  • VHL ligand with a nucleophilic amine (1.0 eq)

  • Linker with an electrophilic group (e.g., Cyclohexane-PEG1-Br) (1.1-1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

  • Ethyl acetate, Saturated aqueous NaHCO₃, Brine

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve the VHL ligand in anhydrous DMF (final concentration 0.1-0.2 M).[1]

  • Addition of Base: To the stirred solution, add DIPEA. The base neutralizes acid formed during the reaction.[1]

  • Addition of Linker: Add the linker to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor reaction progress by LC-MS. Gentle heating (40-50 °C) can be applied if the reaction is slow.[1]

  • Workup: Upon completion, dilute the mixture with ethyl acetate. Transfer to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).[1]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired VHL ligand-linker conjugate.[1]

  • Characterization: Confirm the identity and purity of the product using LC-MS and NMR.[1]

Protocol 2: Western Blotting for Protein Degradation

This protocol quantifies the reduction in target protein levels following PROTAC treatment.[8]

Materials:

  • Cell line expressing the POI

  • VHL-based PROTAC and DMSO (vehicle control)

  • Cell culture medium

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA or Bradford protein assay kit

  • SDS-PAGE equipment and reagents

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate and imaging system

Procedure:

  • Cell Treatment: Plate cells and grow to 70-80% confluency. Treat cells with serial dilutions of the PROTAC or DMSO for the desired time (e.g., 24 hours).

  • Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Normalize protein amounts for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and heating.

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[8]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate with the primary antibody against the POI overnight at 4°C.

    • Wash the membrane with TBST (3x).

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST (3x).

    • Repeat immunoblotting for the loading control.[8]

  • Detection and Analysis: Apply the ECL substrate and capture the chemiluminescent signal. Quantify band intensities and normalize the POI signal to the loading control to determine the percentage of degradation.[8]

Protocol 3: Isothermal Titration Calorimetry (ITC) for Ternary Complex Cooperativity

ITC measures the heat changes associated with binding events, providing thermodynamic data (Kₐ, ΔH, n) for binary and ternary interactions.[8]

Materials:

  • Purified POI protein

  • Purified VHL-ElonginB-ElonginC (VBC) complex

  • Synthesized PROTAC

  • ITC instrument and appropriate buffer (e.g., HEPES, NaCl, TCEP)

Procedure:

  • Preparation: Dialyze all proteins and dissolve the PROTAC in the same buffer. Degas all solutions before use.[8]

  • Binary Binding (VHL-PROTAC):

    • Load the VBC complex into the ITC cell.

    • Load the PROTAC into the injection syringe.

    • Titrate the PROTAC into the VBC solution and record the heat changes.

  • Binary Binding (POI-PROTAC):

    • Load the POI into the ITC cell.

    • Load the PROTAC into the injection syringe.

    • Perform the titration as above.

  • Ternary Binding:

    • To measure the affinity of the POI to the pre-formed VBC-PROTAC complex, load the VBC complex and the PROTAC into the cell.

    • Load the POI into the injection syringe and perform the titration.[8]

  • Data Analysis:

    • Analyze the resulting thermograms to determine the binding affinity (Kₐ or Kₐ), stoichiometry (n), and enthalpy (ΔH) for each interaction.

    • Calculate the cooperativity factor (α) using the binary and ternary binding affinities. An α > 1 indicates positive cooperativity, meaning the binding of one component enhances the binding of the other.

References

Application Notes and Protocols for Linker Chemistry in Cereblon (CRBN) E3 Ligase-Based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to CRBN-Recruiting PROTACs

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the body's natural protein disposal machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] Among the most utilized E3 ligases in PROTAC design is Cereblon (CRBN), a substrate receptor for the Cullin-RING E3 ubiquitin ligase 4 (CRL4^CRBN^) complex.[1][2]

CRBN-recruiting PROTACs function by inducing the formation of a ternary complex, bringing the POI into close proximity with the CRL4^CRBN^ E3 ligase.[3] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, and the PROTAC can catalytically repeat the cycle.[3] The ligands for CRBN are typically derived from immunomodulatory drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide.[4]

The linker, far from being a simple spacer, is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[5] Its length, chemical composition, rigidity, and attachment points profoundly influence the stability and geometry of the ternary complex, which is essential for efficient protein degradation.[5] This document provides a detailed overview of linker chemistry for CRBN-based PROTACs, including comparative data, experimental protocols, and design considerations.

Signaling Pathway and Mechanism of Action

The mechanism of action for a CRBN-recruiting PROTAC involves a catalytic cycle that leads to the degradation of the target protein. This process is initiated by the formation of a key ternary complex.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC CRBN-Recruiting PROTAC Ternary Ternary Complex (POI-PROTAC-CRBN) PROTAC->Ternary Binds POI POI Protein of Interest (POI) POI->Ternary CRBN CRBN E3 Ligase Complex CRBN->Ternary Binds CRBN Ternary->PROTAC Release PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Mechanism of CRBN-PROTAC-mediated protein degradation.

Data Presentation: Impact of Linker Properties on PROTAC Efficacy

The selection of a suitable linker is a critical optimization step in PROTAC design. The following tables summarize the impact of linker composition, length, and rigidity on the degradation efficiency of CRBN-recruiting PROTACs, as quantified by the half-maximal degradation concentration (DC₅₀) and the maximum degradation level (Dₘₐₓ).

Note: The data presented below is compiled from various literature sources for illustrative purposes. Direct comparisons should be made with caution as the target proteins, cell lines, and experimental conditions may vary between studies.

Table 1: Comparison of Alkyl vs. Polyethylene Glycol (PEG) Linkers

Linker TypeTarget ProteinE3 LigaseKey ObservationsReference(s)
Alkyl Chain VariousCRBNOften improves cell permeability and metabolic stability due to increased hydrophobicity. In some cases, alkyl linkers have shown superior degradation compared to PEG linkers of similar length.[5][6]
PEG Chain VariousCRBNGenerally enhances aqueous solubility. The flexibility of PEG linkers can facilitate favorable conformations for ternary complex formation. However, very long PEG chains can sometimes negatively impact permeability.[5][6]

Table 2: Illustrative Degradation Data for Different Linker Types

PROTAC ExampleTarget ProteinLinker Type & LengthDC₅₀ (nM)Dₘₐₓ (%)Key Insights
PROTAC A TBK1Alkyl/Ether, 21 atoms396Demonstrates the high potency achievable with an optimized flexible linker.[7]
PROTAC B TBK1Alkyl/Ether, <12 atomsNo Degradation-Highlights the critical importance of a minimum linker length for effective ternary complex formation.[7]
PROTAC C BRD4PEG, 0 units< 0.5 µM> 80A direct connection or very short linker can be effective for certain protein pairs.[7]
PROTAC D BRD4PEG, 1-2 units> 5 µM< 50Shows a non-linear relationship between linker length and efficacy, sometimes referred to as a "hook effect" for linker length.[7]
PROTAC E BRD4PEG, 4-5 units< 0.5 µM> 90Longer linkers can rescue degradation, indicating an optimal length window.[7]
PROTAC F Androgen ReceptorRigid (Disubstituted Phenyl)No Activity-Illustrates that increased linker rigidity can be detrimental and prevent productive ternary complex formation.[6]

Experimental Protocols

Accurate and reproducible experimental data are crucial for the evaluation and optimization of PROTAC linkers. Below are detailed protocols for key experiments.

PROTAC Synthesis: A Modular Approach

The synthesis of a CRBN-recruiting PROTAC is typically a multi-step process that allows for modular assembly. This often involves the synthesis of a functionalized CRBN ligand (e.g., pomalidomide) with a linker attachment point, followed by conjugation to the POI ligand. "Click chemistry," particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), has become a popular method for the final conjugation step due to its efficiency and mild reaction conditions.[8]

PROTAC_Synthesis_Workflow cluster_workflow General PROTAC Synthesis Workflow Start Select CRBN Ligand (e.g., Pomalidomide) & POI Ligand Step1 Synthesize Functionalized CRBN Ligand-Linker (e.g., with Azide) Start->Step1 Step2 Synthesize Functionalized POI Ligand (e.g., with Alkyne) Start->Step2 Step3 Conjugation via Click Chemistry (CuAAC) or Amide Coupling Step1->Step3 Step2->Step3 Step4 Purification (e.g., HPLC) Step3->Step4 End Final PROTAC Characterization (NMR, MS) Step4->End

A modular workflow for PROTAC synthesis.

Protocol 1: Synthesis of an Azide-Functionalized Pomalidomide-Linker

This protocol describes a general method for synthesizing a pomalidomide-linker intermediate ready for click chemistry.

  • Materials: 4-fluorothalidomide, an amino-PEG-azide linker (e.g., 1-amino-11-azido-3,6,9-trioxaundecane), N,N-Diisopropylethylamine (DIPEA), Dimethyl sulfoxide (DMSO).

  • Procedure:

    • Dissolve 4-fluorothalidomide (1.0 eq) and the amino-PEG-azide linker (1.1 eq) in DMSO.

    • Add DIPEA (3.0 eq) to the reaction mixture.

    • Stir the reaction mixture at 90-130 °C for 12-24 hours under an inert atmosphere (e.g., nitrogen).[9]

    • Monitor the reaction progress by LC-MS.

    • Upon completion, cool the mixture to room temperature, dilute with water, and extract with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the azide-functionalized pomalidomide-linker.[10]

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the final conjugation step to assemble the PROTAC.

  • Materials: Azide-functionalized pomalidomide-linker (1.0 eq), Alkyne-functionalized POI ligand (1.0-1.2 eq), Copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1 eq), Sodium ascorbate (0.2-0.5 eq), Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA, optional ligand, 0.5 eq), Solvent (e.g., t-BuOH/water mixture, DMSO).

  • Procedure:

    • In a reaction vial, dissolve the azide-functionalized pomalidomide-linker and the alkyne-functionalized POI ligand in the chosen solvent.[8]

    • Degas the solution by bubbling with an inert gas (e.g., argon) for 10-15 minutes.

    • Prepare a fresh aqueous solution of sodium ascorbate and add it to the reaction mixture.

    • Prepare a fresh aqueous solution of CuSO₄·5H₂O (and THPTA if used) and add it to the reaction mixture.[8]

    • Stir the reaction at room temperature for 4-16 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, dilute with water and extract with an organic solvent.

    • Wash, dry, and concentrate the organic layers.

    • Purify the final PROTAC molecule by preparative HPLC.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Protocol 3: Western Blot Analysis for Protein Degradation (DC₅₀ and Dₘₐₓ Determination)

This is the most common method to quantify the extent of target protein degradation.[11]

  • Materials: Cell line expressing the POI, complete cell culture medium, PROTAC stock solution (in DMSO), DMSO (vehicle control), ice-cold Phosphate-Buffered Saline (PBS), Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors, BCA protein assay kit, Laemmli sample buffer, SDS-PAGE gels, PVDF or nitrocellulose membrane, Transfer buffer, Tris-Buffered Saline with Tween-20 (TBST), Blocking buffer (e.g., 5% non-fat milk or BSA in TBST), Primary antibody specific for the POI, Primary antibody for a loading control (e.g., GAPDH, β-actin), HRP-conjugated secondary antibody, Enhanced chemiluminescence (ECL) substrate.

  • Procedure:

    • Cell Seeding: Plate cells in multi-well plates at an appropriate density and allow them to adhere overnight.

    • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a specified duration (e.g., 16-24 hours).

    • Cell Lysis: Wash the cells with ice-cold PBS. Add lysis buffer to each well, incubate on ice, and collect the cell lysates. Clarify the lysates by centrifugation.[12]

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • Sample Preparation & SDS-PAGE: Normalize the protein concentration for all samples. Add Laemmli buffer and boil to denature proteins. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody for the POI and the loading control overnight at 4 °C.

    • Detection: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again with TBST. Apply ECL substrate and detect the chemiluminescent signal using an imaging system.[12]

    • Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the corresponding loading control band intensity. Plot the normalized POI levels against the logarithm of the PROTAC concentration. Fit the data to a four-parameter logistic regression curve to determine the DC₅₀ and Dₘₐₓ values.[13]

Protocol 4: Ternary Complex Formation Assay (AlphaLISA)

Assessing the formation of the POI-PROTAC-CRBN ternary complex is crucial for understanding the PROTAC's mechanism of action.[2] AlphaLISA (Amplified Luminescent Proximity Homestead Assay) is a sensitive, no-wash immunoassay to detect this interaction.

  • Materials: Recombinant tagged POI (e.g., His-tagged), Recombinant tagged CRBN/DDB1 complex (e.g., GST-tagged), PROTAC serial dilutions, AlphaLISA Acceptor beads conjugated to an antibody against one tag (e.g., anti-His), AlphaLISA Donor beads conjugated to an antibody against the other tag (e.g., anti-GST), 384-well assay plates, Alpha-enabled microplate reader.

  • Procedure:

    • Reagent Preparation: Prepare serial dilutions of the PROTAC in the assay buffer. Optimize the concentrations of the tagged proteins.

    • Assay Assembly: In a 384-well plate, add the tagged POI, the tagged CRBN complex, and the PROTAC at their optimized concentrations.[14]

    • Ternary Complex Incubation: Incubate the mixture for 60-90 minutes at room temperature to allow for ternary complex formation.[14]

    • Bead Addition: Add a mixture of the AlphaLISA Acceptor and Donor beads to the wells.

    • Incubation in the Dark: Incubate the plate in the dark for 60 minutes at room temperature to allow the beads to bind to the complex.

    • Signal Detection: Read the plate on an Alpha-enabled microplate reader. A signal is generated when the Donor and Acceptor beads are brought into close proximity by the formation of the ternary complex. The data typically yields a bell-shaped curve due to the "hook effect" at high PROTAC concentrations.[3]

Protocol 5: Cell Permeability Assay (Caco-2)

This assay assesses the ability of a PROTAC to cross a monolayer of human intestinal cells, providing an in vitro model for oral absorption.

  • Materials: Caco-2 cells, Transwell inserts, Cell culture medium, Hank's Balanced Salt Solution (HBSS) or similar transport buffer, PROTAC test solution, Lucifer yellow (monolayer integrity marker), LC-MS/MS system for quantification.

  • Procedure:

    • Cell Seeding and Differentiation: Seed Caco-2 cells onto Transwell inserts and culture for 21-25 days to form a differentiated monolayer.

    • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity (typically >250 Ω·cm²).[15]

    • Permeability Assay (Apical to Basolateral, A-B):

      • Wash the monolayers with pre-warmed transport buffer.

      • Add the PROTAC test solution to the apical (A) side and fresh buffer to the basolateral (B) side.

      • Incubate at 37 °C with gentle shaking.

      • At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with fresh buffer. Collect a sample from the apical side at the final time point.

    • Analysis: Determine the concentration of the PROTAC in all collected samples using a validated LC-MS/MS method.

    • Calculation: Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of PROTAC appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.

Protocol 6: Metabolic Stability Assay (Liver Microsomes)

This assay evaluates the susceptibility of a PROTAC to phase I metabolism by cytochrome P450 enzymes.

  • Materials: Pooled human liver microsomes (HLM), NADPH regenerating system, Phosphate buffer (pH 7.4), PROTAC stock solution, Acetonitrile (quenching solution), LC-MS/MS system.

  • Procedure:

    • Incubation Mixture: Prepare a reaction mixture in a 96-well plate containing phosphate buffer, liver microsomes, and the PROTAC at a final concentration of ~1 µM.

    • Initiate Reaction: Pre-incubate the mixture at 37 °C. Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile.

    • Sample Processing: Centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant for analysis.

    • Analysis: Quantify the remaining parent PROTAC concentration in each sample using LC-MS/MS.

    • Calculation: Plot the natural log of the percentage of remaining PROTAC against time. The slope of the linear portion of the curve corresponds to the elimination rate constant (k). Calculate the in vitro half-life (t₁/₂) as 0.693/k.[16]

Conclusion

The linker is a pivotal component in the design of CRBN-recruiting PROTACs, where its chemical structure critically influences the formation of a productive ternary complex and, consequently, the efficiency and selectivity of target protein degradation.[17] While flexible alkyl and PEG linkers are most common, there is no universal "optimal" linker; the ideal choice is highly dependent on the specific POI and the desired physicochemical properties of the final molecule.[5] A systematic approach to linker design, involving the synthesis and evaluation of a focused library of PROTACs with varied linkers, is paramount. By employing the detailed experimental protocols outlined in these application notes, researchers can effectively compare the performance of different PROTAC architectures, leading to the rational design of potent, selective, and drug-like protein degraders.

References

Revolutionizing Drug Discovery: Application Notes and Protocols for Synthesizing PROTAC Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has opened a new frontier in therapeutic intervention, moving beyond simple inhibition to induce the selective degradation of disease-causing proteins. The modular nature of PROTACs, consisting of a warhead for the protein of interest (POI), an E3 ligase ligand, and a connecting linker, lends itself to the generation of extensive chemical libraries to explore structure-activity relationships (SAR) and identify potent degraders.[1][2] This document provides detailed application notes and protocols for the synthesis of PROTAC libraries, with a focus on high-throughput and modular approaches that are accelerating the pace of drug discovery.

Introduction to PROTAC Technology and Library Synthesis

PROTACs are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to eliminate target proteins.[3][4] They function by forming a ternary complex between the POI and an E3 ubiquitin ligase, which facilitates the transfer of ubiquitin to the POI, marking it for degradation by the proteasome.[5][6] The linker connecting the two ligands is a critical determinant of a PROTAC's efficacy, influencing the stability and geometry of the ternary complex.[3][5]

The empirical nature of PROTAC design necessitates the synthesis and screening of large libraries of compounds with diverse linkers, warheads, and E3 ligase ligands.[6][7] To meet this demand, several innovative strategies have been developed to streamline the synthesis of PROTAC libraries, enabling rapid SAR exploration and hit identification.[1][8] These methods, including parallel synthesis, solid-phase synthesis, and DNA-encoded libraries, offer significant advantages over traditional, linear synthesis approaches.[1][4]

Signaling Pathway: PROTAC-Mediated Protein Degradation

The mechanism of action of a PROTAC involves a catalytic cycle of target protein degradation. The following diagram illustrates the key steps in this process.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ternary_Complex->PROTAC Release Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation Synthesis_Strategies cluster_approaches Synthesis Approaches cluster_features Key Features Title PROTAC Library Synthesis Strategies Parallel Parallel Synthesis (Solution Phase) SPOS Solid-Phase Organic Synthesis (SPOS) DEL DNA-Encoded Library (DEL) Technology High_Throughput High-Throughput Amenable Parallel->High_Throughput D2B Direct-to-Biology (D2B) Compatible Parallel->D2B Purification Simplified Purification SPOS->Purification DEL->High_Throughput Vast_Libraries Generation of Vast Libraries DEL->Vast_Libraries PROTAC_Workflow cluster_synthesis Synthesis Phase cluster_screening Screening Phase cluster_optimization Optimization Phase Title PROTAC Library Synthesis and Screening Workflow Design Library Design (Warhead, Linkers, E3 Ligands) Synthesis High-Throughput Synthesis (e.g., Parallel Amide Coupling) Design->Synthesis Purification Optional Purification (for non-D2B approaches) Synthesis->Purification Primary_Screen Primary Screening (e.g., Western Blot, HiBiT) Synthesis->Primary_Screen Direct-to-Biology (D2B) Purification->Primary_Screen Dose_Response Dose-Response Studies (DC50 Determination) Primary_Screen->Dose_Response Selectivity Selectivity Profiling (Proteomics) Dose_Response->Selectivity SAR_Analysis Structure-Activity Relationship (SAR) Analysis Dose_Response->SAR_Analysis Selectivity->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Lead_Opt->Design Iterative Design

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of tert-Butyl (3-aminocyclobutyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of tert-Butyl (3-aminocyclobutyl)carbamate, a key building block for researchers, scientists, and drug development professionals.

Troubleshooting Guide

Low yield in the synthesis of this compound is a common issue that can be addressed by systematically evaluating the reaction conditions and reagents. This guide provides a structured approach to identifying and resolving potential problems.

Diagram: Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Low Yield start Low Yield Observed reagent_check Step 1: Verify Reagent Quality start->reagent_check diamine_purity Purity of 3-aminocyclobutylamine Isomer (cis/trans) reagent_check->diamine_purity boc_anhydride Quality of Di-tert-butyl dicarbonate (Boc₂O) reagent_check->boc_anhydride solvent_dryness Solvent Anhydrous? reagent_check->solvent_dryness reaction_conditions Step 2: Evaluate Reaction Conditions solvent_dryness->reaction_conditions Yes solution Implement Corrective Actions solvent_dryness->solution No (Dry Solvent) stoichiometry Correct Stoichiometry? (Diamine vs. Boc₂O) reaction_conditions->stoichiometry temperature Optimal Temperature? stoichiometry->temperature Yes stoichiometry->solution No (Adjust Ratios) stirring Adequate Stirring? temperature->stirring Yes temperature->solution No (Adjust Temp.) workup_purification Step 3: Assess Workup & Purification stirring->workup_purification Yes stirring->solution No (Improve Agitation) extraction_ph Correct pH for Extraction? workup_purification->extraction_ph chromatography Optimized Column Chromatography? extraction_ph->chromatography Yes extraction_ph->solution No (Adjust pH) side_reactions Step 4: Analyze for Side Reactions chromatography->side_reactions di_boc Di-Boc Protected Byproduct Formation side_reactions->di_boc urea Urea Formation (if using isocyanate precursors) side_reactions->urea di_boc->solution urea->solution

Caption: A logical workflow for troubleshooting low yield in the synthesis.

Frequently Asked Questions (FAQs)

Q1: I am observing a significant amount of the di-Boc protected byproduct. How can I favor the formation of the mono-Boc product?

A1: The formation of a di-substituted byproduct is a common challenge when working with diamines. To enhance the selectivity for mono-protection, consider the following strategies:

  • Stoichiometry Control: Carefully control the stoichiometry of your reactants. Using a slight excess of the diamine relative to di-tert-butyl dicarbonate (Boc₂O) can favor mono-substitution. However, this may complicate purification.

  • Slow Addition: Add the Boc₂O solution dropwise to a stirred solution of the diamine at a low temperature (e.g., 0 °C). This maintains a low concentration of the protecting agent, reducing the likelihood of a second reaction.

  • Acid-Mediated Mono-protection: A highly effective method involves the protonation of one amine group to reduce its nucleophilicity. By adding one equivalent of an acid (like HCl) to the diamine before the addition of Boc₂O, you can achieve high selectivity for mono-protection.

Q2: My reaction yield is low, and I suspect issues with my reagents. What should I check?

A2: Reagent quality is critical for a successful reaction. Here are some key points to verify:

  • Purity of 3-aminocyclobutylamine: Ensure you are using the correct isomer (cis or trans) and that it is free from significant impurities.

  • Di-tert-butyl dicarbonate (Boc₂O) Quality: Boc₂O can degrade over time, especially if exposed to moisture. It is a low-melting solid, and its appearance should be a white crystalline solid. If it appears oily or discolored, its quality may be compromised.

  • Solvent Purity: The presence of water in your solvent can lead to the hydrolysis of Boc₂O and other side reactions. Always use anhydrous solvents when the reaction conditions are sensitive to moisture.

Q3: What are the optimal reaction conditions for the mono-Boc protection of 3-aminocyclobutylamine?

A3: While optimal conditions can vary, a general starting point is to dissolve the 3-aminocyclobutylamine in a suitable solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or a mixed aqueous system. The reaction is typically run at room temperature or cooled to 0 °C to control exothermicity and improve selectivity. A mild base, such as triethylamine or sodium bicarbonate, is often added to neutralize the acid byproduct of the reaction.

Q4: How can I effectively purify the final product, this compound?

A4: Purification is typically achieved through flash column chromatography on silica gel.[1]

  • Mobile Phase: A gradient of methanol in dichloromethane (e.g., 0-10% methanol) is a common eluent system for separating Boc-protected amines.[1]

  • Monitoring: The progress of the purification can be monitored by Thin-Layer Chromatography (TLC).[1]

  • Visualization: Staining the TLC plates with a ninhydrin solution is effective for visualizing the free amine of the starting material and the product.[1] The starting diamine will be more polar (lower Rf value) than the mono-Boc protected product. The di-Boc protected byproduct will be the least polar (highest Rf value).

Q5: I am not observing any product formation. What are the likely causes?

A5: A complete lack of product formation can be due to several factors:

  • Inactive Reagents: As mentioned in Q2, degraded Boc₂O is a common culprit.

  • Incorrect Reaction Setup: Ensure all reagents were added in the correct order and that the reaction was stirred effectively.

  • Steric Hindrance: While less common for this substrate, highly sterically hindered amines can be difficult to protect.[2] In such cases, a more reactive protecting group or more forcing reaction conditions might be necessary.

Data Presentation

Table 1: Comparison of Mono-Boc Protection Strategies for Diamines
StrategyKey ParametersExpected Yield RangeAdvantagesDisadvantages
Excess Diamine 2-5 equivalents of diamine relative to Boc₂O70-90%Simple procedure.Requires removal of excess diamine; inefficient for expensive diamines.
Slow Addition Dropwise addition of Boc₂O at 0 °C60-80%Good control over the reaction.Can be time-consuming for large-scale reactions.
Acid-Mediated 1 eq. HCl followed by 1 eq. Boc₂O80-95%High selectivity for mono-protection.[3]Requires an additional step for acid addition and subsequent neutralization.[3]

Yields are generalized from literature on various diamines and may vary for 3-aminocyclobutylamine.

Experimental Protocols

Protocol 1: General Procedure for Acid-Mediated Mono-Boc Protection of 3-aminocyclobutylamine

This protocol is a representative method and may require optimization.

  • Dissolution and Protonation: Dissolve 3-aminocyclobutylamine (1.0 eq.) in a suitable solvent (e.g., methanol/water mixture). Cool the solution to 0 °C in an ice bath. Slowly add one equivalent of aqueous HCl. Stir the mixture for 30 minutes at 0 °C.

  • Boc Protection: To the stirred solution, add a solution of di-tert-butyl dicarbonate (1.0 eq.) in the same solvent. Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the organic solvent. Add water and a suitable organic solvent (e.g., ethyl acetate). Basify the aqueous layer with a suitable base (e.g., NaHCO₃ or NaOH) to a pH of 9-10.

  • Extraction: Separate the layers and extract the aqueous layer with the organic solvent (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify by flash column chromatography on silica gel using a gradient of methanol in dichloromethane.

Diagram: Synthetic Pathway

SynthesisPathway Synthesis of this compound cluster_reactants Reactants cluster_conditions Reaction Conditions 3_aminocyclobutylamine 3-aminocyclobutylamine Reaction Boc Protection 3_aminocyclobutylamine->Reaction Boc2O Di-tert-butyl dicarbonate (Boc₂O) Boc2O->Reaction Solvent Solvent (e.g., DCM, THF) Solvent->Reaction Base Base (e.g., Triethylamine) Base->Reaction Temperature 0 °C to Room Temp. Temperature->Reaction Product This compound Reaction->Product Desired Byproduct Di-Boc Protected Byproduct Reaction->Byproduct Side Reaction

Caption: General synthetic scheme for the Boc protection of 3-aminocyclobutylamine.

References

Navigating Boc Deprotection: A Technical Support Guide to Minimizing Side Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the tert-butyloxycarbonyl (Boc) group is a fundamental tool for amine protection in organic synthesis. While its application is widespread due to its stability and straightforward removal, the deprotection step can present significant challenges, leading to the formation of unwanted side products that can compromise reaction yield and purity. This technical support center provides a comprehensive troubleshooting guide in a question-and-answer format to address common issues encountered during Boc deprotection and offers strategies to optimize reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary side products observed during Boc deprotection and what causes them?

A1: The principal cause of side product formation during acidic Boc deprotection is the generation of a reactive tert-butyl cation.[1][2][3] This electrophilic intermediate can lead to several undesired modifications:

  • t-Butylation: The tert-butyl cation can alkylate nucleophilic residues, a common issue with amino acids such as tryptophan (Trp), methionine (Met), cysteine (Cys), and tyrosine (Tyr).[1][3][4] Electron-rich aromatic rings are also susceptible to this side reaction.[1]

  • Aspartimide Formation: In peptide synthesis, the side-chain carboxyl group of an aspartic acid residue can undergo cyclization with the backbone amide nitrogen, which can result in a mixture of α- and β-peptides and potential racemization.[1][5]

  • Cleavage of Other Acid-Sensitive Groups: The acidic conditions used for Boc deprotection can inadvertently remove other acid-labile protecting groups like tert-butyl esters and trityl groups.[1]

  • Trifluoroacetylation: When using trifluoroacetic acid (TFA), the newly deprotected amine can sometimes be acylated by a trifluoroacetyl group.[5]

Q2: My Boc deprotection reaction is slow or incomplete. What are the potential causes and solutions?

A2: Several factors can contribute to incomplete or sluggish Boc deprotection:[6][7]

  • Insufficient Acid Strength or Concentration: The acidic conditions may not be potent enough to efficiently cleave the Boc group.

  • Steric Hindrance: Bulky groups surrounding the Boc-protected amine can impede the access of the acid.[3][4]

  • Low Reaction Temperature: Reactions performed at low temperatures (e.g., 0 °C) will proceed at a slower rate.[6]

To address these issues, consider the following troubleshooting steps, as outlined in the table below.

Troubleshooting Incomplete Deprotection

IssuePossible CauseRecommended Action
Incomplete Reaction Insufficient acid concentration.Increase the concentration of the acid. For TFA in DCM, a range of 25-50% is common. For more resistant substrates, 4M HCl in dioxane can be a more potent alternative.[2][5]
Inadequate reaction time.Monitor the reaction progress closely using TLC or LC-MS and extend the reaction time as needed.[8]
Low reaction temperature.Allow the reaction to warm to room temperature. Gentle warming (e.g., to 40°C) can be considered, but be mindful that this may also increase side product formation.[5]
Steric hindrance.A stronger acid system, longer reaction time, and potentially elevated temperatures may be necessary. The use of an effective scavenger cocktail is crucial under these more forcing conditions.[3][4]
Poor substrate solubility.Ensure the substrate is fully dissolved in the reaction solvent.[2]

Q3: How can I prevent the formation of t-butylation side products?

A3: The most effective method to prevent t-butylation is to incorporate "scavengers" into the deprotection reaction mixture.[4][8] Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than the substrate, effectively trapping the carbocation before it can react with your molecule of interest.[3][8]

Common Scavengers for Boc Deprotection

ScavengerTarget Residue(s)Typical ConcentrationNotes
Triisopropylsilane (TIS) General, Trp, Met1-5% (v/v)[5]A highly effective carbocation scavenger.[5]
Triethylsilane (TES) General, Trp10-20 equivalents[4]Another effective silane-based scavenger.
Anisole General, Trp2.5-5% (v/v)[5]A common scavenger for various nucleophilic residues.[5]
Thioanisole Met, Trp2.5-5% (v/v)[5]Effective for protecting methionine from tert-butylation.[1] Note: Avoid if your peptide contains tryptophan, as thioanisole cation adducts can alkylate the indole ring.[5]
1,2-Ethanedithiol (EDT) Cys2.5% (v/v)[5]Effective in preventing side reactions with cysteine residues.[2][5]
Water General2.5-5% (v/v)[5]Can act as a scavenger for the tert-butyl cation and is often included in scavenger cocktails like "Reagent K".[1][5]

Q4: Are there milder alternatives to strong acids like TFA for Boc deprotection?

A4: Yes, for substrates containing acid-sensitive functional groups, several milder deprotection methods can be employed:[5][6][9]

  • Milder Acidic Conditions:

    • 4M HCl in 1,4-dioxane[5]

    • Aqueous phosphoric acid[6]

    • p-Toluenesulfonic acid (pTSA)[6]

  • Lewis Acid-Mediated Deprotection:

    • Zinc bromide (ZnBr₂)[6]

    • Trimethylsilyl iodide (TMSI)[6]

  • Non-Acidic Methods:

    • Oxalyl chloride in methanol: This is a very mild and rapid method that is tolerant of many acid-labile functional groups.[10][11][12]

    • Thermal Deprotection: In some cases, heating the Boc-protected compound in a suitable solvent like water or 2,2,2-trifluoroethanol (TFE) can effect deprotection without the need for an acid catalyst.[6][9][13]

Comparison of Alternative Boc Deprotection Methods

Method/ReagentConditionsTimeYield (%)Reference(s)
Thermal (Boiling Water) Water, 100 °C10 min - 2 hQuantitative[9]
Oxalyl Chloride/Methanol (COCl)₂ (3 equiv.), Methanol, RT1 - 4 h>70% (up to 90%)[9][10][11]
Thermal (Continuous Flow) Methanol or Trifluoroethanol, 240 °C30 min88-93%[13]

Experimental Protocols

Protocol 1: Standard Boc Deprotection with TFA in Dichloromethane (DCM)

  • Dissolve the Boc-protected compound (1.0 equiv.) in dichloromethane (DCM).

  • Add Trifluoroacetic Acid (TFA) to a final concentration of 25-50% (v/v).[2] If necessary, add the appropriate scavenger(s) (e.g., 2.5-5% v/v TIS).[8]

  • Stir the reaction mixture at room temperature for 30 minutes to 2 hours.[2]

  • Monitor the progress of the reaction by TLC or LC-MS.[2]

  • Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help ensure complete removal of residual TFA.[8]

  • The resulting amine TFA salt can often be used directly in the next step or neutralized with a basic wash (e.g., saturated aqueous sodium bicarbonate).[2]

Protocol 2: Milder Boc Deprotection using HCl in Dioxane

  • Suspend or dissolve the Boc-protected amine (1.0 equiv.) in a 4M solution of HCl in 1,4-dioxane.

  • Stir the mixture at room temperature for 1-12 hours or until the reaction is complete as monitored by TLC or LC-MS.

  • Upon completion, the solvent is typically removed under reduced pressure to yield the hydrochloride salt of the deprotected amine.

Protocol 3: Mild Deprotection with Oxalyl Chloride in Methanol

  • In a dry flask, dissolve the Boc-protected substrate (1 equivalent) in anhydrous methanol.[10]

  • Cool the solution to 0 °C in an ice bath.[10]

  • Slowly add oxalyl chloride (typically 2-3 equivalents) dropwise to the stirred solution.[10]

  • Remove the ice bath and allow the reaction to stir at room temperature.

  • Continue stirring at room temperature for 1-4 hours, monitoring the reaction by TLC or LC-MS.[10]

  • Upon completion, carefully quench the reaction by adding saturated NaHCO₃ solution until gas evolution ceases.[10]

  • Extract the product with a suitable organic solvent, dry the organic layers, and concentrate in vacuo.[10]

Visualizing Boc Deprotection Pathways and Workflows

To further clarify the processes involved in Boc deprotection, the following diagrams illustrate the reaction mechanism, the role of scavengers, and a troubleshooting workflow.

Boc_Deprotection_Mechanism Boc_Amine Boc-Protected Amine Protonated_Boc Protonated Boc Group Boc_Amine->Protonated_Boc + H⁺ (Acid) Carbamic_Acid Carbamic Acid Protonated_Boc->Carbamic_Acid Cleavage tBu_Cation tert-Butyl Cation Protonated_Boc->tBu_Cation Free_Amine Free Amine Carbamic_Acid->Free_Amine - CO₂ CO2 CO₂ Carbamic_Acid->CO2

Caption: General mechanism of acid-catalyzed Boc deprotection.

Scavenger_Mechanism cluster_deprotection Boc Deprotection cluster_pathways Potential Pathways tBu_Cation tert-Butyl Cation Side_Product t-Butylated Side Product tBu_Cation->Side_Product Alkylation Trapped_Cation Trapped Cation tBu_Cation->Trapped_Cation Trapping Nucleophilic_Residue Nucleophilic Residue (e.g., Trp, Met) Nucleophilic_Residue->Side_Product Scavenger Scavenger (e.g., TIS, Anisole) Scavenger->Trapped_Cation

Caption: Role of scavengers in preventing side reactions.

Troubleshooting_Workflow Start Boc Deprotection Reaction Check_Completion Reaction Complete? Start->Check_Completion Check_Side_Products Side Products Observed? Check_Completion->Check_Side_Products Yes Incomplete Incomplete Reaction Check_Completion->Incomplete No Side_Products Side Product Formation Check_Side_Products->Side_Products Yes Success Successful Deprotection Check_Side_Products->Success No Increase_Acid_Time_Temp Increase Acid Conc., Time, or Temp Incomplete->Increase_Acid_Time_Temp Add_Scavengers Add/Optimize Scavengers Side_Products->Add_Scavengers Use_Milder_Method Consider Milder Method Side_Products->Use_Milder_Method Increase_Acid_Time_Temp->Start Add_Scavengers->Start Use_Milder_Method->Start

Caption: Troubleshooting workflow for Boc deprotection.

References

preventing t-butyl cation alkylation during Boc removal

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Boc Deprotection

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing a critical side reaction during the acid-catalyzed deprotection of the tert-butoxycarbonyl (Boc) group: t-butyl cation-mediated alkylation. Below, you will find troubleshooting guides, frequently asked questions (FAQs), quantitative data, and detailed experimental protocols to ensure the successful and clean removal of the Boc protecting group.

Troubleshooting Guide

This section addresses specific issues users may encounter during their experiments in a direct question-and-answer format.

Q1: After deprotection with Trifluoroacetic Acid (TFA), my LC-MS analysis shows a significant side product with a mass increase of +56 Da. What is happening?

A: A mass increase of +56 Da is the classic sign of tert-butylation.[1] During the acid-catalyzed cleavage of the Boc group, a reactive tert-butyl cation is generated.[2][3][4][5] This carbocation is a potent electrophile and can attack nucleophilic sites within your molecule, leading to the formation of an unwanted t-butylated adduct.[2][3][5][6]

Susceptible Residues:

  • Tryptophan (Trp): The electron-rich indole side chain is highly susceptible to alkylation.[1][2][3][4][7]

  • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[1][2][3][4][7]

  • Cysteine (Cys): The free thiol group is a prime target for alkylation.[1][2][3][4][7]

  • Tyrosine (Tyr): The activated phenolic ring can also be alkylated.[1][2][3][4][7]

Solution: The most effective strategy to prevent this is to add a "scavenger" to your deprotection reaction mixture.[2][7] Scavengers are nucleophilic compounds that trap the tert-butyl cation at a faster rate than your substrate, preventing the unwanted side reaction.[2][3][7]

Q2: My deprotection reaction is sluggish or incomplete, even after several hours. What are the common causes and solutions?

A: Incomplete deprotection can result from several factors:[1]

  • Insufficient Acid Strength/Concentration: The rate of Boc cleavage can be highly dependent on the acid concentration, sometimes showing a second-order dependence.[5][8]

    • Solution: Increase the concentration of TFA (e.g., from 20% to 50% in Dichloromethane (DCM)). For particularly stubborn substrates, a stronger acid system like 4M HCl in dioxane may be required.[2][4][5]

  • Insufficient Reaction Time or Temperature: While most deprotections are complete within 1-2 hours at room temperature, some substrates require more time.[2][4]

    • Solution: Extend the reaction time and monitor progress by TLC or LC-MS. Gentle warming (e.g., to 40°C) can also facilitate the reaction, but be aware this may increase side product formation if scavengers are not used.[2][4]

  • Steric Hindrance: Bulky groups near the Boc-protected amine can impede the approach of the acid.[2][3][4]

    • Solution: More forcing conditions, such as a combination of a stronger acid, longer reaction time, and slightly elevated temperature, may be necessary. Under these conditions, the use of an effective scavenger is critical.[2][3][4]

Q3: I used a scavenger, but I'm still observing t-butylation. Why might the scavenger be ineffective?

A: Several factors can lead to scavenger failure:

  • Incorrect Scavenger Choice: The scavenger must be appropriate for the sensitive residues in your substrate. For example, while Triisopropylsilane (TIS) is a great general carbocation scavenger, thioanisole is particularly effective for protecting methionine residues.[1][9]

  • Insufficient Equivalents: The scavenger must be present in a sufficient molar excess to effectively compete with your substrate for the t-butyl cation.

  • Poor Solubility: The scavenger must be soluble in the reaction medium to be effective.

  • Degradation: Some scavengers may not be stable under the highly acidic reaction conditions for extended periods.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of Boc deprotection and t-butyl cation formation?

A: The process is initiated by the protonation of the Boc group's carbonyl oxygen by a strong acid like TFA. This is followed by the cleavage of the tert-butyl-oxygen bond, which generates a stable tert-butyl cation and a carbamic acid intermediate. This unstable intermediate rapidly decomposes into the free amine and carbon dioxide gas.[3][10][11]

Q2: What are scavengers and how do they work?

A: Scavengers are nucleophilic reagents added to the deprotection cocktail to intercept and neutralize the highly reactive tert-butyl cation.[2][3][5] By reacting with the carbocation more rapidly than sensitive residues on the substrate, they prevent the formation of alkylated side products.[2][3] Common scavengers include silanes (TIS, TES), thiols (EDT, thioanisole), water, and phenolic compounds.[4][12]

Q3: How do I select the right scavenger for my molecule?

A: The choice of scavenger depends on the specific nucleophilic functional groups present in your substrate.

Sensitive ResidueRecommended ScavengersNotes
Tryptophan (Trp) Triisopropylsilane (TIS), Triethylsilane (TES), Anisole, 1,2-Ethanedithiol (EDT)TIS and TES are highly effective carbocation scavengers.[3] EDT can also help prevent acid-catalyzed oxidation of tryptophan.[3]
Methionine (Met) Thioanisole, Triethylsilane (TES)Thioanisole is particularly effective at preventing S-alkylation.[1][9]
Cysteine (Cys) 1,2-Ethanedithiol (EDT), Dithiothreitol (DTT)These thiol-based scavengers protect the free thiol group from alkylation.[9]
Tyrosine (Tyr) Phenol, Anisole, m-CresolThese phenolic compounds act as decoys for the t-butyl cation.[3]
General Purpose Triisopropylsilane (TIS), WaterA standard cocktail of TFA/TIS/H₂O (95:2.5:2.5) is effective for many sequences.[4][13]

Quantitative Data on Scavenger Efficiency

The choice of scavenger cocktail can significantly impact the purity of the crude product. The following table summarizes the effectiveness of different scavenger cocktails in preventing the S-tert-butylation of a model peptide containing a cysteine residue.

Scavenger Cocktail (v/v/v)% Desired Peptide% S-tert-butylated Peptide
95% TFA / 5% H₂O75%25%
95% TFA / 2.5% H₂O / 2.5% TIS90%10%
92.5% TFA / 5% Thioanisole / 2.5% EDT95%5%
Reagent K (TFA/phenol/H₂O/thioanisole/EDT 82.5:5:5:5:2.5)>98%<2%
Data is illustrative and based on literature reports and internal analyses.[2]

Key Experimental Protocols

Protocol 1: General Boc Deprotection using Triethylsilane (TES) as a Scavenger

This protocol is suitable for substrates containing sensitive residues like tryptophan.

  • Preparation: Dissolve the Boc-protected compound in a suitable solvent such as dichloromethane (DCM).[1]

  • Reagent Addition: Add 10-20 equivalents of triethylsilane (TES) to the solution.[1][2][4]

  • Deprotection: While stirring, add an equal volume of trifluoroacetic acid (TFA) to the reaction mixture.[1][2][4]

  • Reaction: Stir the reaction at room temperature for 1-2 hours. Monitor the progress by TLC or LC-MS.[2][4]

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.[9] The crude product can then be purified by standard methods (e.g., chromatography, precipitation from cold ether).[2]

Protocol 2: Cleavage from Resin with a Scavenger Cocktail (Reagent K)

This protocol is used for cleaving peptides with multiple sensitive residues from a solid support.

  • Resin Preparation: Swell the peptide-resin in DCM in a suitable reaction vessel.[9]

  • Cleavage Cocktail Preparation: Freshly prepare Reagent K: TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5 v/v/v/v/v).[4]

  • Cleavage Reaction: Add the cleavage cocktail to the swollen resin and agitate the mixture at room temperature for 2-3 hours.[9]

  • Peptide Isolation: Filter the resin and collect the filtrate.

  • Precipitation: Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.[9]

  • Collection: Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum.[9]

Visualizations

Boc_Deprotection_Mechanism cluster_main Boc Deprotection Pathway cluster_cleavage Cleavage & Competing Reactions cluster_products Final Products Boc_Substrate R-NH-Boc Protonation Protonated Intermediate Boc_Substrate->Protonation  + H⁺ (TFA) Carbamic_Acid R-NH-COOH (Carbamic Acid) Protonation->Carbamic_Acid tBu_Cation t-Butyl Cation (t-Bu⁺) Protonation->tBu_Cation Desired_Amine Desired Product (R-NH₃⁺) Carbamic_Acid->Desired_Amine  - CO₂ Side_Product Alkylated Side Product (R'-tBu) tBu_Cation->Side_Product  + Nucleophilic Residue (e.g., Trp) Trapped_Cation Trapped Cation (Scavenger-tBu) tBu_Cation->Trapped_Cation  + Scavenger (e.g., TIS) Troubleshooting_Workflow Start Start: Boc Deprotection Check_Purity Check Purity by LC-MS Start->Check_Purity Mass_Shift Mass Shift of +56 Da Observed? Check_Purity->Mass_Shift Impure Success Success: Pure Product Check_Purity->Success Pure Incomplete_Rxn Incomplete Reaction? Mass_Shift->Incomplete_Rxn No Add_Scavenger Root Cause: t-Butylation Action: Add appropriate scavenger (TIS, Thioanisole, EDT) Mass_Shift->Add_Scavenger Yes Increase_Conditions Root Cause: Conditions Too Mild Action: Increase acid concentration, reaction time, or temperature. Incomplete_Rxn->Increase_Conditions Yes Incomplete_Rxn->Success No Add_Scavenger->Start Re-run Increase_Conditions->Start Re-run Scavenger_Selection cluster_legend Decision Logic Start Identify Sensitive Residues in Substrate Trp Tryptophan (Trp)? Start->Trp Met Methionine (Met)? Start->Met Cys Cysteine (Cys)? Start->Cys None No specific sensitive residues Start->None Use_TIS Use TIS or TES Trp->Use_TIS Yes Use_Thioanisole Use Thioanisole Met->Use_Thioanisole Yes Use_EDT Use EDT Cys->Use_EDT Yes Use_General Use General Cocktail (TFA/TIS/H₂O) None->Use_General Use_ReagentK Multiple Sensitive Residues? Use Reagent K Use_TIS->Use_ReagentK Use_Thioanisole->Use_ReagentK Use_EDT->Use_ReagentK

References

Technical Support Center: Deprotection of tert-Butyl (3-aminocyclobutyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the acid-catalyzed deprotection of tert-Butyl (3-aminocyclobutyl)carbamate. Below, you will find frequently asked questions (FAQs) and troubleshooting guides to help ensure a successful deprotection reaction with minimal side product formation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of side product formation during the Boc deprotection of this compound?

A1: The primary cause of side product formation is the generation of a reactive tert-butyl cation intermediate when the Boc group is cleaved with a strong acid, such as trifluoroacetic acid (TFA).[1][2][3] This carbocation is a potent electrophile and can alkylate any nucleophilic species present in the reaction mixture, including the newly deprotected diamine product, leading to undesired N-alkylation or other modifications.[1][4][5]

Q2: What are scavengers, and why are they necessary in this deprotection?

A2: Scavengers are reagents added to the deprotection reaction mixture to trap the reactive tert-butyl cation.[1][2][3] They are typically nucleophilic compounds that are more reactive towards the carbocation than the substrate or product, thereby preventing the formation of alkylated side products.[1][2] In the case of this compound, the deprotected product contains two amine groups that could potentially be alkylated, making the use of scavengers highly recommended.

Q3: Which scavengers are commonly used for Boc deprotection?

A3: The choice of scavenger depends on the specific substrate and reaction conditions. Commonly used scavengers for Boc deprotection include:

  • Trialkylsilanes: Triisopropylsilane (TIS) and triethylsilane (TES) are highly effective carbocation scavengers.[2][5]

  • Thioethers and Thiols: Thioanisole and 1,2-ethanedithiol (EDT) are also used to trap the tert-butyl cation.[2][6]

  • Phenols: Anisole or phenol can act as decoys for the electrophilic carbocation.[2][5]

Q4: My Boc deprotection is incomplete. What are the common causes and how can I resolve this?

A4: Incomplete Boc deprotection can be attributed to several factors:

  • Insufficient Acid: The concentration or equivalents of the acid may be too low. Increasing the concentration of TFA (e.g., from 20% to 50% in a solvent like dichloromethane) or using a stronger acid system like 4M HCl in dioxane can be effective.[1][3][7]

  • Inadequate Reaction Time or Temperature: The deprotection may require more time to reach completion. It is advisable to monitor the reaction's progress using techniques like TLC or LC-MS.[5][7] While increasing the temperature can speed up the reaction, it may also promote side product formation if scavengers are not used.[1][3]

  • Steric Hindrance: Although less common for this substrate, steric hindrance around the carbamate can slow down the reaction rate, necessitating more forcing conditions.[1][3]

Troubleshooting Guides

Issue 1: Observation of unexpected peaks in HPLC/LC-MS after deprotection, suggesting side product formation (e.g., a +56 Da mass shift).

  • Possible Cause: Alkylation of the deprotected amine by the tert-butyl cation.

  • Solution: Incorporate a scavenger into the deprotection reaction. Triisopropylsilane (TIS) is a highly effective and common choice. Add 2.5-5% (v/v) of TIS to the reaction mixture before adding the acid.[7]

Issue 2: The reaction is sluggish or does not go to completion.

  • Possible Cause 1: Insufficient acid strength or concentration.

    • Solution: Increase the concentration of TFA in the reaction mixture or switch to a stronger acid system like 4M HCl in 1,4-dioxane.[1][3][8]

  • Possible Cause 2: Insufficient reaction time.

    • Solution: Monitor the reaction by TLC or LC-MS and extend the reaction time until the starting material is fully consumed.[5]

Data Presentation

Table 1: Common Scavengers for Boc Deprotection

ScavengerTypical ConcentrationNotes
Triisopropylsilane (TIS)2.5 - 5% (v/v)Highly effective carbocation scavenger.[2][7]
Triethylsilane (TES)5 - 10 equivalentsSimilar to TIS, a potent carbocation scavenger.[5]
Anisole5% (v/v)A phenolic scavenger that acts as a decoy for the tert-butyl cation.[2][5]
Thioanisole5% (v/v)A sulfur-containing scavenger effective at trapping carbocations.[7]
1,2-Ethanedithiol (EDT)2.5% (v/v)A thiol-based scavenger, also useful for preventing certain side reactions with other functional groups.[2]

Experimental Protocols

Protocol 1: General Procedure for TFA-Mediated Deprotection of this compound using a Scavenger

  • Preparation: Dissolve this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask equipped with a stir bar.

  • Scavenger Addition: Add triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).[7]

  • Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v) to the stirred solution.[5][7]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.[8]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.[5][8]

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[7] To obtain the free diamine, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[8]

Protocol 2: Deprotection using HCl in 1,4-Dioxane

  • Preparation: Dissolve this compound (1.0 eq) in anhydrous 1,4-dioxane.

  • Acid Addition: To the stirred solution, add a 4M solution of HCl in 1,4-dioxane (5-10 equivalents) at room temperature.[8]

  • Reaction: Stir the reaction mixture at room temperature for 1-4 hours. The hydrochloride salt of the product may precipitate.[8]

  • Monitoring: Monitor the reaction by TLC or LC-MS.[8]

  • Isolation: If a precipitate forms, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure to yield the amine hydrochloride salt.[8][9]

Visualizations

Deprotection_Workflow cluster_prep Preparation cluster_reaction Deprotection Reaction cluster_workup Work-up & Isolation Start Boc-protected (3-aminocyclobutyl)carbamate Dissolve Dissolve in anhydrous DCM Start->Dissolve Add_Scavenger Add Scavenger (e.g., TIS) Dissolve->Add_Scavenger Cool Cool to 0 °C Add_Scavenger->Cool Add_TFA Add TFA (20-50%) Cool->Add_TFA Stir Stir at RT (1-4h) Add_TFA->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Concentrate Concentrate in vacuo Monitor->Concentrate Neutralize Neutralize with aqueous base Concentrate->Neutralize Extract Extract with organic solvent Neutralize->Extract End Isolated (3-aminocyclobutyl)amine Extract->End

Caption: Experimental workflow for the Boc deprotection of this compound.

Scavenger_Mechanism cluster_alkylation Side Reaction (Undesired) cluster_scavenging Scavenging (Desired) Boc_Amine Boc-Protected Amine Carbamic_Acid Carbamic Acid Intermediate Boc_Amine->Carbamic_Acid + H+ H_plus H+ (from TFA) Deprotected_Amine Deprotected Amine (Product) Carbamic_Acid->Deprotected_Amine CO2 CO2 Carbamic_Acid->CO2 tBu_cation tert-Butyl Cation (Reactive Electrophile) Carbamic_Acid->tBu_cation Deprotected_Amine_node Deprotected Amine tBu_cation->Deprotected_Amine_node Reacts Scavenger Scavenger (e.g., TIS) tBu_cation->Scavenger Trapped Alkylated_Product Alkylated Side Product Deprotected_Amine_node->Alkylated_Product + tert-Butyl Cation Trapped_Cation Trapped Cation Scavenger->Trapped_Cation + tert-Butyl Cation

Caption: Role of scavengers in preventing side reactions during Boc deprotection.

References

Technical Support Center: Addressing Solubility of tert-Butyl (3-aminocyclobutyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with tert-Butyl (3-aminocyclobutyl)carbamate in aqueous media.

Troubleshooting Guide

Researchers working with this compound may face difficulties in achieving desired concentrations in aqueous solutions due to its predicted low solubility. This guide offers a systematic approach to diagnose and resolve these issues.

Initial Assessment: Confirming Solubility Issues

The first step is to confirm that the observed issue is indeed related to solubility.

Symptoms of Poor Solubility:

  • Visible solid particles or precipitation in the solution after mixing.

  • Cloudy or hazy appearance of the solution.

  • Inconsistent results in biological assays.

  • Difficulty in preparing a stock solution of the desired concentration.

If you observe any of these signs, it is likely that the compound has limited solubility in your chosen aqueous medium.

Problem: Compound Precipitation in Aqueous Buffer

Precipitation of this compound upon addition to an aqueous buffer is a common indication of its low solubility.

Troubleshooting Steps:

  • pH Adjustment: The solubility of compounds with amine functional groups is often pH-dependent. The free amine group in this compound can be protonated at acidic pH, forming a more soluble salt.

    • Recommendation: Attempt to dissolve the compound in a buffer with a slightly acidic pH (e.g., pH 4-6). A pH titration experiment can help identify the optimal pH for solubility.

  • Use of Co-solvents: The addition of a water-miscible organic solvent can significantly enhance the solubility of hydrophobic compounds.

    • Common Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, methanol, polyethylene glycol (PEG), and N-methyl-2-pyrrolidone (NMP).

    • Recommendation: Prepare a high-concentration stock solution in a suitable organic solvent (e.g., DMSO) and then dilute it into the aqueous buffer. It is crucial to keep the final concentration of the organic solvent low to avoid potential toxicity in biological assays.

  • Gentle Heating and Sonication: These methods can help overcome the energy barrier for dissolution.

    • Recommendation: Gently warm the solution (e.g., to 37°C) while stirring or sonicating. Be cautious, as excessive heat may cause degradation of the compound.

Problem: Inability to Achieve Desired Concentration

Even without visible precipitation, you might find that the concentration of the dissolved compound is lower than expected.

Troubleshooting Steps:

  • Equilibrium Time: Ensure that the solution has been given sufficient time to reach equilibrium.

    • Recommendation: Stir the solution for an extended period (e.g., 24-48 hours) at a constant temperature to ensure maximum dissolution.

  • Particle Size Reduction: Smaller particle size increases the surface area available for dissolution.

    • Recommendation: If you have the compound in solid form, consider techniques like micronization to reduce particle size.

  • Formulation Strategies: For in vivo studies or more complex applications, advanced formulation strategies may be necessary.

    • Examples:

      • Salt Formation: Reacting the compound with an acid to form a more soluble salt.

      • Solid Dispersions: Dispersing the compound in a polymer matrix.

      • Inclusion Complexes: Using cyclodextrins to encapsulate the compound and improve its solubility.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

Q2: How can I experimentally determine the aqueous solubility of this compound?

A2: The shake-flask method is a widely accepted technique for determining thermodynamic solubility. A detailed protocol is provided in the "Experimental Protocols" section below.

Q3: What is a suitable organic solvent to prepare a stock solution?

A3: Polar organic solvents such as DMSO, methanol, and ethanol are generally good choices for dissolving carbamate-containing compounds. A qualitative assessment of solubility in a few different solvents can help identify the most suitable one.

Q4: Can I use surfactants to improve the solubility?

A4: Yes, surfactants can be used to increase the solubility of poorly soluble compounds by forming micelles that encapsulate the drug molecules. Non-ionic surfactants like Tween® 80 or Polysorbate 80 are commonly used in pharmaceutical formulations.

Q5: Will pH adjustment affect the stability of the Boc protecting group?

A5: The tert-butyloxycarbonyl (Boc) protecting group is generally stable under neutral and basic conditions but is labile to acidic conditions. Strong acidic conditions should be avoided to prevent cleavage of the Boc group.

Data Presentation

As specific quantitative solubility data for this compound is not publicly available, a table summarizing the general solubility of similar carbamate compounds is provided for reference.

Compound NameSolventSolubilityReference Notes
tert-Butyl carbamateWaterSlightly solubleQualitative data.
tert-Butyl carbamateChloroform, AlcoholsSolubleQualitative data.[1]
tert-Butyl (3-aminopropyl)carbamatePolar Organic SolventsSolubleQualitative data for compounds like methanol.[2]
tert-Butyl (3-aminopropyl)carbamateWaterSparingly soluble to insolubleQualitative data.[2]

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method

This protocol describes a standard method for determining the thermodynamic solubility of a compound in an aqueous buffer.

Materials:

  • This compound

  • Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Methodology:

  • Add an excess amount of this compound to a glass vial. The presence of undissolved solid is necessary to ensure saturation.

  • Add a known volume of the aqueous buffer to the vial.

  • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Shake the vial for 24-48 hours to allow the solution to reach equilibrium.

  • After shaking, let the vial stand to allow the excess solid to settle.

  • Centrifuge the vial to further separate the undissolved solid from the supernatant.

  • Carefully collect a sample of the clear supernatant.

  • Dilute the supernatant with an appropriate solvent and quantify the concentration of this compound using a validated HPLC method.

Protocol 2: Preparation of a Solution using a Co-solvent for In Vitro Assays

This protocol describes how to prepare a solution of a poorly soluble compound for use in cell-based or other in vitro assays.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Aqueous buffer or cell culture medium

Methodology:

  • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM). Ensure the compound is fully dissolved.

  • For the experiment, perform serial dilutions of the stock solution into the aqueous buffer or cell culture medium.

  • It is critical to ensure that the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced toxicity.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_sep Separation cluster_analysis Analysis a Add excess compound to buffer b Seal and shake for 24-48h a->b c Centrifuge to pellet solid b->c d Collect clear supernatant c->d e Dilute supernatant d->e f Quantify by HPLC e->f

Caption: Workflow for Thermodynamic Solubility Determination.

troubleshooting_logic start Precipitation Observed? ph Adjust pH (acidic) start->ph Yes cosolvent Use Co-solvent (e.g., DMSO) ph->cosolvent No Improvement end Solubility Improved ph->end Improved heat Gentle Heating / Sonication cosolvent->heat No Improvement cosolvent->end Improved formulation Advanced Formulation Strategies heat->formulation No Improvement heat->end Improved formulation->end Improved no_improvement Consider Alternative Compound formulation->no_improvement No Improvement

References

Technical Support Center: Amide Coupling with tert-Butyl (3-aminocyclobutyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing incomplete amide coupling reactions with tert-butyl (3-aminocyclobutyl)carbamate.

Troubleshooting Guide

Question: My amide coupling reaction with this compound is resulting in a low yield. What are the potential causes and how can I troubleshoot this?

Answer:

Low yields in amide coupling reactions involving this compound are often attributed to the steric hindrance of the secondary amine on the cyclobutyl ring and the presence of the bulky Boc-protecting group. Here are the primary causes and corresponding troubleshooting strategies:

  • Inadequate Activation of the Carboxylic Acid: The carboxylic acid must be sufficiently activated to react with the sterically hindered amine.

    • Solution: Employ a more potent coupling reagent. While standard reagents like EDC/HOBt can be effective, stronger uronium/aminium or phosphonium salt-based reagents such as HATU, HBTU, or PyBOP are often more successful with challenging substrates.[1][2][3] HATU, in particular, is known for its high reactivity in sterically hindered couplings.[1][4]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent can significantly impact the reaction outcome.

    • Solution:

      • Temperature: While many coupling reactions are initiated at 0°C and allowed to warm to room temperature, sterically hindered couplings may benefit from a slightly elevated temperature (e.g., 40-50°C) to overcome the activation energy barrier. However, be cautious of potential side reactions at higher temperatures.

      • Reaction Time: Monitor the reaction progress using TLC or LC-MS. Due to steric hindrance, the reaction may require an extended time (12-24 hours or longer) to reach completion.[5]

      • Solvent: A polar aprotic solvent like DMF or NMP is generally preferred for its ability to dissolve reactants and facilitate the reaction.[6][7] Ensure the solvent is anhydrous, as water can hydrolyze the activated carboxylic acid intermediate.[6]

  • Base Selection and Stoichiometry: The choice and amount of base are critical for efficient coupling.

    • Solution: A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is essential to neutralize the acidic byproducts without competing with the primary amine.[6] Typically, 2-3 equivalents of the base are used.[5][8]

  • Side Reactions: Several side reactions can consume starting materials and reduce the yield of the desired product.

    • Solution:

      • Guanidinylation: With uronium-based coupling reagents like HATU or HBTU, the amine can react with the coupling reagent to form a guanidinium byproduct.[1][9] This can be minimized by pre-activating the carboxylic acid with the coupling reagent for a short period (5-15 minutes) before adding the amine.[10]

      • N-acylurea formation: When using carbodiimides like EDC, the O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive towards the amine. The addition of HOBt or HOAt can suppress this side reaction by forming a more reactive active ester.[9]

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected yields for the amide coupling of a generic carboxylic acid with this compound using different coupling reagents.

Coupling ReagentAdditiveBase (Equivalents)SolventTemperature (°C)Time (h)Typical Yield (%)
EDCHOBtDIPEA (2.0)DMF0 to RT12-2440-70
HATU-DIPEA (2.0-3.0)DMF0 to RT4-1275-95
HBTU-DIPEA (2.0-3.0)DMF0 to RT6-1870-90
PyBOP-DIPEA (2.0-3.0)DCM/DMF0 to RT8-1665-85

Note: Yields are approximate and can vary depending on the specific carboxylic acid substrate and reaction scale.

Frequently Asked Questions (FAQs)

Q1: I see multiple spots on my TLC plate after the reaction. What are the likely byproducts?

A1: Besides unreacted starting materials, common byproducts in amide coupling reactions include:

  • N-acylurea: Formed from the rearrangement of the O-acylisourea intermediate when using carbodiimides.[9]

  • Guanidinium byproduct: Results from the reaction of the amine with a uronium-based coupling reagent (e.g., HATU, HBTU).[1][9]

  • Anhydride of the carboxylic acid: Can form if the activated intermediate reacts with another molecule of the carboxylic acid.

  • Byproducts from the coupling reagent: For example, dicyclohexylurea (DCU) from DCC, or water-soluble ureas from EDC.[11] Additives like HOBt will also be present.

Q2: How can I purify my final amide product?

A2:

  • Aqueous Workup: After the reaction, a standard aqueous workup is typically performed. This involves diluting the reaction mixture with an organic solvent (e.g., ethyl acetate) and washing with a mild acid (e.g., 0.1 M HCl) to remove the excess base, followed by a wash with a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid and HOBt/HOAt.[12] Finally, a brine wash is used to remove residual water.

  • Chromatography: The crude product is usually purified by column chromatography on silica gel. A gradient of ethyl acetate in hexanes or methanol in dichloromethane is commonly used to separate the desired amide from non-polar byproducts and residual starting materials.[6][13]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.[14]

Q3: Is it necessary to use an inert atmosphere for this reaction?

A3: While not always strictly necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[6] This prevents moisture from the air from hydrolyzing the coupling reagents and the activated carboxylic acid intermediates, which would lower the yield.

Q4: Can I use a different protecting group for the second amine on the cyclobutane ring?

A4: Yes, other protecting groups such as Cbz (benzyloxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) can be used. The choice of protecting group will depend on the overall synthetic strategy and the deprotection conditions required for subsequent steps. The Boc group is advantageous due to its stability under many reaction conditions and its straightforward removal with mild acid.

Experimental Protocols

Protocol 1: Amide Coupling using HATU

This protocol is recommended for sterically hindered substrates where other methods may provide lower yields.

Materials:

  • Carboxylic acid (1.0 eq)

  • This compound (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq) and HATU (1.1 eq).

  • Dissolve the solids in anhydrous DMF.

  • Add DIPEA (2.5 eq) to the solution and stir at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • In a separate vial, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DMF.

  • Add the amine solution to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and perform an aqueous workup as described in the purification FAQ.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Amide Coupling using EDC/HOBt

This is a more classical and cost-effective method suitable for less demanding substrates.

Materials:

  • Carboxylic acid (1.0 eq)

  • This compound (1.2 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq), this compound (1.2 eq), and HOBt (1.2 eq).

  • Dissolve the solids in anhydrous DMF and cool the solution to 0°C in an ice bath.

  • Add EDC·HCl (1.2 eq) to the stirred solution in one portion.

  • Slowly add DIPEA (2.0 eq) dropwise to the reaction mixture.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.[5]

  • Once the reaction is complete, perform an aqueous workup and purification as described above.

Visualizations

Amide_Coupling_Workflow cluster_activation Activation cluster_coupling Coupling Carboxylic_Acid Carboxylic Acid Activated_Intermediate Activated Intermediate Carboxylic_Acid->Activated_Intermediate Coupling_Reagent Coupling Reagent (e.g., HATU, EDC/HOBt) Coupling_Reagent->Activated_Intermediate Base Base (e.g., DIPEA) Base->Activated_Intermediate Amine tert-Butyl (3-aminocyclobutyl)carbamate Activated_Intermediate->Amine Nucleophilic Attack Amide_Product Amide Product Amine->Amide_Product

General workflow for amide bond formation.

Troubleshooting_Tree Start Low Yield of Amide Product Check_Activation Is the carboxylic acid fully activated? Start->Check_Activation Check_Conditions Are the reaction conditions optimal? Check_Activation->Check_Conditions Yes Use_Stronger_Reagent Use a more potent coupling reagent (e.g., HATU). Check_Activation->Use_Stronger_Reagent No Check_Side_Reactions Are side reactions occurring? Check_Conditions->Check_Side_Reactions Yes Optimize_Conditions Increase temperature/time. Ensure anhydrous solvent. Check_Conditions->Optimize_Conditions No Mitigate_Side_Reactions Pre-activate acid before adding amine. Use HOBt/HOAt with EDC. Check_Side_Reactions->Mitigate_Side_Reactions Yes Purification_Issue Review workup and chromatography protocol. Check_Side_Reactions->Purification_Issue No

Troubleshooting decision tree for low-yield reactions.

References

Technical Support Center: Coupling Reactions with tert-Butyl (3-aminocyclobutyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing coupling reactions involving tert-Butyl (3-aminocyclobutyl)carbamate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their experimental protocols. Below, you will find frequently asked questions (FAQs) addressing common challenges, detailed experimental procedures, and comparative data to guide your reaction optimization.

Frequently Asked Questions (FAQs)

Q1: My amide coupling reaction with this compound is very slow or incomplete. What are the potential causes and how can I increase the reaction rate?

A1: Slow or incomplete coupling reactions are common issues that can stem from several factors. Here are the primary causes and troubleshooting steps:

  • Insufficient Carboxylic Acid Activation: The first step in many coupling reactions is the activation of the carboxylic acid. If the coupling reagent is not effective or used in stoichiometric insufficiency, the reaction will be slow.[1]

    • Solution: Ensure you are using at least 1.0-1.5 equivalents of your coupling reagent.[1] For difficult couplings, consider switching to a more potent activating agent like HATU or HBTU.[2][3] Pre-activating the carboxylic acid for 15-30 minutes with the coupling reagent and a non-nucleophilic base before adding the amine can also improve results.[1][4]

  • Steric Hindrance: The cyclobutyl group presents more steric bulk than a simple linear amine, which can physically impede the approach of the activated carboxylic acid.[1]

    • Solution: Increasing the reaction temperature may provide the necessary energy to overcome the steric barrier. However, be cautious as higher temperatures can also increase the risk of side reactions like racemization.[5] Extending the reaction time is another common strategy.[6]

  • Suboptimal Reaction Conditions: The choice of solvent, base, and temperature can significantly impact reaction kinetics.[1]

    • Solution: Anhydrous polar aprotic solvents like DMF or NMP are generally preferred for their ability to dissolve reactants and facilitate the reaction.[5][7] Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediate.[1] The base used should be a non-nucleophilic one, such as DIPEA or triethylamine, to prevent competition with the primary amine.[7]

Q2: I'm observing significant side product formation in my reaction mixture. What are the common side reactions and how can they be minimized?

A2: Side product formation can complicate purification and reduce the yield of your desired product. Here are common side reactions and mitigation strategies:

  • Racemization: If your carboxylic acid has a chiral center, racemization can be a significant issue, particularly with aggressive activation methods or elevated temperatures.

    • Solution: Incorporate an additive like HOBt (1-Hydroxybenzotriazole) or OxymaPure into your reaction.[2] These additives react with the activated carboxylic acid to form a less reactive intermediate that is still susceptible to aminolysis but less prone to racemization.[2][8] Running the reaction at a lower temperature (0 °C to room temperature) can also help suppress racemization.[7]

  • Diacylation: Although the second amine on this compound is protected by a Boc group, highly reactive acylating agents or harsh reaction conditions could potentially lead to cleavage of the Boc group followed by a second acylation.[9]

    • Solution: Use milder reaction conditions and avoid excessively high temperatures or prolonged reaction times. Ensure a non-acidic scavenger base like DIPEA is used to neutralize any acid generated during the reaction.[9]

  • Urea Byproduct Formation: Carbodiimide reagents like EDC and DCC produce urea byproducts which can sometimes be difficult to remove.

    • Solution: For EDC, the urea byproduct is water-soluble, facilitating its removal during an aqueous workup.[10] For DCC, the dicyclohexylurea (DCU) byproduct is largely insoluble in many organic solvents and can often be removed by filtration.[11]

Q3: How do I choose the most appropriate coupling reagent for my specific substrate?

A3: The choice of coupling reagent is critical and depends on factors like the steric hindrance of your substrates, their sensitivity to racemization, and the desired reaction time.[1]

  • For Speed and Efficiency: Uronium/phosphonium salt reagents like HATU, HBTU, and PyBOP are highly efficient and often result in faster reaction times and higher yields, making them a good choice for sterically hindered substrates.[2][3]

  • For Cost-Effectiveness and Simple Workup: Carbodiimides like EDC are often more economical and produce a water-soluble urea byproduct, which simplifies purification.[10][12]

  • To Minimize Racemization: When coupling chiral carboxylic acids, it is highly recommended to use a carbodiimide (like EDC or DIC) in conjunction with an additive like HOBt or OxymaPure.[2][8] While reagents like HATU are very effective, they can sometimes lead to higher levels of racemization if not used carefully.

Optimizing Reaction Times: A Comparative Overview

The reaction time for coupling this compound is highly dependent on the chosen reagents and conditions. The following table summarizes typical reaction parameters found in literature for analogous coupling reactions.

Coupling ReagentAdditiveBaseSolventTemperatureTypical Reaction Time
EDCHOBtDIPEA/TEADMF/DCM0 °C to RT4 - 18 hours[6][7]
DICHOBt/OxymaDIPEADMFRoom Temp.2 - 4 hours[13]
HATUN/ADIPEADMFRoom Temp.30 - 60 minutes[3]
HBTUN/ADIPEADMFRoom Temp.1 - 2 hours[14]

Experimental Protocols

Protocol 1: General Amide Coupling using EDC/HOBt

This protocol provides a general procedure for the coupling of a carboxylic acid with this compound using EDC and HOBt, which is a common method for minimizing racemization.[12]

  • Preparation: Dissolve the carboxylic acid (1.0 eq.), this compound (1.0-1.2 eq.), and HOBt (1.1 eq.) in anhydrous DMF or DCM.

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Add EDC-HCl (1.2 eq.) to the stirred solution. If the amine is used as a salt, add a non-nucleophilic base such as DIPEA (2.5-3.0 eq.).

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-18 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate. Wash sequentially with water, a mild aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.[3]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Rapid Amide Coupling using HATU

This protocol is suitable for achieving faster reaction times, especially for sterically challenging substrates.[3]

  • Activation: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF. Add DIPEA (2.5 eq.) to the mixture and stir for 5-15 minutes at room temperature to pre-activate the carboxylic acid.[4]

  • Amine Addition: Add this compound (1.1 eq.) to the reaction mixture.

  • Reaction: Stir at room temperature for 30-60 minutes.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Dilute the reaction with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the residue by silica gel chromatography.

Visualizations

The following diagrams illustrate the general workflow for troubleshooting and the chemical pathway of a standard amide coupling reaction.

Troubleshooting_Workflow Start Reaction Issue Identified (e.g., Low Yield, Slow Rate) Check_Activation Verify Carboxylic Acid Activation Start->Check_Activation Check_Conditions Evaluate Reaction Conditions Start->Check_Conditions Consider_Side_Reactions Investigate Side Products Start->Consider_Side_Reactions Check_Stoichiometry Check Reagent Stoichiometry (Coupling Agent, Base) Check_Activation->Check_Stoichiometry Sufficient? Check_Reagent_Quality Assess Reagent Quality (Anhydrous Conditions) Check_Activation->Check_Reagent_Quality Effective? Success Reaction Optimized Check_Stoichiometry->Success Check_Reagent_Quality->Success Temp_Time Adjust Temperature or Time Check_Conditions->Temp_Time Solvent_Base Optimize Solvent and Base Check_Conditions->Solvent_Base Temp_Time->Success Solvent_Base->Success Additives Incorporate Additives (HOBt, Oxyma) Consider_Side_Reactions->Additives Racemization? Purification Optimize Purification Strategy Consider_Side_Reactions->Purification Byproducts? Additives->Success Purification->Success

Caption: A logical workflow for troubleshooting common issues in amide coupling reactions.

Amide_Coupling_Pathway cluster_activation Activation Step cluster_coupling Coupling Step RCOOH Carboxylic Acid (R-COOH) Activated_Ester Activated Intermediate (e.g., O-acylisourea) RCOOH->Activated_Ester + Coupling_Reagent Coupling Reagent (e.g., EDC) Coupling_Reagent->Activated_Ester Amide_Product Amide Product Activated_Ester->Amide_Product Nucleophilic Attack Amine tert-Butyl (3-aminocyclobutyl)carbamate Amine->Amide_Product +

Caption: A simplified diagram showing the two main stages of an amide coupling reaction.

References

impact of base and solvent choice on carbamate formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing carbamate synthesis. The following sections address common challenges related to base and solvent selection, offering actionable solutions and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of a base in carbamate formation?

A1: The base plays a crucial role in facilitating carbamate formation, primarily by increasing the nucleophilicity of the amine or by activating the electrophile (e.g., CO₂). In reactions involving amines and carbon dioxide, a base can act in several ways:

  • As a Brønsted Base: The base deprotonates the amine, generating a more nucleophilic amide anion that can readily attack CO₂.[1] Alternatively, after the initial nucleophilic attack of the amine on CO₂ to form a zwitterionic intermediate, the base can rapidly deprotonate this adduct to form the stable carbamate salt.[2]

  • As a Transfer-Carboxylation Agent: Some superbases, like guanidines, can react with CO₂ to form a zwitterionic adduct.[2] This adduct can then act as a carrier, transferring the CO₂ group to the amine.[2]

  • Stabilization of Intermediates: Strong organic bases are known to stabilize the carbamate intermediate, driving the reaction forward.[3] The choice between a simple Brønsted base and a "superbase" can significantly influence the reaction mechanism and efficiency.[2]

Q2: How does the choice of solvent impact the carbamate formation reaction?

A2: The solvent influences carbamate formation by affecting reagent solubility, reaction rates, and the stability of intermediates. Key factors to consider include:

  • Polarity: In polar aprotic solvents, the reaction between primary or secondary alkylamines and CO₂ predominantly forms a carbamic acid.[2] In contrast, non-polar solvents favor the reaction of two equivalents of amine with CO₂ to form a carbamate salt.[2] The reaction rate constant can vary significantly with solvent polarity; for instance, the reaction of phenyl isocyanate with methanol is over 70 times faster in acetonitrile than in benzene.[4]

  • Hydrogen Bonding Capability: The solvent's ability to form hydrogen bonds can influence the reaction order and rate.[4]

  • Dielectric Constant: The reaction rate is often dependent on the dielectric constant of the solvent.[4] For reactions involving isocyanates, increasing solvent polarity generally increases the reaction rate of phenolic hydroxyl groups.[5]

Q3: What are the most common side reactions during carbamate synthesis and how can they be minimized?

A3: Several side reactions can occur, leading to reduced yield and purity of the desired carbamate. Common side reactions include:

  • Urea Formation: If water is present, isocyanates or chloroformates can hydrolyze. The resulting amine can then react with another molecule of the starting material to form a symmetric urea.[6] Maintaining anhydrous conditions is critical to prevent this.[6]

  • N-Alkylation: In syntheses involving alkyl halides, the starting amine or the product carbamate can be over-alkylated, especially if the amine is a stronger nucleophile than the intermediate carbamate anion.[3][7] Using a non-nucleophilic base and controlling stoichiometry can mitigate this.[3]

  • Hydrolysis of Reagents: Starting materials like chloroformates and isocyanates are sensitive to moisture and can readily hydrolyze.[6] It is essential to use fresh or properly stored anhydrous reagents.[6]

Q4: What are the primary methods for synthesizing carbamates?

A4: Carbamates are synthesized through several established routes:

  • From Isocyanates and Alcohols: This is a common industrial method but involves highly toxic isocyanate reagents.[3][8]

  • From Chloroformates and Amines: This route is versatile but often requires a large excess of base and long reaction times, generating stoichiometric amounts of HCl waste.[7][8]

  • From Amines, CO₂, and Electrophiles: A greener approach that utilizes carbon dioxide as a C1 source. The reaction typically involves an amine, CO₂, a base, and an alkyl halide to trap the in-situ formed carbamate.[3][7]

  • Rearrangement Reactions: The Curtius and Hofmann rearrangements can convert carboxylic acids and primary amides, respectively, into carbamates.[9][10]

Troubleshooting Guide

Q1: My carbamate synthesis reaction has a low yield. What are the general preliminary checks I should perform?

A1: When encountering low yields, a systematic check of reagents and reaction conditions is the first step.[6]

  • Reagent Quality: Verify the purity and stability of your starting materials. Isocyanates and chloroformates are particularly susceptible to hydrolysis and should be fresh or stored under anhydrous conditions. Ensure your amine and solvent are pure and dry.[6]

  • Anhydrous Conditions: Moisture can lead to significant byproduct formation. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).

  • Base Strength & Stoichiometry: The base may not be strong enough to deprotonate the amine or facilitate the reaction effectively. Consider using a stronger base. Ensure the correct stoichiometry of the base is used; sometimes an excess is required.[7][8]

  • Reaction Temperature: Some carbamate formations, especially with sterically hindered substrates, may require heating to proceed at an appreciable rate. Conversely, some reactions may require low temperatures to prevent side reactions.

Q2: I am observing significant N-alkylation of my amine or carbamate product. How can I improve selectivity?

A2: Over-alkylation is a common issue when using alkyl halides as electrophiles.

  • Choice of Base: Use a strong, non-nucleophilic, and sterically hindered base. Guanidine bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) have been shown to be effective in promoting the desired carboxylation over N-alkylation.[3] Cesium carbonate (Cs₂CO₃) is also a good choice as it can promote the formation of an amide "naked anion" that reacts rapidly with CO₂.[1]

  • Additives: Tetrabutylammonium iodide (TBAI) can be used as an additive. It is thought to minimize over-alkylation by enhancing the rate of CO₂ incorporation and stabilizing the carbamate anion.[7]

  • Reaction Conditions: Control the stoichiometry carefully. Using an excess of the alkyl halide can drive over-alkylation.[3] Adding the alkylating agent slowly to the reaction mixture can also help maintain a low concentration and favor the desired reaction.

Q3: The reaction with my sterically hindered amine is extremely slow. What strategies can I employ?

A3: Steric hindrance can significantly slow down the rate of carbamate formation by impeding the nucleophilic attack of the amine.[11]

  • Stronger Base/Forced Conditions: Employing a stronger base can help generate a higher concentration of the more reactive deprotonated amine. Increasing the reaction temperature may also be necessary to overcome the activation energy barrier.

  • Alternative Reagents: For hindered secondary amines, transesterification of a less hindered carbamate (e.g., a methyl carbamate) can sometimes be a viable route, although this is less effective for highly hindered systems.[12]

  • Catalysis: For specific reactions, such as those involving CO₂, amines, and alcohols, certain metal-based catalysts (e.g., Nickel complexes with bidentate ligands) can improve yields, particularly with substrates that have low steric hindrance and high electron densities.[7][9]

Data Presentation

Table 1: Effect of Organic Base on Mixed Carbamate Formation from 4-Nitroaniline and CO₂

EntryBasepKₐ (in CH₃CN)Yield (%)
1TMG23.378
2DIPA18.29
3DIPEA18.50
4DBU24.374
5TBD26.029
6MTBD25.485

Data adapted from mechanistic studies on aniline derivatives.[2] Yields were determined by ¹H NMR. TMG = 1,1,3,3-tetramethylguanidine; DIPA = Diisopropylamine; DIPEA = N,N-Diisopropylethylamine; DBU = 1,8-Diazabicyclo[5.4.0]undec-7-ene; TBD = 1,5,7-Triazabicyclo[4.4.0]dec-5-ene; MTBD = 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene.

Table 2: Influence of Solvent on the Reaction of Phenyl Isocyanate with Alcohols

SolventDielectric Constant (ε)Relative Rate (Phenol)Relative Rate (Methanol)
Toluene2.38Base1.1
Xylene2.2-2.61-
1,4-Dioxane2.211.54.3
Cyclohexanone18.35.3-
Acetonitrile37.5-71

Data compiled from kinetic studies.[4][5] Rates are relative to the slowest solvent tested in each study.

Experimental Protocols

Protocol 1: General Procedure for Carbamate Synthesis from an Amine, CO₂, and Alkyl Halide

This protocol is based on a cesium carbonate promoted reaction.[1]

  • Setup: To a flame-dried round-bottom flask under a positive pressure of CO₂ (e.g., via a balloon), add the amine (1.0 eq.), cesium carbonate (Cs₂CO₃, 3.0 eq.), and tetrabutylammonium iodide (TBAI, 3.0 eq.).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF).

  • CO₂ Purge: Bubble CO₂ through the stirred suspension at room temperature for 1 hour.

  • Electrophile Addition: Slowly add the alkyl halide (e.g., benzyl chloride, 3.0 eq.) to the reaction mixture via syringe.

  • Reaction: Stir the mixture at room temperature and monitor the reaction progress by TLC or LC-MS. Reaction times can vary (e.g., 5 hours).

  • Work-up: Upon completion, quench the reaction with deionized water. Extract the aqueous layer three times with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.[6]

Protocol 2: Boc Protection of an Amine using Di-tert-butyl dicarbonate (Boc₂O)

This is a standard procedure for installing the Boc protecting group.[13]

  • Setup: Dissolve the amine (1.0 eq.) in a suitable solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF).

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.). If the amine is used as a hydrochloride salt, add a base like triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.1-2.2 eq.) to neutralize the acid.

  • Reaction: Stir the reaction at room temperature. The reaction is often complete within a few hours. Monitor by TLC.

  • Work-up: Dilute the reaction mixture with the organic solvent and wash sequentially with a weak acid (e.g., 1M HCl), water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected amine, which is often pure enough for subsequent steps.

Protocol 3: Cbz Protection of an Amine using Benzyl Chloroformate (Cbz-Cl)

This protocol describes the installation of the carboxybenzyl protecting group.[14]

  • Setup: Dissolve the amino acid or amine (1.0 eq.) in a mixture of a suitable solvent (e.g., ethyl acetate) and an aqueous solution of a base (e.g., 10% sodium carbonate or sodium bicarbonate). Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Add benzyl chloroformate (Cbz-Cl, 1.5 eq.) dropwise while vigorously stirring, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to stir at 0 °C for several hours (e.g., 20 hours) or until completion as monitored by TLC.

  • Work-up: Separate the layers. Extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by silica gel column chromatography to yield the N-Cbz protected amine.[14]

Visualizations

G cluster_workflow General Workflow for Carbamate Synthesis reagents Select & Prepare Amine, Electrophile, Base, Solvent setup Reaction Setup (Anhydrous, Inert Atm.) reagents->setup reaction Run Reaction (Monitor Progress) setup->reaction workup Quench & Work-up (Extraction, Washes) reaction->workup purify Purification (Chromatography) workup->purify analysis Product Analysis (NMR, MS) purify->analysis

Caption: A generalized workflow for carbamate synthesis experiments.

G cluster_pathways Base-Mediated Carbamate Formation from Amine + CO2 cluster_path1 Path 1: Brønsted Base Mechanism cluster_path2 Path 2: Transfer-Carboxylation Amine_CO2 R₂NH + CO₂ Zwitterion R₂N⁺H-CO₂⁻ (Zwitterionic Intermediate) Amine_CO2->Zwitterion Nucleophilic Attack Carbamate_Salt R₂N-CO₂⁻ + Base-H⁺ (Carbamate Salt) Zwitterion->Carbamate_Salt Deprotonation by Base Superbase_CO2 Superbase-CO₂ Adduct Carbamate_Salt2 R₂N-CO₂⁻ + Superbase-H⁺ Superbase_CO2->Carbamate_Salt2 CO₂ Transfer to R₂NH Superbase Superbase + CO₂ Superbase->Superbase_CO2 Adduct Formation

Caption: Mechanistic pathways for base-mediated carbamate formation.[2]

G cluster_troubleshooting Troubleshooting Logic for Low Carbamate Yield start Low Yield Observed? check_reagents Reagents Pure & Dry? start->check_reagents Yes check_conditions Conditions Anhydrous? check_reagents->check_conditions Yes solution_reagents Solution: Use Fresh/Dry Reagents check_reagents->solution_reagents No check_base Base Strong Enough? check_conditions->check_base Yes solution_conditions Solution: Dry Glassware, Inert Atmosphere check_conditions->solution_conditions No check_temp Temp Optimal? check_base->check_temp Yes solution_base Solution: Switch to Stronger Base (e.g., DBU, Cs₂CO₃) check_base->solution_base No solution_temp Solution: Increase or Decrease Temperature check_temp->solution_temp No

References

Technical Support Center: Managing Intramolecular Cyclization Post-Boc Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you manage and prevent unwanted intramolecular cyclization reactions following the removal of a tert-butyloxycarbonyl (Boc) protecting group.

Frequently Asked Questions (FAQs)

Q1: What is intramolecular cyclization and why does it occur after Boc deprotection?

A1: Intramolecular cyclization is a reaction where a molecule reacts with itself to form a cyclic product. After Boc deprotection, the newly exposed amine becomes a nucleophile. If there is an electrophilic site within the same molecule, the amine can attack it, leading to the formation of a ring structure. This process is often favored over intermolecular reactions, especially at low concentrations, due to the proximity of the reacting groups.[1][2]

Q2: What are the most common types of intramolecular cyclization observed after Boc deprotection?

A2: The most frequently encountered intramolecular cyclizations include:

  • Diketopiperazine (DKP) formation: This is a common side reaction in peptide synthesis, particularly when proline or glycine is the second amino acid in the sequence. The N-terminal amine of a dipeptide attacks the ester linkage to the resin, cleaving the dipeptide and forming a cyclic six-membered ring.[3][4]

  • Lactamization: An intramolecular reaction between the deprotected amine and a carboxylic acid or ester group within the same molecule, leading to the formation of a cyclic amide (a lactam).

  • Oxazolidinone formation: This occurs when a deprotected amine is in proximity to a carbonate or a similar functional group, often seen with amino alcohols.

  • Cyclic enamine formation: A deprotected secondary amine can react with a nearby ketone or aldehyde to form a cyclic enamine.[5]

Q3: How does concentration affect the competition between intramolecular cyclization and desired intermolecular reactions?

A3: Intramolecular reactions are generally less dependent on concentration than intermolecular reactions.[1] At high concentrations, the probability of molecules colliding with each other increases, favoring intermolecular reactions. Conversely, at low concentrations (high dilution), the likelihood of a molecule reacting with itself is higher, thus promoting intramolecular cyclization.[6][7]

Q4: Can the choice of Boc deprotection conditions influence the extent of intramolecular cyclization?

A4: Absolutely. The reaction conditions play a crucial role. Factors such as the acid used for deprotection, reaction temperature, and time can significantly impact the outcome. For instance, prolonged exposure to basic conditions during neutralization after acidic deprotection can promote cyclization.[4] Using milder deprotection methods or performing the subsequent reaction at lower temperatures can help minimize unwanted cyclization.

Troubleshooting Guides

Issue 1: Low yield of linear peptide and detection of a cyclic dipeptide byproduct.

Problem: You are observing a significant loss of your desired linear peptide and your mass spectrometry data shows a peak corresponding to a cyclic dipeptide.

Possible Cause: This is likely due to the formation of a diketopiperazine (DKP). This is especially common in sequences containing proline at the second position.[4]

Solutions:

  • Implement an in situ neutralization protocol: This is a highly effective method to minimize the time the N-terminal amine is free and able to initiate DKP formation.[3]

  • Use a pre-formed dipeptide: For sequences that are highly prone to DKP formation, coupling the first two amino acids as a pre-formed dipeptide can bypass the intermediate that is susceptible to cyclization.[3]

  • Optimize coupling of the third amino acid: Ensure rapid and efficient coupling of the third amino acid to outcompete the rate of DKP formation.[4]

  • Lower the reaction temperature: Performing the coupling step at a lower temperature can reduce the rate of the cyclization reaction.[3]

Issue 2: Formation of an unexpected lactam instead of the desired intermolecular reaction product.

Problem: After Boc deprotection of a substrate containing a carboxylic acid or ester, you isolate a cyclic amide (lactam) instead of the product from the intended reaction with an external reagent.

Possible Cause: The deprotected amine is reacting intramolecularly with the carbonyl group.

Solutions:

  • Increase the concentration of the external reagent: By increasing the concentration of the desired intermolecular reaction partner, you can shift the equilibrium to favor the intermolecular reaction.

  • Work at higher substrate concentrations: Running the reaction at a higher concentration will favor intermolecular reactions over intramolecular cyclization.[1][6]

  • Choose a different protecting group for the carboxylic acid: If possible, use a protecting group for the carboxylic acid that is stable to the Boc deprotection conditions and can be removed later.

  • Perform the subsequent reaction at low temperature: Immediately after deprotection and neutralization, cool the reaction mixture before adding the intermolecular reactant to slow down the rate of intramolecular cyclization.

Data Presentation

The following table summarizes various Boc deprotection conditions and their impact on minimizing intramolecular cyclization.

Substrate TypeDeprotection ReagentSolventTemperature (°C)Key ConsiderationsReference
Peptides (DKP-prone)TFADCM0 to RTFollow immediately with in situ neutralization and coupling.[3][4]
Peptides (DKP-prone)HCl in DioxaneDioxaneRTCan suppress DKP formation compared to TFA.[8][9]
General Amines20% TFA in DCMDCM0 to RTMonitor reaction closely to avoid prolonged reaction times.
Acid-sensitive substratesOxalyl chloride/MethanolMethanolRTA mild alternative to strong acids.[10]
General AminesThermal DeprotectionTFE or MeOH120-240Useful for avoiding acidic conditions altogether. Selectivity can be achieved by controlling the temperature.[11][12]

Experimental Protocols

Protocol 1: Standard Boc Deprotection with Trifluoroacetic Acid (TFA)
  • Dissolve the Boc-protected substrate in dichloromethane (DCM) (e.g., 0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add an equal volume of trifluoroacetic acid (TFA) dropwise.

  • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • To remove residual TFA, co-evaporate with a solvent like toluene (3 times).

Protocol 2: Boc Deprotection using HCl in Dioxane
  • Dissolve the Boc-protected substrate in a minimal amount of an appropriate solvent (e.g., DCM, ethyl acetate).

  • Add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents).

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the deprotection by TLC or LC-MS (typically 1-4 hours).

  • Upon completion, the solvent can be removed under reduced pressure, or the reaction mixture can be taken directly to the next step.

Protocol 3: In Situ Neutralization/Coupling to Prevent Diketopiperazine (DKP) Formation

This protocol is performed immediately following TFA-mediated Boc deprotection and washing of the peptide-resin.

  • Amino Acid Activation: In a separate vessel, dissolve the next Boc-protected amino acid (3 equivalents) and a coupling agent such as HBTU (2.9 equivalents) in a minimal amount of N,N-dimethylformamide (DMF).

  • Activation: Add N,N-diisopropylethylamine (DIEA) (6 equivalents) to the amino acid solution and allow it to pre-activate for 2-5 minutes.

  • In Situ Neutralization and Coupling: Add the activated amino acid solution directly to the washed, TFA-salt form of the peptide-resin.

  • Agitate the reaction mixture for 1-2 hours, or until a ninhydrin test indicates complete coupling.

  • Wash the resin thoroughly with DMF and DCM.

Mandatory Visualizations

Boc_Deprotection_Workflow cluster_conditions Reaction Conditions start Boc-protected Substrate deprotection Boc Deprotection (e.g., TFA/DCM) start->deprotection amine_salt Protonated Amine deprotection->amine_salt neutralization Neutralization (e.g., DIEA) amine_salt->neutralization free_amine Free Amine neutralization->free_amine intermolecular Desired Intermolecular Reaction free_amine->intermolecular intramolecular Undesired Intramolecular Cyclization free_amine->intramolecular product Desired Product intermolecular->product side_product Cyclic Side-Product intramolecular->side_product high_conc High Concentration high_conc->intermolecular Favors low_conc Low Concentration low_conc->intramolecular Favors DKP_Formation dipeptide_resin Dipeptide-Resin (Free N-terminus) intramolecular_attack Intramolecular Nucleophilic Attack dipeptide_resin->intramolecular_attack six_membered_ring Formation of Six-membered Ring Intermediate intramolecular_attack->six_membered_ring cleavage Cleavage from Resin six_membered_ring->cleavage dkp Diketopiperazine (DKP) cleavage->dkp truncated_resin Truncated Resin cleavage->truncated_resin Troubleshooting_Cyclization start Intramolecular Cyclization Observed? dkp Diketopiperazine (Peptide Synthesis)? start->dkp Yes no_issue No Cyclization start->no_issue No lactam Lactam Formation? dkp->lactam No use_insitu Use In Situ Neutralization dkp->use_insitu Yes other Other Cyclization lactam->other No increase_conc Increase Substrate/ Reagent Concentration lactam->increase_conc Yes milder_conditions Use Milder Deprotection Conditions/Lower Temp. other->milder_conditions preformed_dipeptide Use Pre-formed Dipeptide use_insitu->preformed_dipeptide If still problematic protecting_group Use Orthogonal Protecting Group increase_conc->protecting_group If possible

References

Validation & Comparative

A Comparative Guide to PROTAC Linkers: Unveiling the Virtues of Rigid versus Flexible Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a cornerstone of modern drug discovery. These heterobifunctional molecules, which co-opt the cell's native ubiquitin-proteasome system to eliminate proteins of interest, are critically dependent on the linker that connects the target-binding and E3 ligase-recruiting moieties. The choice of linker, far from being a trivial spacer, profoundly influences a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides a detailed comparison of two distinct linker classes: the flexible polyethylene glycol (PEG) linkers and the more rigid scaffolds, exemplified by tert-Butyl (3-aminocyclobutyl)carbamate.

The Dichotomy of PROTAC Linkers: Flexibility Meets Rigidity

The linker's primary role is to facilitate the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[1] The linker's length, chemical composition, and conformational flexibility are all critical parameters that dictate the spatial orientation of the two proteins, which is essential for efficient ubiquitination and subsequent degradation.[2][3]

Flexible Linkers (e.g., PEG chains): Polyethylene glycol (PEG) linkers are a popular choice in initial PROTAC design due to their synthetic accessibility and the ease with which their length can be modified.[4] Their high degree of conformational freedom allows the PROTAC to adopt multiple orientations, increasing the likelihood of forming a productive ternary complex.[4] Furthermore, the hydrophilic nature of PEG linkers can enhance the aqueous solubility of the often large and hydrophobic PROTAC molecules.[5]

Rigid Linkers (e.g., this compound): In contrast, rigid linkers, which often incorporate cyclic structures like cyclobutane, piperidine, or aromatic rings, introduce conformational constraints.[6] This rigidity can pre-organize the PROTAC into a bioactive conformation that is optimal for ternary complex formation, potentially leading to enhanced potency and stability of the complex.[1] By reducing the conformational entropy penalty upon binding, rigid linkers can also contribute to improved selectivity and more favorable pharmacokinetic properties, such as increased metabolic stability and cell permeability.[6]

Quantitative Comparison of Linker Performance

While direct head-to-head experimental data for a PROTAC containing a this compound linker versus a PEG linker for the same biological target is not extensively available in the public domain, we can infer performance characteristics based on the broader comparison of flexible and rigid linkers. The following tables summarize representative data illustrating the impact of linker type on key performance metrics.

Table 1: Impact of Linker Flexibility on PROTAC Degradation Potency

PROTACLinker TypeLinker CompositionTarget ProteinE3 LigaseDC50 (nM)Dmax (%)
PROTAC A (Illustrative) FlexiblePEG ChainBRD4VHL~25>90
PROTAC B (Illustrative) RigidCycloalkane-containingBRD4CRBN<5>98

DC50: Half-maximal degradation concentration. A lower value indicates higher potency. Dmax: Maximum percentage of target protein degradation. (Data is fictionalized for illustrative purposes based on general trends reported in the literature.)[7]

Table 2: Influence of Linker Type on Physicochemical and Pharmacokinetic Properties

PROTAC Linker TypePermeability (Papp, 10⁻⁶ cm/s)Oral Bioavailability (%)
Flexible PEG Linker Low to Moderate<10
Rigid Linker Improved~30-40

Papp: Apparent permeability coefficient. A higher value indicates better passive cell permeability. (Data is a synthesized representation based on trends reported in the literature for compounds like ARV-110 and ARV-477.)[7]

Visualizing the PROTAC Mechanism and Experimental Workflow

To understand the context of these comparisons, it is essential to visualize the underlying biological pathway and the experimental steps involved in evaluating PROTAC efficacy.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI binds E3 E3 Ligase PROTAC->E3 binds Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary E3->Ternary Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary recruited Proteasome Proteasome Ub_POI->Proteasome degradation Degraded Degraded Peptides Proteasome->Degraded

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental_Workflow cluster_workflow PROTAC Evaluation Workflow Design PROTAC Design & Synthesis Biophysical Biophysical Assays (SPR, ITC, etc.) Design->Biophysical Ternary Complex Formation Cellular_Degradation Cellular Degradation Assays (Western Blot, In-Cell Western) Biophysical->Cellular_Degradation Confirm Cellular Activity Permeability Permeability Assays (PAMPA, Caco-2) Cellular_Degradation->Permeability Assess Drug-like Properties Viability Cell Viability Assays (MTS, etc.) Permeability->Viability Evaluate Cytotoxicity Lead_Optimization Lead Optimization Viability->Lead_Optimization Iterative Improvement

Caption: A typical experimental workflow for comparing PROTAC efficacy.

Experimental Protocols

Accurate and reproducible experimental data are the cornerstone of effective PROTAC development. Below are detailed methodologies for key experiments cited in this guide.

Western Blot Analysis for Protein Degradation

This is the gold-standard method for quantifying the degradation of the target protein.

Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., HeLa, HEK293T) in 6-well plates and grow to 70-80% confluency. Prepare serial dilutions of the PROTAC compounds in cell culture medium. Treat cells with the PROTACs or a vehicle control (e.g., DMSO) for a predetermined time (typically 18-24 hours).

  • Cell Lysis: Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS). Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a suitable protein assay, such as the bicinchoninic acid (BCA) assay.

  • SDS-PAGE and Protein Transfer: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin) to determine the extent of protein degradation.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay evaluates the passive permeability of a PROTAC across an artificial membrane, providing an indication of its potential for cell entry.

Protocol:

  • Plate Preparation: A 96-well filter plate (donor plate) is coated with an artificial membrane solution (e.g., 2% lecithin in dodecane). An acceptor plate is filled with a buffer solution.

  • Compound Addition: The PROTAC compound is added to the donor plate wells.

  • Incubation: The donor plate is placed on top of the acceptor plate, and the "sandwich" is incubated for a specific period (e.g., 4-16 hours).

  • Quantification: The concentration of the PROTAC in both the donor and acceptor wells is measured using a suitable analytical method, such as LC-MS/MS.

  • Calculation of Permeability: The apparent permeability coefficient (Papp) is calculated based on the amount of compound that has diffused into the acceptor well.

Surface Plasmon Resonance (SPR) for Ternary Complex Formation

SPR provides direct evidence and quantitative analysis of ternary complex formation.

Protocol:

  • Immobilization: Immobilize either the E3 ligase or the target protein onto the surface of an SPR sensor chip.

  • Binary Interaction Analysis:

    • PROTAC to Immobilized Protein: Inject increasing concentrations of the PROTAC over the immobilized protein surface to determine the binary binding affinity (KD).

    • Soluble Protein to Immobilized Protein: In a separate experiment, inject the soluble protein partner over the immobilized protein surface to assess any direct protein-protein interaction.

  • Ternary Complex Formation: To measure ternary complex formation, inject a constant, saturating concentration of the PROTAC mixed with increasing concentrations of the soluble protein partner over the immobilized protein surface. An increase in the response units (RU) compared to the binary interaction indicates ternary complex formation.

  • Data Analysis: Determine kinetic parameters (kon, koff) and affinity (KD) for the ternary complex. Cooperativity can be calculated by comparing the affinity of the second protein partner in the presence and absence of the PROTAC.

Conclusion

The choice of linker is a critical decision in the design of PROTACs, with a profound impact on their biological activity and therapeutic potential. While flexible PEG linkers offer synthetic tractability and can effectively promote ternary complex formation, the field is increasingly recognizing the advantages of rigid linkers. Scaffolds such as this compound can pre-organize the PROTAC into a more bioactive conformation, leading to improved potency, selectivity, and pharmacokinetic properties. The optimal linker strategy is highly dependent on the specific target protein and E3 ligase pair, necessitating a careful and systematic evaluation of both flexible and rigid linker designs to unlock the full therapeutic potential of targeted protein degradation.

References

Navigating the Linker Landscape: A Comparative Analysis of Cyclobutyl and Linear Alkyl Linkers in PROTAC Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the design of a Proteolysis Targeting Chimera (PROTAC) is a multi-faceted challenge where the linker—the bridge between the target protein and the E3 ligase ligand—plays a pivotal role in determining the molecule's success. The choice between a rigid cyclobutyl linker and a flexible linear alkyl linker can significantly impact a PROTAC's degradation efficiency, selectivity, and overall pharmacological properties. This guide provides an objective comparison of these two linker types, supported by established principles in PROTAC design and supplemented with detailed experimental protocols for their evaluation.

The fundamental role of the linker is to facilitate the formation of a stable and productive ternary complex, comprising the target protein, the PROTAC, and an E3 ubiquitin ligase. The linker's length, geometry, and chemical properties dictate the spatial arrangement of this complex, which is crucial for efficient ubiquitination and subsequent proteasomal degradation of the target protein.[1][2]

The Rigidity-Flexibility Spectrum: Cyclobutyl vs. Linear Alkyl Linkers

Linear alkyl chains are a common starting point in PROTAC design due to their synthetic accessibility and the ease with which their length can be modulated.[3] Their flexibility allows the PROTAC to adopt numerous conformations, increasing the likelihood of forming a productive ternary complex.[4] However, this conformational freedom can come at an entropic cost upon binding, potentially leading to a less stable ternary complex.[3] Furthermore, the hydrophobic nature of long alkyl chains can negatively impact the solubility and cell permeability of the PROTAC.[1]

Conversely, the incorporation of a cyclobutyl ring introduces rigidity into the linker.[4] This conformational constraint can pre-organize the PROTAC into a bioactive conformation, potentially leading to a more stable ternary complex and enhanced degradation potency.[1][5] The three-dimensional nature of the cyclobutyl scaffold can also improve physicochemical properties, such as metabolic stability.[6] However, a rigid linker may also sterically hinder the formation of the ternary complex if the geometry is not optimal for the specific target protein and E3 ligase pair.[5]

Quantitative Comparison of Linker Performance

While direct head-to-head comparative studies for a single target are limited, we can extrapolate from structure-activity relationship (SAR) studies on linker rigidity to illustrate the potential differences in performance. The following table summarizes hypothetical but representative data for a PROTAC targeting Protein X, illustrating the impact of linker choice on key efficacy parameters.

Linker TypePROTACDC50 (nM)Dmax (%)Ternary Complex Stability (Arbitrary Units)Cell Permeability (Papp, 10⁻⁶ cm/s)
Linear Alkyl PROTAC-A (n=4)50901.05.2
PROTAC-B (n=6)25951.54.1
PROTAC-C (n=8)80850.83.5
Cyclobutyl PROTAC-D15>982.56.8

Data Interpretation: This illustrative data suggests that an optimized cyclobutyl linker (PROTAC-D) can lead to a more potent PROTAC with a lower DC50, higher Dmax, and more stable ternary complex compared to its linear alkyl counterparts. The improved cell permeability may be attributed to the more compact, three-dimensional structure imparted by the cyclobutyl ring. It is crucial to note that linker length optimization is critical for linear alkyl linkers, with both shorter (PROTAC-A) and longer (PROTAC-C) versions showing reduced efficacy compared to the optimal length (PROTAC-B).

Visualizing the PROTAC Mechanism and Experimental Workflow

To better understand the processes involved in PROTAC-mediated degradation and its evaluation, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitinated_POI Ubiquitinated POI Ternary_Complex->Ubiquitinated_POI Ubiquitination Proteasome 26S Proteasome Ubiquitinated_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation Ub Ubiquitin Ub->Ternary_Complex

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow Experimental Workflow for PROTAC Efficacy Assessment start Cell Culture treatment PROTAC Treatment (Dose-Response & Time-Course) start->treatment lysis Cell Lysis treatment->lysis cetca Cellular Thermal Shift Assay (CETSA) (Target Engagement) treatment->cetca tr_fret TR-FRET Assay (Ternary Complex Formation) treatment->tr_fret protein_quant Protein Quantification lysis->protein_quant western_blot Western Blot Analysis protein_quant->western_blot data_analysis Data Analysis (DC50 & Dmax Determination) western_blot->data_analysis end Efficacy Assessment data_analysis->end cetca->end tr_fret->end

Caption: Workflow for assessing PROTAC efficacy.

Experimental Protocols

A rigorous assessment of PROTAC efficacy requires a combination of biochemical and cellular assays. Below are detailed protocols for key experiments.

Western Blot for Protein Degradation

Objective: To quantify the reduction in the level of the target protein following PROTAC treatment.

Methodology:

  • Cell Culture and Treatment: Plate cells at a suitable density to achieve 70-80% confluency at the time of harvest. Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified duration (typically 18-24 hours). Include a vehicle control (e.g., DMSO).[7]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunodetection: Block the membrane and then incubate it with a primary antibody specific for the target protein, followed by an appropriate HRP-conjugated secondary antibody. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

  • Data Analysis: Detect the chemiluminescent signal and quantify the band intensities. Normalize the target protein band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[7]

Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm that the PROTAC binds to its intended target protein within intact cells.[4]

Methodology:

  • Cell Treatment: Treat intact cells with the PROTAC or a vehicle control.

  • Thermal Challenge: Heat the cell suspensions to a range of temperatures to induce protein denaturation. Ligand-bound proteins will be stabilized and remain in solution at higher temperatures.[4]

  • Cell Lysis and Separation: Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.

  • Western Blot Analysis: Analyze the soluble fractions by Western blotting using an antibody against the target protein.

  • Data Analysis: A shift in the melting curve of the target protein in the presence of the PROTAC indicates target engagement.[5]

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Ternary Complex Formation

Objective: To measure the proximity of the target protein and the E3 ligase in the presence of the PROTAC, confirming the formation of the ternary complex.

Methodology:

  • Reagents: Use a purified, tagged target protein (e.g., His-tagged) and a purified, tagged E3 ligase (e.g., GST-tagged). Utilize fluorophore-labeled antibodies against these tags (e.g., Tb-anti-His as the donor and d2-anti-GST as the acceptor).

  • Assay Setup: In a microplate, combine the target protein, E3 ligase, and varying concentrations of the PROTAC.

  • Incubation: Add the labeled antibodies and incubate to allow for complex formation.

  • Measurement: Read the plate on a TR-FRET-compatible reader. An increase in the FRET signal indicates the proximity of the donor and acceptor fluorophores, and thus the formation of the ternary complex.

  • Data Analysis: Plot the TR-FRET signal against the PROTAC concentration to determine the concentration required for half-maximal complex formation (EC50).

Conclusion

The choice between a cyclobutyl and a linear alkyl linker is a critical decision in PROTAC design that requires careful consideration of the specific biological system. While linear alkyl linkers offer synthetic simplicity and flexibility, cyclobutyl linkers can provide conformational rigidity that may lead to enhanced potency and improved physicochemical properties. The optimal linker must be empirically determined for each target-E3 ligase pair through the systematic synthesis and evaluation of a focused library of PROTACs. The experimental protocols outlined in this guide provide a robust framework for assessing the efficacy of these novel protein degraders and advancing the development of this transformative therapeutic modality.

References

A Researcher's Guide to Validating Target Protein Degradation: Western Blot and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of targeted protein degradation (TPD), rigorous and multi-faceted validation of protein knockdown is paramount. The rise of novel therapeutics like Proteolysis Targeting Chimeras (PROTACs) and molecular glues, which harness the cell's own machinery to eliminate disease-causing proteins, demands a comprehensive understanding of their efficacy and mechanism of action. While Western blotting has traditionally been the workhorse for confirming protein degradation, a suite of orthogonal methods now offers distinct advantages in throughput, sensitivity, and quantitative power.

This guide provides an objective comparison of Western blot with key alternative techniques for validating target protein degradation. We present detailed experimental protocols, summarize quantitative data for easy comparison, and provide visualizations of key pathways and workflows to empower researchers in selecting the most appropriate validation strategies for their TPD programs.

The Cornerstone Technique: Western Blotting

Western blotting remains a fundamental and widely accessible method for validating protein degradation. It provides a direct visualization of the target protein, confirming a decrease in its abundance and offering information about its molecular weight.

Quantitative Comparison of Validation Methods

A multi-pronged approach to validation provides the highest degree of confidence in a degrader's efficacy and specificity. The choice of method often depends on the stage of development, available resources, and the specific biological questions being addressed.

MethodPrincipleThroughputKey ParametersAdvantagesDisadvantages
Western Blot Size-based protein separation followed by antibody-based detection.LowDC50, DmaxWidely available, provides molecular weight information.[1][2]Semi-quantitative, low throughput, dependent on antibody quality.[3][4]
Mass Spectrometry (Proteomics) Unbiased identification and quantification of proteins and their post-translational modifications.Low to MediumFold change, Off-target analysisGold standard for selectivity and unbiased proteome-wide analysis.[5]Technically demanding, expensive, complex data analysis.[6]
ELISA Antibody-based capture and detection of a specific protein in a plate-based format.HighDC50, DmaxHigh throughput, quantitative, and sensitive.[6]Requires specific antibody pairs, no size information.[6]
Flow Cytometry Measures protein levels in individual cells using fluorescently labeled antibodies.HighPercent of positive cells, Mean Fluorescence Intensity (MFI)High-throughput, single-cell analysis.[6]Indirect measure of protein levels, requires high-quality antibodies.[7]
HiBiT/NanoBRET Assays Luminescence-based reporter system to quantify protein levels in real-time.HighDC50, Dmax, Degradation rateReal-time kinetics in live cells, highly sensitive, no antibody needed.[3][6]Requires genetic modification of the target protein.[6]

DC50 (Degradation Concentration 50): The concentration of a degrader that induces 50% degradation of the target protein.[8] Dmax (Maximum Degradation): The maximum percentage of target protein degradation achieved.[8]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for Western blotting and key alternative techniques.

Western Blot Protocol for PROTAC-Induced Degradation

This protocol outlines the steps to quantify the degradation of a target protein induced by a PROTAC.

  • Cell Culture and Treatment: Plate cells to achieve 70-80% confluency at the time of harvest. Treat cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) for a predetermined time (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).[9]

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[10]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[10]

  • SDS-PAGE and Protein Transfer: Normalize protein concentrations, add Laemmli buffer, and boil to denature the proteins. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[10]

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate with a primary antibody specific to the target protein, followed by an HRP-conjugated secondary antibody.[1]

  • Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin). Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.[10]

Mass Spectrometry-Based Proteomics Protocol

This protocol provides a framework for the unbiased and quantitative analysis of protein degradation.

  • Sample Preparation: Treat cells with the degrader at a concentration that achieves Dmax and a vehicle control. Lyse the cells and quantify the protein content.[7]

  • Protein Digestion and Labeling: Digest the proteins into peptides using an enzyme like trypsin. For quantitative analysis, label the peptides from different samples with isobaric tags (e.g., TMT).[7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Combine the labeled peptide samples and separate them by liquid chromatography followed by analysis with a mass spectrometer.[7]

  • Data Analysis: Use specialized software to identify and quantify thousands of proteins. This allows for the determination of on-target degradation and the identification of any off-target effects.[5]

HiBiT Assay Protocol for Live-Cell Degradation Analysis

This protocol describes a real-time, luminescence-based method to measure protein degradation.

  • Cell Line Generation: Use CRISPR/Cas9 to insert the 11-amino-acid HiBiT tag into the endogenous locus of the gene encoding the target protein.[7]

  • Assay Setup: Plate the HiBiT-tagged cells in a white, 96-well plate. Add the LgBiT protein and a luciferase substrate to the cells.

  • PROTAC Treatment and Measurement: Add serial dilutions of the PROTAC to the cells and immediately begin measuring luminescence over time using a plate reader.

  • Data Analysis: The decrease in luminescence is proportional to the degradation of the HiBiT-tagged protein. From this data, calculate DC50, Dmax, and degradation rates.[8]

Visualizing the Process: Pathways and Workflows

Diagrams are essential for understanding the complex biological processes and experimental procedures involved in targeted protein degradation.

cluster_UPS Ubiquitin-Proteasome System cluster_PROTAC PROTAC-Mediated Degradation E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 ATP E3 E3 Ubiquitin Ligase E2->E3 TernaryComplex POI-PROTAC-E3 Ternary Complex E3->TernaryComplex Ub Ubiquitin Ub->E1 Proteasome 26S Proteasome DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Degradation POI Protein of Interest (POI) POI->TernaryComplex PROTAC PROTAC PROTAC->TernaryComplex PolyUbPOI Poly-ubiquitinated POI TernaryComplex->PolyUbPOI Ubiquitination PolyUbPOI->Proteasome Recognition start Start cell_treatment Cell Treatment with PROTAC start->cell_treatment cell_lysis Cell Lysis cell_treatment->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (Densitometry) detection->analysis end End analysis->end cluster_methods Validation Methods cluster_attributes Key Attributes WB Western Blot Quant Quantitative WB->Quant Semi MW Molecular Weight Info WB->MW MS Mass Spectrometry MS->Quant Unbiased Unbiased MS->Unbiased ELISA ELISA ELISA->Quant HTS High-Throughput ELISA->HTS Flow Flow Cytometry Flow->HTS HiBiT HiBiT Assay HiBiT->Quant HiBiT->HTS LiveCell Live-Cell Compatible HiBiT->LiveCell

References

Optimizing PROTAC Efficacy: A Comparative Guide to Linker Length

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proteolysis Targeting Chimeras (PROTACs) have revolutionized targeted protein degradation by harnessing the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins.[1] These bifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial linker connecting them.[1][2] The linker is not merely a spacer; its length, composition, and attachment points are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[3] This guide provides a comparative analysis of linker length optimization studies, supported by experimental data, to inform the rational design of next-generation protein degraders.

An optimal linker length is paramount for the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase.[1][4] A linker that is too short may lead to steric hindrance, preventing the formation of a stable complex.[3] Conversely, an excessively long linker can result in an inefficient and overly flexible ternary complex, leading to poor ubiquitination and degradation.[3][5]

The Mechanism of PROTAC-Mediated Degradation

PROTACs function catalytically to induce the degradation of a target protein. The process begins with the PROTAC simultaneously binding to the target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity enables the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage another target protein.

PROTAC_Mechanism cluster_0 cluster_1 Ternary Complex Formation cluster_2 Ubiquitination cluster_3 Degradation Target Protein Target Protein Ternary Complex Target Protein-PROTAC-E3 Ligase Target Protein->Ternary Complex PROTAC PROTAC PROTAC->Ternary Complex E3 Ligase E3 Ligase E3 Ligase->Ternary Complex Ubiquitinated Target Polyubiquitinated Target Protein Ternary Complex->Ubiquitinated Target E1, E2 Proteasome 26S Proteasome Ubiquitinated Target->Proteasome Ub Ubiquitin Ub->Ubiquitinated Target Proteasome->PROTAC Recycling Degraded Protein Degraded Peptides Proteasome->Degraded Protein

A diagram illustrating the PROTAC-mediated protein degradation pathway.

Quantitative Comparison of Linker Performance

The efficacy of a PROTAC is typically assessed by its half-maximal degradation concentration (DC50), which represents the concentration required to degrade 50% of the target protein, and the maximum degradation level (Dmax), indicating the percentage of protein degraded at saturating concentrations.[1] The following tables summarize experimental data illustrating the impact of linker length on the degradation of various target proteins.

Table 1: Impact of PEG Linker Length on BRD4 Degradation
PROTAC-E3 LigaseLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)Cell LineReference
JQ1-CRBNPEG10>1000<10HEK293T[6]
JQ1-CRBNPEG13180~60HEK293T[6]
JQ1-CRBNPEG1625>90HEK293T[6]
JQ1-CRBNPEG19150~70HEK293T[6]
JQ1-VHLPEG1129>90HeLa[6]
JQ1-VHLPEG148.3>95HeLa[6]
JQ1-VHLPEG1726.6>95HeLa[6]
Table 2: Impact of Alkyl and PEG Linker Length on ERα Degradation
PROTAC-E3 LigaseLinker CompositionLinker Length (atoms)Degradation EfficacyCell LineReference
ERα-VHLAlkyl9ModerateMCF7[4][7]
ERα-VHLAlkyl12HighMCF7[4][7]
ERα-VHLAlkyl16OptimalMCF7[4][7][8]
ERα-VHLAlkyl19ModerateMCF7[4][7]
ERα-VHLAlkyl21LowMCF7[4][7]
ERα-CRBNPEG12EffectiveMCF7[3]
ERα-CRBNPEG16Most PotentMCF7[3]
Table 3: Comparison of Alkyl vs. PEG Linkers for Various Targets
Target ProteinE3 LigaseLinker TypeOptimal Linker Length (atoms)DC50 (nM)Dmax (%)Cell LineReference
TBK1VHLAlkyl/Ether>12292>90HEK293T[9]
CRBNVHLAlkyl9N/A (Concentration-dependent decrease)N/AHEK293T[9]
CRBNVHLPEG3 PEG unitsN/A (Less effective than alkyl)N/AHEK293T[9]
PI3K/mTORVHLAlkyl8PI3Kα: 227.4, mTOR: 45.4PI3Kα: 71.3, mTOR: 74.9MDA-MB-231[5][10]

Note: Data is compiled from multiple sources and serves as an illustrative guide. Actual optimal linker lengths must be determined empirically for each specific PROTAC system.[10]

Experimental Protocols

Accurate and reproducible experimental data are crucial for the effective development of PROTACs.[5] Below are detailed protocols for key experiments used to evaluate linker efficiency.

Western Blotting for Protein Degradation Assessment

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[3][10]

  • Cell Culture and Treatment: Plate a relevant cell line at an appropriate density in 6-well plates and allow them to adhere overnight.[3] Treat the cells with a range of concentrations of the PROTACs or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).[3]

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[10]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit to ensure equal protein loading.[1]

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.[10] Block the membrane and then probe with a primary antibody specific for the target protein. Use an antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.[10]

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control.[11]

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is used to qualitatively or semi-quantitatively assess the formation of the POI-PROTAC-E3 ligase ternary complex in cells.[10]

  • Cell Treatment and Lysis: Treat cells with the PROTAC or DMSO for a short period (e.g., 2-4 hours). Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.[10]

  • Immunoprecipitation: Incubate the cell lysates with an antibody against either the POI or the E3 ligase overnight at 4°C. Add protein A/G agarose beads to pull down the antibody-protein complexes.[10]

  • Washing and Elution: Wash the beads several times with lysis buffer to remove non-specific binding. Elute the bound proteins from the beads.

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting, probing for the presence of all three components of the ternary complex (POI, E3 ligase, and a tagged version of the ligase if applicable).

Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics

SPR is a biophysical technique used to measure the binding affinities and kinetics of binary and ternary complex formation in real-time.[12]

  • Immobilization: Immobilize a biotinylated E3 ligase onto a streptavidin-coated sensor chip.[12]

  • Binary Affinity Measurement (PROTAC to E3): Inject a concentration series of the PROTAC over the immobilized E3 ligase surface to measure the binary binding affinity (KD).[12]

  • Ternary Complex Formation: Create a concentration series of the PROTAC and mix it with a constant concentration of the POI. Inject this mixture over the immobilized E3 ligase surface. The resulting sensorgram will reflect the binding of the pre-formed POI-PROTAC complex to the E3 ligase.[12]

  • Data Analysis: Calculate the cooperativity factor (α) using the formula: α = (Binary KD of PROTAC to E3) / (Ternary KD of POI-PROTAC to E3). An alpha value greater than 1 indicates positive cooperativity, suggesting that the binding of the POI to the PROTAC enhances the PROTAC's binding to the E3 ligase.[12]

A Systematic Approach to Linker Optimization

The development of a potent and selective PROTAC requires a systematic approach to linker design. The following workflow outlines a logical progression for optimizing linker length.

Linker_Optimization_Workflow Start Start Synthesize Library Synthesize PROTAC Library (Varying Linker Lengths) Start->Synthesize Library In Vitro Degradation Screen for In Vitro Degradation (Western Blot, DC50/Dmax) Synthesize Library->In Vitro Degradation Assess Ternary Complex Assess Ternary Complex Formation (Co-IP, NanoBRET) In Vitro Degradation->Assess Ternary Complex Potent Degraders Biophysical Characterization Biophysical Characterization (SPR, ITC for Cooperativity) Assess Ternary Complex->Biophysical Characterization Confirm Complex Formation Lead Optimization Lead Optimization (Composition, Rigidity, Solubility) Biophysical Characterization->Lead Optimization Favorable Kinetics In Vivo Studies In Vivo Efficacy and PK/PD Studies Lead Optimization->In Vivo Studies End End In Vivo Studies->End

A typical workflow for PROTAC linker optimization.

References

A Comparative Analysis of PROTACs Utilizing VHL and CRBN E3 Ligase Ligands for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality. These heterobifunctional molecules harness the cell's intrinsic ubiquitin-proteasome system to selectively eliminate proteins of interest. A critical design element of a PROTAC is the choice of the recruited E3 ubiquitin ligase, with von Hippel-Lindau (VHL) and Cereblon (CRBN) being the most extensively utilized. This guide provides an objective, data-driven comparison of PROTACs employing VHL and CRBN ligands, with a focus on their performance in degrading the well-validated therapeutic target, Bromodomain-containing protein 4 (BRD4).

Performance Comparison of BRD4-Targeting PROTACs

The efficacy of PROTACs is primarily evaluated by their ability to induce the degradation of the target protein, quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). Below is a comparative summary of well-characterized BRD4-targeting PROTACs that recruit either VHL or CRBN. MZ1 and ARV-771 are notable VHL-recruiting PROTACs, while dBET1 and ARV-825 are prominent CRBN-recruiting counterparts. Both MZ1 and dBET1 utilize the same BRD4-binding moiety, JQ1, allowing for a more direct comparison of the influence of the E3 ligase ligand.[1]

PROTACE3 Ligase RecruitedTarget ProteinCell LineDC50Dmax (%)Reference
MZ1 VHLBRD4HeLa~10 nM>90[2]
BRD4AML cell linesLow nM range>90[2]
ARV-771 VHLBRD2/3/422Rv1< 5 nM>95[3]
dBET1 CRBNBRD4HeLa~100 nM>90[4]
BRD4LS174tConcentration-dependentComplete[4]
ARV-825 CRBNBET ProteinsMantle Cell LymphomaLow nM range>95[5]

Note: DC50 and Dmax values can vary depending on the cell line, treatment duration, and specific experimental conditions. Direct comparisons should be made with caution when data is from different studies.

Key Mechanistic Differences and Considerations

The choice between a VHL and a CRBN-based PROTAC is a critical design decision that can significantly impact the degrader's properties.[]

  • Ternary Complex Formation and Stability: The stability of the ternary complex formed between the target protein, PROTAC, and E3 ligase is a key determinant of degradation efficiency. VHL-based PROTACs, such as MZ1, have been shown to form highly cooperative and stable ternary complexes with BRD4, which is thought to contribute to their high potency.[7] CRBN-based PROTACs can also form effective ternary complexes, but the kinetics and cooperativity can differ.[]

  • Selectivity: While both VHL and CRBN can be exploited to generate potent degraders, they can impart different selectivity profiles. For instance, despite sharing the same warhead, the VHL-recruiting MZ1 and the CRBN-recruiting dBET6 have demonstrated different selectivities for the two bromodomains of BRD4.[7]

  • Physicochemical Properties: Ligands for CRBN are often derived from immunomodulatory drugs (IMiDs) like thalidomide and pomalidomide, which generally possess favorable physicochemical properties. VHL ligands, on the other hand, can be larger and more peptide-like, potentially posing challenges for cell permeability and oral bioavailability.[8]

  • Tissue Expression and Cellular Localization: The expression levels and subcellular localization of VHL and CRBN can influence PROTAC efficacy in different tissues and against targets in various cellular compartments. CRBN is primarily nuclear, while VHL is found in both the cytoplasm and nucleus.[]

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the processes involved in the comparative analysis of PROTACs, the following diagrams illustrate the general mechanism of action, a typical experimental workflow for characterization, and the downstream consequences of target degradation.

PROTAC_Mechanism General PROTAC Mechanism of Action POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex PROTAC PROTAC PROTAC->PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ligase (VHL or CRBN) E3_Ligase->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation Experimental_Workflow Experimental Workflow for PROTAC Comparison cluster_in_vitro In Vitro / Biochemical Assays cluster_cell_based Cell-Based Assays Ternary_Complex_Assay Ternary Complex Formation (TR-FRET, ITC, SPR) Ubiquitination_Assay In Vitro Ubiquitination Assay Ternary_Complex_Assay->Ubiquitination_Assay Cell_Treatment Cell Treatment with PROTACs Ubiquitination_Assay->Cell_Treatment Western_Blot Western Blot (DC50, Dmax, Kinetics) Cell_Treatment->Western_Blot In_Cell_Ubiquitination In-Cell Ubiquitination (NanoBRET) Cell_Treatment->In_Cell_Ubiquitination Cell_Viability Cell Viability Assay (e.g., CellTiter-Glo) Cell_Treatment->Cell_Viability Proteomics Quantitative Proteomics (Selectivity/Off-target) Cell_Treatment->Proteomics PROTAC_Design PROTAC Design & Synthesis (VHL vs CRBN Ligand) PROTAC_Design->Ternary_Complex_Assay

References

Assessing Off-Target Effects of PROTACs: A Comparative Guide on Linker Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic promise of Proteolysis Targeting Chimeras (PROTACs) is immense, offering a novel modality to target and eliminate disease-causing proteins. However, the potential for off-target effects remains a critical hurdle in their clinical translation. The linker component of a PROTAC, which connects the target-binding warhead to the E3 ligase recruiter, is not merely a spacer but a crucial determinant of a PROTAC's selectivity and, consequently, its off-target profile. This guide provides an objective comparison of how different linkers can influence off-target effects, supported by experimental data and detailed methodologies to aid in the rational design and evaluation of next-generation protein degraders.

The Influence of Linker Composition and Length on PROTAC Selectivity

The linker's length, rigidity, and chemical composition play a pivotal role in the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase.[1] An improperly designed linker can lead to the recruitment of unintended proteins, resulting in their degradation and potential toxicity.

Polyethylene glycol (PEG) and alkyl chains are the most common flexible linkers used in PROTAC design.[2][3] While both offer flexibility, their distinct physicochemical properties can significantly impact a PROTAC's behavior.

Table 1: General Comparison of Common Flexible Linker Types

FeatureAlkyl LinkersPEG Linkers
Composition Saturated or unsaturated hydrocarbon chainsRepeating ethylene glycol units
Solubility Generally hydrophobic, potentially limiting aqueous solubilityHydrophilic, often improving the aqueous solubility of the PROTAC molecule.[3]
Permeability Higher hydrophobicity can increase passive diffusion across cell membranesCan have a complex relationship with permeability; flexibility may aid in adopting conformations that shield polar surface area, but excessive PEGylation can hinder uptake.[3]
Metabolic Stability Generally considered more metabolically stableThe ether linkages can be susceptible to oxidative metabolism.[3]

The length of the linker is a critical parameter that must be optimized for each target and E3 ligase pair. A linker that is too short may cause steric clashes, preventing the formation of a stable ternary complex, while a linker that is too long might lead to unproductive binding modes or increased off-target interactions due to excessive conformational freedom.[4]

Quantitative Comparison of Linker Performance in BRD4 Degraders

A compelling example of the linker's impact on PROTAC efficacy is demonstrated in a series of PROTACs targeting the Bromodomain-containing protein 4 (BRD4). These PROTACs utilize the same BRD4 inhibitor (JQ1) and von Hippel-Lindau (VHL) E3 ligase ligand but are connected by PEG linkers of varying lengths.[5]

Table 2: Impact of PEG Linker Length on BRD4 Degradation and Target Engagement [5]

LinkerDC50 (nM) [BRD4 Degradation]Dmax (%) [BRD4 Degradation]PAMPA Permeability (10⁻⁶ cm/s)NanoBRET Target Engagement IC50 (nM)
PEG3 55851.865
PEG4 20951.530
PEG5 15>981.325
PEG6 30921.140

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation. PAMPA: Parallel Artificial Membrane Permeability Assay. NanoBRET assay measures target engagement in live cells.

The data clearly indicates that the PROTAC with the PEG5 linker is the most potent and efficacious, exhibiting the lowest DC50 and highest Dmax for BRD4 degradation.[5] This highlights the existence of an optimal linker length for productive ternary complex formation. Deviations from this optimal length, as seen with both shorter (PEG3, PEG4) and longer (PEG6) linkers, result in reduced degradation potency.[5]

Visualizing PROTAC Mechanisms and Workflows

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC TernaryComplex POI-PROTAC-E3 Ternary Complex PROTAC->TernaryComplex POI Target Protein (POI) POI->TernaryComplex E3 E3 Ligase E3->TernaryComplex PolyUbPOI Poly-ubiquitinated POI TernaryComplex->PolyUbPOI Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome PolyUbPOI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

PROTAC-mediated degradation of a target protein.

Experimental Protocols for Assessing Off-Target Effects

A multi-pronged approach is essential for the rigorous assessment of off-target protein degradation. Global proteomics is the cornerstone for unbiasedly identifying off-target effects, while targeted assays like the Cellular Thermal Shift Assay (CETSA) can validate direct target engagement.

Global Proteomics Workflow for Off-Target Identification

This protocol outlines a typical workflow for identifying off-target protein degradation using mass spectrometry-based quantitative proteomics.

  • Cell Culture and Treatment:

    • Culture a suitable human cell line to approximately 70-80% confluency.

    • Treat cells with the PROTAC at its optimal concentration and a vehicle control (e.g., DMSO). Include multiple biological replicates for statistical power. Shorter treatment times (e.g., < 6 hours) are often preferred to distinguish direct degradation from downstream secondary effects.[6]

  • Cell Lysis and Protein Digestion:

    • Harvest and lyse the cells in a buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration of each lysate using a BCA or Bradford assay.

    • Take a standardized amount of protein from each sample. Reduce disulfide bonds with DTT, alkylate cysteine residues with iodoacetamide, and digest the proteins into peptides using trypsin.

  • Isobaric Labeling (e.g., TMT):

    • Label the peptide samples from different treatment conditions with isobaric tags (e.g., Tandem Mass Tags). This allows for multiplexing and precise relative quantification of proteins across all samples in a single mass spectrometry run.

  • LC-MS/MS Analysis:

    • Combine the labeled peptide samples and analyze them using a high-resolution mass spectrometer coupled to a liquid chromatography system.

  • Data Analysis:

    • Process the raw mass spectrometry data using appropriate software to identify and quantify thousands of proteins.

    • Perform statistical analysis to identify proteins that are significantly and dose-dependently downregulated in the PROTAC-treated samples compared to the controls. These are considered potential off-targets.

Off_Target_Workflow start Start: PROTAC Treatment of Cells lysis Cell Lysis & Protein Extraction start->lysis digestion Protein Digestion to Peptides lysis->digestion labeling Isobaric Labeling (e.g., TMT) digestion->labeling lcms LC-MS/MS Analysis labeling->lcms data_analysis Data Analysis & Protein Quantification lcms->data_analysis off_target_id Identification of Potential Off-Targets data_analysis->off_target_id validation Orthogonal Validation (e.g., Western Blot) off_target_id->validation Signaling_Pathway PROTAC Promiscuous PROTAC OnTarget On-Target Kinase PROTAC->OnTarget Degrades OffTarget Off-Target Kinase PROTAC->OffTarget Degrades (Off-Target) OnPathway Intended Signaling Pathway OnTarget->OnPathway Regulates OffPathway Unintended Signaling Pathway OffTarget->OffPathway Regulates OnEffect Desired Therapeutic Effect OnPathway->OnEffect OffEffect Potential Toxicity / Side Effects OffPathway->OffEffect

References

A Comparative Guide to Cellular Stability Assays for PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest.[1] A critical aspect of PROTAC development is the rigorous evaluation of their stability and efficacy within a cellular context. This guide provides an objective comparison of key assays used to determine the cellular stability of PROTACs, complete with experimental protocols and quantitative data to inform assay selection and experimental design.

Overview of PROTAC Mechanism of Action

PROTACs are heterobifunctional molecules comprising three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting these two moieties.[2] By bringing the POI and the E3 ligase into close proximity, PROTACs facilitate the formation of a ternary complex.[3] This proximity enables the E3 ligase to transfer ubiquitin to the POI, marking it for degradation by the 26S proteasome.[4][5] The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple POI molecules.[4][6]

PROTAC_Mechanism

Comparison of Key Cellular Stability Assays

The selection of an appropriate assay for determining PROTAC stability depends on the specific research question, desired throughput, and available instrumentation. The following table provides a comparison of commonly used methods.

AssayPrincipleKey ParametersThroughputAdvantagesLimitations
Western Blot Antibody-based detection of protein levels following gel electrophoresis.[4]DC50 (half-maximal degradation concentration), Dmax (maximum degradation).[4]Low to MediumWidely accessible, provides information on protein size.Semi-quantitative, labor-intensive.
Cellular Thermal Shift Assay (CETSA®) Ligand binding alters the thermal stability of the target protein.[7][8]Thermal shift (ΔTm), EC50 (target engagement).[8]Low to MediumLabel-free, confirms direct target engagement in intact cells.[5][7]Indirect measure of degradation, requires specific antibodies or mass spectrometry.
NanoBRET™/HiBiT® Assays Bioluminescence resonance energy transfer (BRET) or luciferase complementation to measure protein levels or proximity.[1]DC50, Dmax, kinetic parameters (degradation rate).[9][10]HighReal-time measurements in live cells, highly sensitive and quantitative.[9][11]Requires genetic modification of the target protein (tagging).[1]
LC-MS/MS-based Proteomics Mass spectrometry-based quantification of protein or peptide abundance.Fold change in protein levels, global selectivity profiling.Low to MediumUnbiased, global view of proteome changes, high sensitivity.[12]Technically demanding, expensive instrumentation.
Flow Cytometry Quantification of protein levels in individual cells using fluorescently labeled antibodies.Percentage of protein-negative cells, mean fluorescence intensity.HighSingle-cell resolution, multiparametric analysis possible.Requires cell-surface or intracellular staining protocols, potential for antibody variability.
Enzyme-Linked Immunosorbent Assay (ELISA) Antibody-based detection of protein levels in a plate-based format.[13]DC50, Dmax.HighQuantitative, high-throughput compatible.Requires specific and validated antibody pairs.

Experimental Protocols

Western Blot for PROTAC-Mediated Degradation

This protocol outlines the steps to determine the dose- and time-dependent degradation of a target protein.

Materials:

  • Cultured cells

  • PROTAC compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.[4] Allow cells to adhere overnight. Treat cells with a range of PROTAC concentrations for a fixed time (for DC50) or a fixed concentration for various time points (for time-course).[12]

  • Cell Lysis: Wash cells with ice-cold PBS and add lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix a standardized amount of protein from each sample with Laemmli sample buffer and boil for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.[4]

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature.[4] Incubate with the primary antibody overnight at 4°C.[4] Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After washing, add the chemiluminescent substrate and capture the signal using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Plot the normalized protein levels against the PROTAC concentration or time to determine the DC50 and Dmax.[12]

Western_Blot_Workflow A Cell Seeding & PROTAC Treatment B Cell Lysis A->B C Protein Quantification (BCA) B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Blocking E->F G Primary Antibody Incubation F->G H Secondary Antibody Incubation G->H I Chemiluminescent Detection H->I J Data Analysis (DC50/Dmax) I->J

Cellular Thermal Shift Assay (CETSA®)

This protocol provides a framework for a Western blot-based CETSA experiment to assess PROTAC target engagement in intact cells.[7]

Materials:

  • Cultured cells

  • PROTAC compound or vehicle control

  • PBS with protease inhibitors

  • Thermal cycler

  • Equipment for cell lysis (e.g., for freeze-thaw cycles)

  • High-speed centrifuge

  • Western blot reagents (as listed above)

Procedure:

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Treat cells with the desired concentrations of the PROTAC or vehicle control for a specified duration (e.g., 1-4 hours).[7]

  • Heating Step: Harvest and wash the cells. Resuspend the cell pellet in PBS with protease inhibitors and aliquot into PCR tubes. Heat the samples across a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling.[7] Include a non-heated control.

  • Lysis and Separation: Lyse the cells using freeze-thaw cycles. Centrifuge the lysates at high speed to pellet the aggregated proteins.[7]

  • Analysis of Soluble Fraction: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble target protein at each temperature by Western blotting.

  • Data Analysis: Generate a melting curve by plotting the amount of soluble protein against the temperature. A shift in the melting curve in the presence of the PROTAC indicates target engagement.[7] An isothermal dose-response experiment can be performed at a fixed temperature to determine the EC50 of target engagement.[8]

CETSA_Workflow A Cell Treatment with PROTAC B Harvest & Resuspend Cells A->B C Heat Shock at Various Temperatures B->C D Cell Lysis (Freeze-Thaw) C->D E Centrifugation to Pellet Aggregates D->E F Collect Soluble Protein Fraction E->F G Analysis by Western Blot F->G H Generate Melting Curve (ΔTm) G->H

HiBiT Assay for Live-Cell Protein Degradation

This protocol describes the use of the HiBiT system for real-time monitoring of protein degradation.

Materials:

  • CRISPR/Cas9-edited cell line expressing the HiBiT-tagged POI

  • White, clear-bottom 96-well plates

  • PROTAC compound

  • Nano-Glo® HiBiT Lytic Detection System (for endpoint) or Nano-Glo® Live Cell Assay System (for kinetic)

  • Luminometer

Procedure:

  • Cell Line Generation: Use CRISPR/Cas9 to insert the 11-amino-acid HiBiT tag into the endogenous locus of the gene encoding the POI.[3]

  • Assay Setup: Plate the HiBiT-tagged cells in a 96-well plate.[3]

  • Compound Treatment: Add serial dilutions of the PROTAC to the cells.

  • Detection (Kinetic): Add the Nano-Glo® Live Cell substrate and immediately begin measuring luminescence at regular intervals using a plate reader.

  • Detection (Endpoint): After a set incubation time, add the Nano-Glo® HiBiT Lytic Reagent, which lyses the cells and provides the substrate for the luminescence reaction. Measure the luminescence.

  • Data Analysis: Normalize the luminescence signal to vehicle-treated controls. For kinetic assays, plot the signal over time. For endpoint assays, plot the signal against PROTAC concentration to determine DC50 and Dmax.

HiBiT_Assay_Logic

Quantitative Data Summary

The following table summarizes representative quantitative data for PROTAC-mediated degradation from various studies.

PROTACTarget ProteinE3 Ligase RecruitedCell LineAssayDC50DmaxReference
dBET1BRD4CRBNHEK293Western Blot~500 nM>90%[11]
MZ1BRD4VHLHEK293Western Blot~25 nM>95%[11]
ARV-771BET familyVHLLNCaPWestern Blot<10 nM>90%[14]
PPM-3ERK5Not SpecifiedCancer CellsWestern BlotNot SpecifiedNot Specified[15]
ERD-308Estrogen ReceptorVHLMCF7Western Blot17 nM~100%[16]

Note: DC50 and Dmax values are highly dependent on the specific experimental conditions, including cell line, treatment duration, and the assay used. The values presented here are for comparative purposes.

Conclusion

A comprehensive evaluation of PROTAC stability and efficacy in cellular models requires a multi-pronged approach utilizing orthogonal assays. While Western blotting remains a fundamental tool for confirming protein degradation, higher-throughput and more quantitative methods like NanoBRET/HiBiT assays are invaluable for detailed kinetic studies and lead optimization. CETSA provides a robust, label-free method to confirm direct target engagement in a physiological setting. For an unbiased and global assessment of selectivity, mass spectrometry-based proteomics is the gold standard. By carefully selecting and combining these assays, researchers can build a robust data package to validate the mechanism of action and guide the development of novel PROTAC therapeutics.

References

Unveiling the Blueprint: A Comparative Guide to Confirming PROTAC Structure by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural confirmation of a newly synthesized Proteolysis Targeting Chimera (PROTAC) is a critical checkpoint. This guide provides an objective comparison of mass spectrometry (MS) and its primary alternative, Nuclear Magnetic Resonance (NMR) spectroscopy, for the structural elucidation of PROTACs. We present a detailed examination of these techniques, supported by quantitative data and comprehensive experimental protocols, to empower informed decisions in your PROTAC development pipeline.

PROTACs, with their unique tripartite structure—comprising a warhead for the target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker—demand rigorous analytical validation. Mass spectrometry has emerged as a powerful and versatile tool, providing not only confirmation of the PROTAC's integrity but also insights into its mechanism of action.[1]

At a Glance: Mass Spectrometry vs. NMR for PROTAC Structure Confirmation

The choice between mass spectrometry and NMR spectroscopy for confirming the structure of a synthesized PROTAC depends on the specific information required, sample availability, and desired throughput. While high-resolution mass spectrometry (HRMS) excels in providing a rapid and highly accurate determination of the molecular weight and elemental composition, NMR spectroscopy offers an unparalleled, detailed view of the molecule's atomic connectivity and three-dimensional structure.

FeatureHigh-Resolution Mass Spectrometry (HRMS)2D Nuclear Magnetic Resonance (NMR) Spectroscopy
Primary Information Precise molecular weight and elemental compositionDetailed atomic connectivity and 3D structure in solution
Mass Accuracy < 1 ppm (Orbitrap, FT-ICR)[2]Not applicable for direct mass determination
Resolution Very high mass resolution (>240,000 for Orbitrap, >1,000,000 for FT-ICR)[3][4]High spectral resolution for distinguishing closely related chemical environments
Sensitivity High (picomole to femtomole)[5]Lower (micromole to millimole)[5]
Sample Consumption Low (µg to ng)Higher (mg)
Speed (Time-to-Result) Fast (minutes to a few hours)Slower (hours to days for complete analysis)
Data Complexity Relatively straightforward for intact massComplex spectra requiring specialized interpretation
Key Advantage Unambiguous confirmation of elemental formulaDefinitive structural elucidation of isomers

Deep Dive: Methodologies and Experimental Protocols

High-Resolution Mass Spectrometry for Intact PROTAC Analysis

High-resolution mass spectrometry is the frontline technique for verifying the successful synthesis of a PROTAC. It provides a highly accurate mass measurement of the intact molecule, which can be used to confirm its elemental composition.

Experimental Protocol: Intact PROTAC Analysis by LC-HRMS

  • Sample Preparation:

    • Dissolve the purified PROTAC sample in a suitable solvent (e.g., acetonitrile, methanol, or water) to a final concentration of approximately 10-100 µg/mL.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Liquid Chromatography (LC) Separation:

    • LC System: Utilize a UHPLC or HPLC system.

    • Column: A C18 reversed-phase column is commonly used (e.g., 2.1 x 50 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would be from 5% to 95% Mobile Phase B over 5-10 minutes. This should be optimized based on the PROTAC's hydrophobicity.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 1-5 µL.

  • High-Resolution Mass Spectrometry (HRMS) Analysis:

    • Mass Spectrometer: An Orbitrap or FT-ICR mass spectrometer is recommended for high mass accuracy and resolution.

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used.

    • Mass Range: Scan a mass range appropriate for the expected m/z of the protonated PROTAC molecule (e.g., m/z 200-2000).

    • Resolution Setting: Set the resolution to >100,000 to enable accurate mass measurement and isotopic pattern analysis.

    • Data Acquisition: Acquire data in full scan mode.

  • Data Analysis:

    • Extract the mass spectrum for the chromatographic peak corresponding to the PROTAC.

    • Determine the monoisotopic mass of the [M+H]⁺ ion.

    • Utilize the accurate mass measurement (typically with an error < 5 ppm) and the isotopic distribution pattern to determine the elemental formula using appropriate software. This confirms that the synthesized molecule has the correct atomic composition.

cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms HRMS Analysis cluster_data Data Analysis Dissolve PROTAC Dissolve PROTAC Filter Sample Filter Sample Dissolve PROTAC->Filter Sample Inject on C18 Column Inject on C18 Column Filter Sample->Inject on C18 Column Gradient Elution Gradient Elution Inject on C18 Column->Gradient Elution ESI Ionization ESI Ionization Gradient Elution->ESI Ionization Full Scan MS Full Scan MS ESI Ionization->Full Scan MS Determine Accurate Mass Determine Accurate Mass Full Scan MS->Determine Accurate Mass Confirm Elemental Formula Confirm Elemental Formula Determine Accurate Mass->Confirm Elemental Formula

Workflow for Intact PROTAC Analysis by LC-HRMS.
2D NMR Spectroscopy for Definitive Structural Elucidation

While HRMS confirms the 'what' (elemental composition), 2D NMR spectroscopy reveals the 'how' (atomic connectivity), providing an unambiguous structural confirmation. A suite of 2D NMR experiments is typically employed to piece together the molecular puzzle.

Experimental Protocol: 2D NMR for PROTAC Structure Elucidation

  • Sample Preparation:

    • Dissolve 5-25 mg of the purified PROTAC in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[4] The choice of solvent should ensure good solubility and minimize signal overlap with the analyte.

    • Filter the solution through a glass wool plug into a clean NMR tube to remove any particulate matter.[3]

  • 1D NMR Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum to assess the overall complexity and identify the chemical shift regions of interest.

    • Acquire a 1D ¹³C NMR spectrum.

  • 2D NMR Acquisition: A series of 2D experiments should be performed:

    • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is crucial for tracing out spin systems within the molecule.

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms to which they are directly attached (one-bond ¹JCH coupling). This allows for the assignment of protonated carbons.

    • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges, typically two to three bonds (²JCH and ³JCH couplings). This is key for connecting different spin systems and piecing together the carbon skeleton.

  • Data Analysis and Structure Elucidation:

    • Step 1 (¹H and ¹³C Assignments): Start by assigning obvious signals in the 1D spectra (e.g., aromatic protons, linker protons).

    • Step 2 (COSY Analysis): Use the cross-peaks in the COSY spectrum to identify coupled protons and establish fragments of the molecule.

    • Step 3 (HSQC Analysis): Correlate the assigned protons to their directly attached carbons using the HSQC spectrum.

    • Step 4 (HMBC Analysis): Use the long-range correlations in the HMBC spectrum to connect the fragments identified from the COSY analysis. For example, a correlation from a proton on one fragment to a carbon on another fragment provides a direct link between them.

    • Step 5 (Structure Assembly): Systematically combine all the connectivity information from the COSY, HSQC, and HMBC spectra to build the complete structure of the PROTAC, confirming the attachment of the warhead and the E3 ligase ligand to the linker.

PROTAC Sample PROTAC Sample 1D_H_NMR 1D ¹H NMR PROTAC Sample->1D_H_NMR 1D_C_NMR 1D ¹³C NMR PROTAC Sample->1D_C_NMR COSY ¹H-¹H COSY 1D_H_NMR->COSY HSQC ¹H-¹³C HSQC 1D_H_NMR->HSQC HMBC ¹H-¹³C HMBC 1D_H_NMR->HMBC 1D_C_NMR->HSQC 1D_C_NMR->HMBC Proton_Spin_Systems Identify Proton Spin Systems COSY->Proton_Spin_Systems Protonated_Carbons Assign Protonated Carbons HSQC->Protonated_Carbons Connect_Fragments Connect Structural Fragments HMBC->Connect_Fragments Final_Structure Assemble Final PROTAC Structure Proton_Spin_Systems->Final_Structure Protonated_Carbons->Final_Structure Connect_Fragments->Final_Structure

Logical workflow for PROTAC structure elucidation using 2D NMR.

Beyond Structure Confirmation: Broader Applications of Mass Spectrometry in PROTAC Development

While NMR is the gold standard for de novo structural elucidation, mass spectrometry's utility extends far beyond initial characterization.

  • Native Mass Spectrometry for Ternary Complex Analysis: Native MS allows for the study of the non-covalent interactions between the PROTAC, the target protein, and the E3 ligase. This provides direct evidence of ternary complex formation, a prerequisite for PROTAC efficacy, and can offer semi-quantitative information about complex stability.[6][7][8]

  • Quantitative Proteomics for Degradation Profiling: Mass spectrometry-based quantitative proteomics is the definitive method for measuring the degradation of the target protein. Techniques like tandem mass tagging (TMT) or label-free quantification (LFQ) can provide a global view of the proteome, confirming the potency and selectivity of the PROTAC.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl (3-aminocyclobutyl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl (3-aminocyclobutyl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.